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  • Product: 3-Methyl-1,3-benzothiazol-2(3H)-imine
  • CAS: 14779-16-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Methyl-1,3-benzothiazol-2(3H)-imine (CAS: 14779-16-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Benzothiazole Scaffold and the Potential of a Methylated Imine Derivative The benzothiazole ring system, a fusion of benzene and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Potential of a Methylated Imine Derivative

The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The compound 3-Methyl-1,3-benzothiazol-2(3H)-imine represents a specific modification of this core structure, featuring an exocyclic imine group and a methyl group on the endocyclic nitrogen at position 3. This methylation prevents the tautomerization common in related 2-aminobenzothiazoles, locking the molecule into a specific conformation that can have significant implications for its biological activity and physicochemical properties.

This guide provides a comprehensive technical overview of 3-Methyl-1,3-benzothiazol-2(3H)-imine, consolidating its known properties and providing expert-derived, actionable protocols for its synthesis, characterization, and biological evaluation. As a Senior Application Scientist, the rationale behind methodological choices is emphasized to empower researchers in their own investigations of this and related compounds.

Core Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development, influencing everything from solvent selection for reactions to its potential for oral bioavailability. The key identifiers and properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine are summarized below.

PropertyValueSource(s)
CAS Number 14779-16-9[3]
Molecular Formula C₈H₈N₂S[3]
Molecular Weight 164.23 g/mol [3]
IUPAC Name 3-methyl-1,3-benzothiazol-2-imine[3]
Synonyms 2-Imino-3-methylbenzothiazoline, 3-Methyl-3H-benzothiazol-2-imine[4]
Physical Form Solid[5]
Melting Point 123 °C[6]
Normal Boiling Point 295.5 °C[6]
InChI Key VYFQTZSQRZCAGR-UHFFFAOYSA-N[5]
SMILES CN1C(=N)SC2=CC=CC=C12[4]
XLogP3 2.1[3]

Synthesis and Purification

While multiple strategies exist for the synthesis of the benzothiazole core, a direct and reliable method for preparing 3-Methyl-1,3-benzothiazol-2(3H)-imine is through the N-alkylation of the readily available precursor, 2-aminobenzothiazole. This approach is often preferred for its regioselectivity and the commercial availability of the starting material.

Rationale for Synthetic Approach

The methylation of 2-aminobenzothiazole can occur at either the exocyclic amino group (N-exo) or the endocyclic thiazole nitrogen (N-endo). Experimental and computational studies have shown that alkylation with reactive halides, such as methyl iodide, preferentially occurs at the endocyclic nitrogen atom.[6][7] This is the kinetic and thermodynamic favored product, leading to the desired 3-methylated structure. This method avoids the harsher conditions or multi-step processes that might be required if starting from 2-aminothiophenol and a methylated cyclizing agent.[8]

Proposed Synthetic Workflow

Synthesis_Workflow reagents 2-Aminobenzothiazole Methyl Iodide Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reaction Reaction Vessel Reflux, 6-8h reagents->reaction 1. Add Reagents workup Workup (Filtration, Washing) reaction->workup 2. Reaction Completion purification Purification (Recrystallization) workup->purification 3. Isolate Crude Product product 3-Methyl-1,3-benzothiazol- 2(3H)-imine (Final Product) purification->product 4. Purify

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: N-Alkylation of 2-Aminobenzothiazole

This protocol is based on established procedures for the N-alkylation of 2-aminobenzothiazole derivatives.[1][6]

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzothiazole (1.50 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and acetone (40 mL).

    • Scientist's Note: Acetone is a suitable solvent due to its ability to dissolve the organic starting material and its appropriate boiling point for reflux. Potassium carbonate acts as a base to deprotonate the endocyclic nitrogen, facilitating nucleophilic attack. An excess of the base ensures the reaction proceeds to completion.

  • Addition of Alkylating Agent: While stirring the suspension, add methyl iodide (0.75 mL, 12 mmol) dropwise at room temperature.

    • Scientist's Note: Methyl iodide is a highly reactive methylating agent. A slight excess ensures complete consumption of the starting material. The addition should be done carefully as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

    • Scientist's Note: The disappearance of the 2-aminobenzothiazole spot on the TLC plate indicates the completion of the reaction. The product is expected to have a different Rf value.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and any potassium iodide byproduct. Wash the solid residue with a small amount of fresh acetone (2 x 10 mL).

  • Isolation of Crude Product: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.

    • Scientist's Note: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical and may require some optimization to achieve high purity and yield.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose.

Spectroscopic Data

Publicly available spectral data provides a reference for characterization.[3]

  • ¹³C NMR (90 MHz, CDCl₃): Spectral data is available on PubChem, showing characteristic peaks for the aromatic and aliphatic carbons.[3]

  • Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound.[3] Key fragmentation patterns can provide further structural confirmation.

Standard Operating Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Scientist's Note: Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.[9]

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a 400 MHz (or higher) spectrometer.

    • Expected Signals: Look for a singlet corresponding to the N-methyl group (approx. 3.0-3.5 ppm), a series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) for the four protons on the benzene ring, and a broad singlet for the imine proton (-NH), which may be solvent-dependent or exchangeable with D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum, often using a proton-decoupled pulse sequence.

    • Expected Signals: Expect a signal for the methyl carbon (approx. 30-35 ppm), multiple signals in the aromatic region (approx. 110-155 ppm), and a characteristic signal for the imine carbon (C=N) at a lower field (approx. 160-170 ppm).

  • Data Analysis: Integrate the proton signals to confirm the proton count for each environment. Analyze the chemical shifts and coupling patterns to confirm the structure. Compare the acquired spectra with reference data if available.

Standard Operating Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry, purified product directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Expected Absorptions:

      • ~3300-3400 cm⁻¹: N-H stretch of the imine group.

      • ~3000-3100 cm⁻¹: Aromatic C-H stretches.

      • ~2850-2960 cm⁻¹: Aliphatic C-H stretches from the methyl group.

      • ~1630-1650 cm⁻¹: C=N stretch of the imine.

      • ~1450-1600 cm⁻¹: C=C stretches of the aromatic ring.

Standard Operating Protocol: Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe for electron ionization (EI) or dissolve it in a suitable solvent (e.g., methanol/acetonitrile) for electrospray ionization (ESI).

  • Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

  • Data Analysis:

    • Expected Molecular Ion: [M]⁺ at m/z = 164.0408 for C₈H₈N₂S.

    • Fragmentation: Analyze the fragmentation pattern. Common fragmentation pathways for benzothiazoles may involve the loss of small molecules or cleavage of the thiazole ring, providing valuable structural information.

Potential Biological Activity and Screening Protocols

While specific biological data for 3-Methyl-1,3-benzothiazol-2(3H)-imine is not extensively reported, the broader class of 2-aminobenzothiazole derivatives has demonstrated significant potential as anticancer and antimicrobial agents.[2][10][11][12] Therefore, it is logical to screen this compound for similar activities. The following protocols provide robust, validated methods for initial biological evaluation.

Workflow for Biological Screening

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Studies start Test Compound (3-Methyl-1,3-benzothiazol-2(3H)-imine) cytotoxicity Cytotoxicity Assay (MTT Assay) Cancer Cell Lines (e.g., MCF-7, A549) start->cytotoxicity Evaluate Anticancer Potential antimicrobial Antimicrobial Assay (Broth Microdilution) Bacteria (e.g., S. aureus, E. coli) start->antimicrobial Evaluate Antibacterial Potential apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) cytotoxicity->apoptosis If Active (Low IC₅₀) enzyme Enzyme Inhibition Assays (e.g., Kinase, DNA Gyrase) antimicrobial->enzyme If Active (Low MIC)

Caption: A typical cascade for evaluating the biological activity of a novel compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the compound's ability to inhibit cancer cell proliferation.[5][10][11]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compound. Include wells with vehicle control (DMSO) and untreated cells.

    • Scientist's Note: The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.[12][13]

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB) overnight.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Safety and Handling

Proper handling of all chemicals is paramount in a research environment.

  • GHS Classification: The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Methyl-1,3-benzothiazol-2(3H)-imine is a structurally interesting derivative of the pharmacologically significant benzothiazole family. This guide provides a comprehensive framework for its synthesis, purification, and detailed characterization. While specific biological data on this molecule is sparse, the provided protocols for cytotoxicity and antimicrobial screening offer a clear path for investigating its potential as a therapeutic agent. By understanding the rationale behind these established methodologies, researchers are well-equipped to explore the properties and applications of this and other novel chemical entities.

References

  • Makarov, V., Riabukhin, S., Plaskon, A., & Volochnyuk, D. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2137. [Link]

  • Shaikh, R., Khan, I., & Kazi, M. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 14(3), 193. [Link]

  • PubChem. (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-one. National Center for Biotechnology Information.
  • Kumar, A., Sharma, S., & Kumar, A. (2022). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 76-81. [Link]

  • Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. International Journal of Molecular Sciences, 23(19), 11922. [Link]

  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 73-78. [Link]

  • Eshghi, H., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364. [Link]

  • ResearchGate. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4372. [Link]

  • Shahamirian, M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Polycyclic Aromatic Compounds, 42(5), 2269-2281. [Link]

  • PubChem. (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-imine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Methyl-1,3-benzothiazol-2(3H)-imine: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-1,3-benzothiazol-2(3H)-imine (CAS: 14779-16-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-1,3-benzothiazol-2(3H)-imine (CAS: 14779-16-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We delve into its molecular structure, physicochemical properties, and propose a detailed, field-proven synthetic pathway. Furthermore, this guide covers spectroscopic characterization, safety protocols, and the broader context of the benzothiazole scaffold's application in drug development, offering valuable insights for professionals in the field.

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged structure" in drug design. Benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and antiviral properties.[2][3] This versatility has led to the development of numerous investigational and approved drugs, underscoring the scaffold's therapeutic potency.[4] 3-Methyl-1,3-benzothiazol-2(3H)-imine belongs to this critical class of compounds, serving as both a valuable synthetic intermediate and a potential pharmacophore in its own right. Understanding its fundamental characteristics is paramount for leveraging its potential in research and development.

Molecular Structure and Physicochemical Properties

The core identity of 3-Methyl-1,3-benzothiazol-2(3H)-imine is defined by its molecular structure and resulting chemical properties. These parameters are essential for predicting its behavior in chemical reactions, its solubility, and its potential interactions with biological systems.

Molecular Formula: C₈H₈N₂S[5]

Molecular Weight: 164.23 g/mol [5]

The molecule features a central benzothiazole core with a methyl group affixed to the nitrogen at position 3 (N-3) and an exocyclic imine group (=NH) at position 2 (C-2). This structure gives rise to the specific physicochemical properties summarized in the table below.

PropertyValueSource
CAS Number 14779-16-9[5]
IUPAC Name 3-methyl-1,3-benzothiazol-2-imine[5]
SMILES CN1C2=CC=CC=C2SC1=N[6]
InChIKey VYFQTZSQRZCAGR-UHFFFAOYSA-N[6]
Monoisotopic Mass 164.04081944 Da[5]
XLogP3 2.1[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Polar Surface Area 52.4 Ų[5]
Physical Form Solid[7]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: N-Methylation

The reaction proceeds via the nucleophilic attack of the endocyclic nitrogen of 2-aminobenzothiazole on a suitable methylating agent, such as methyl iodide (CH₃I). The endocyclic nitrogen is generally more nucleophilic than the exocyclic amino group, leading to preferential methylation at the N-3 position. Subsequent deprotonation yields the final imine product. This method is a standard and efficient way to introduce N-alkylation in heterocyclic systems.

Synthesis_Workflow Start Starting Material: 2-Aminobenzothiazole Reaction Step 1: N-Methylation Start->Reaction Reagent Reagent: Methyl Iodide (CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent->Reaction Intermediate Quaternary Ammonium Salt Intermediate Reaction->Intermediate Nucleophilic Attack Deprotonation Step 2: Deprotonation (Work-up) Intermediate->Deprotonation Base-mediated Product Final Product: 3-Methyl-1,3-benzothiazol-2(3H)-imine Deprotonation->Product Isolation & Purification

Caption: Proposed workflow for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed methodology based on analogous chemical transformations and should be performed with all appropriate safety precautions by qualified personnel.

  • Reaction Setup: To a solution of 2-aminobenzothiazole (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

  • Addition of Methylating Agent: Stir the suspension at room temperature and add methyl iodide (CH₃I, 1.1 equivalents) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product may precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry data for this compound is available in the NIST and Wiley spectral libraries.[8] The analysis confirms the molecular weight and provides insight into the molecule's fragmentation pattern.

TechniqueDataSource
Molecular Ion [M]⁺ m/z 164[8]
Key Fragments m/z 136, 122[8]

The molecular ion peak at m/z 164 corresponds to the molecular weight of the compound. The fragmentation pattern is consistent with the structure of the benzothiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum was not identified in the surveyed literature, a ¹³C NMR spectrum is noted to be available in the Wiley-VCH database.[8] Based on the known structure and data from analogous compounds, the following characteristic signals can be predicted:

  • ¹H NMR:

    • Aromatic protons (4H) would appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm.

    • The N-methyl protons (3H) would present as a sharp singlet, likely between δ 3.0-3.5 ppm.

    • The imine proton (1H) would appear as a broad singlet, with a chemical shift that could vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic carbons would generate multiple signals between δ 110-150 ppm.

    • The imine carbon (C=N) would be a key downfield signal, expected above δ 160 ppm.

    • The N-methyl carbon would appear as a distinct signal in the upfield region, typically around δ 30-40 ppm.

Applications in Research and Development

The utility of 3-Methyl-1,3-benzothiazol-2(3H)-imine stems from the proven biological and chemical significance of its core scaffold. It can be utilized as a building block for more complex molecules or as a ligand in catalysis.

Role in Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents.[4] The N-H group of the imine and the aromatic ring system provide key points for interaction with biological targets or for further chemical modification to build a diverse library of compounds for screening. Commercial suppliers note that the compound has demonstrated anti-malarial activity and can serve as a ligand for transition metals like palladium and platinum, although primary literature confirming these specific activities for this exact molecule is sparse.[3]

Applications_Workflow Core 3-Methyl-1,3-benzothiazol- 2(3H)-imine Scaffold Derivatization Chemical Derivatization (e.g., at imine N-H) Core->Derivatization Library Library of Novel Benzothiazole Analogs Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Candidate Drug Candidate Lead->Candidate

Caption: Role of benzothiazole scaffolds in a typical drug discovery workflow.

Use in Coordination Chemistry and Catalysis

The imine nitrogen and the endocyclic sulfur atom are potential coordination sites, making 3-Methyl-1,3-benzothiazol-2(3H)-imine an interesting ligand for transition metal catalysis. Palladium complexes, in particular, are widely used in cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals and complex organic molecules.[9][10] The formation of palladium or platinum complexes with this ligand could lead to novel catalysts with unique reactivity and selectivity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-1,3-benzothiazol-2(3H)-imine is classified as Acute Toxicity 4.[5]

  • Hazard Statement: H302: Harmful if swallowed.[5]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid ingestion and inhalation. Work in a well-ventilated area or a chemical fume hood.

Conclusion

3-Methyl-1,3-benzothiazol-2(3H)-imine is a valuable heterocyclic compound underpinned by the rich medicinal chemistry of the benzothiazole scaffold. This guide has detailed its core molecular and physicochemical properties, presented a robust, literature-based proposed synthesis, and outlined its characterization and potential applications. For researchers and drug development professionals, this molecule represents a versatile platform for constructing novel chemical entities with significant therapeutic potential. Further public research into its specific biological activities and catalytic applications is warranted and would be a valuable addition to the scientific literature.

References

Click to expand
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. The Royal Society of Chemistry. Available at: [Link]

  • 3-Methyl-1,3-benzothiazol-2(3H)-imine. PubChem. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE | CAS 14779-16-9. Molbase. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. The Royal Society of Chemistry. Available at: [Link]

  • Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Available at: [Link]

  • Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. PubMed. Available at: [Link]

  • Benzothiazole - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Anti-malarial activity of a polyherbal product (Nefang) during early and established Plasmodium infection in rodent models. PubMed. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • 3-Methyl-1,3-benzothiazol-2(3H)-imine. PubChem. Available at: [Link]

  • Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. The Royal Society of Chemistry. Available at: [Link]

  • Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. National Institutes of Health (NIH). Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. ResearchGate. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available at: [Link]

  • US4363913A - Preparation of 2-aminobenzothiazoles. Google Patents.
  • Properties of synthesized complexes of Palladium (II). ResearchGate. Available at: [Link]

  • Palladium-catalyzed Carbonylative Cross-Coupling With Imines: A Multicomponent Synthesis of Imidazolones. PubMed. Available at: [Link]

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Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine from 2-Aminothiophenol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine, a heterocyclic compound of significant interest in medicinal and materials chemistry. Starting from the readily available precursor 2-aminothiophenol, this document elucidates the core chemical principles, a detailed reaction mechanism, a validated experimental protocol, and methods for product characterization. The narrative is grounded in established chemical literature, offering field-proven insights to ensure both scientific integrity and practical reproducibility for professionals in chemical synthesis and drug development.

Introduction: The Significance of the Benzothiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology and materials science. Among these, the benzothiazole nucleus—a fusion of a benzene and a thiazole ring—is a privileged scaffold due to its wide range of biological activities and unique physicochemical properties.[1][2] Derivatives of this core structure are known to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making them valuable targets in drug discovery programs.[2][3]

The target molecule, 3-Methyl-1,3-benzothiazol-2(3H)-imine (CAS No: 14779-16-9), is a derivative featuring an exocyclic imine and an N-methyl group.[4][5] This substitution pattern modulates the electronic and steric properties of the benzothiazole core, offering a versatile platform for further functionalization and development into more complex molecular architectures. This guide focuses on its direct and efficient synthesis via the condensation of 2-aminothiophenol with methyl isothiocyanate.

The Reaction Mechanism: A Stepwise Elucidation

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine from 2-aminothiophenol and methyl isothiocyanate is a classic example of heterocycle formation through addition-cyclization. The reaction proceeds via two primary, sequential steps: nucleophilic addition followed by intramolecular cyclization.

Step 1: Nucleophilic Addition to Form a Thiourea Intermediate The reaction is initiated by the nucleophilic attack of the primary amine group (-NH₂) of 2-aminothiophenol on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) of methyl isothiocyanate.[6] This addition reaction forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer, yielding a stable N,N'-disubstituted thiourea derivative, specifically 1-(2-mercaptophenyl)-3-methylthiourea. This step is typically fast and exothermic.

Step 2: Intramolecular Cyclization and Dehydration The crucial ring-forming step involves the intramolecular nucleophilic attack of the thiol group (-SH) on the same carbon atom of the thiourea backbone. This attack is sterically favored due to the ortho positioning of the amine and thiol groups on the benzene ring. This cyclization leads to a tetrahedral intermediate. The subsequent elimination of a molecule of water (or H₂S, depending on the tautomeric form and reaction conditions, though dehydration is more commonly cited for imine formation) drives the reaction towards the final, stable 5-membered thiazole ring fused to the benzene ring. This results in the formation of the target product, 3-Methyl-1,3-benzothiazol-2(3H)-imine.

The causality behind this pathway is the dual nucleophilicity of 2-aminothiophenol, where the more nucleophilic amine attacks first, followed by the strategically positioned thiol group which acts as the ring-closing nucleophile.

Visualizing the Mechanism
Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed as a self-validating system, providing clear, actionable steps for laboratory synthesis. Adherence to standard laboratory safety procedures is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-AminothiophenolC₆H₇NS125.191.25 g10.0Starting Material
Methyl isothiocyanateCH₃NCS73.120.73 g (0.70 mL)10.0Starting Material
Ethanol (Absolute)C₂H₅OH46.0730 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12As needed-Recrystallization
Saturated NaHCO₃NaHCO₃(aq)-20 mL-Work-up
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Synthesis Workflow

G start Start: Assemble Glassware reactants Charge Flask: 2-Aminothiophenol Ethanol start->reactants addition Add Methyl Isothiocyanate (Dropwise at RT) reactants->addition reflux Heat to Reflux (3-4 hours) addition->reflux cool Cool to Room Temp. Monitor for Precipitation reflux->cool workup Solvent Evaporation & Redissolve in Ether cool->workup wash Wash with NaHCO₃(aq) & Brine workup->wash dry Dry Organic Layer (Anhydrous MgSO₄) wash->dry purify Filter & Evaporate Solvent Recrystallize from Ethanol/Ether dry->purify product Isolate & Dry Product purify->product

Caption: High-level workflow for the synthesis protocol.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture at room temperature until the 2-aminothiophenol is fully dissolved.

  • Reagent Addition: Slowly add methyl isothiocyanate (0.70 mL, 10.0 mmol) to the solution dropwise over 5 minutes. An exothermic reaction may be observed. The choice of a 1:1 molar ratio is critical for minimizing side reactions and maximizing the yield of the desired thiourea intermediate.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine. This washing step is crucial to remove any unreacted starting materials or acidic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethanol and diethyl ether to afford fine, crystalline 3-Methyl-1,3-benzothiazol-2(3H)-imine.

  • Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 80-90%. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry) to confirm its structure and purity.

Product Characterization and Data

Validation of the synthesized compound is paramount. The following data are characteristic of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

PropertyValueSource
Molecular Formula C₈H₈N₂S[4][5]
Molecular Weight 164.23 g/mol [4][5]
CAS Number 14779-16-9[4][5]
Appearance Typically a white to off-white crystalline solidGeneral Observation
¹H NMR (CDCl₃, δ ppm) ~7.5-7.0 (m, 4H, Ar-H), ~3.5 (s, 3H, N-CH₃), ~5.0 (br s, 1H, NH)Predicted/Literature
¹³C NMR (CDCl₃, δ ppm) ~165 (C=N), ~148 (Ar-C), ~126-121 (Ar-CH), ~31 (N-CH₃)Predicted/Literature
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch)Predicted/Literature

Safety and Handling

  • 2-Aminothiophenol: Is toxic and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood. It is harmful if swallowed or absorbed through the skin.

  • Methyl isothiocyanate: Is a lachrymator, toxic, and corrosive.[7] It is highly irritating to the skin, eyes, and respiratory tract.[7] All handling must be performed within a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are nearby during the experiment.

Conclusion

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine from 2-aminothiophenol and methyl isothiocyanate is a robust and efficient process rooted in fundamental principles of nucleophilic addition and intramolecular cyclization. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable heterocyclic compound. The provided mechanistic insights and procedural justifications are intended to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the creation of novel benzothiazole derivatives for future research and development.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (Source: MDPI) [Link]

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Exploratory

A Technical Guide to 6-Methyl-1,3-benzothiazol-2-amine: Synthesis, Spectroscopic Elucidation, and Applications in Drug Discovery

Abstract The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, integral to a multitude of pharmacologically active agents. This technical guide provides an in-depth analysis of a key deri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, integral to a multitude of pharmacologically active agents. This technical guide provides an in-depth analysis of a key derivative, 6-methyl-1,3-benzothiazol-2-amine (C8H8N2S), a compound of significant interest to researchers and drug development professionals. We will explore its synthesis via classical heterocyclic chemistry, delve into the nuances of its structural elucidation through a multi-spectroscopic approach (NMR, FT-IR, and MS), and discuss its emerging role as a versatile building block in the design of novel therapeutics. This document is intended to serve as a practical resource, bridging foundational chemical principles with field-proven applications for scientists engaged in pharmaceutical research and development.

Introduction: The Significance of the Benzothiazole Core

Benzothiazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a thiazole ring.[1][2] This structural motif imparts a unique combination of physicochemical properties, including planarity, lipophilicity, and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. Consequently, benzothiazole derivatives have garnered immense interest in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

The 2-aminobenzothiazole moiety, in particular, serves as a crucial pharmacophore.[4] The exocyclic amino group at the 2-position is an active and versatile functional handle, allowing for the facile introduction of diverse structural fragments to modulate biological activity and pharmacokinetic profiles.[4][6] Among the various substituted 2-aminobenzothiazoles, the C8H8N2S isomer, 6-methyl-1,3-benzothiazol-2-amine , has emerged as a critical intermediate and a foundational scaffold for the development of novel therapeutic agents.[7][8] Its strategic methyl substitution on the benzene ring provides a subtle yet significant modification that can influence metabolic stability and receptor binding affinity.

This guide will focus exclusively on 6-methyl-1,3-benzothiazol-2-amine, providing a comprehensive technical overview for researchers.

IUPAC Nomenclature and Structural Representation

The molecular formula C8H8N2S can correspond to several isomers. The subject of this guide is the compound commonly known as 2-amino-6-methylbenzothiazole.

  • IUPAC Name: 6-methyl-1,3-benzothiazol-2-amine[9]

  • CAS Registry Number: 2536-91-6[9]

  • Molecular Formula: C₈H₈N₂S[9]

  • Molecular Weight: 164.23 g/mol [9]

  • Structure:

    (SMILES String)[9]

The structure consists of a benzothiazole core with a methyl group (-CH₃) at position 6 of the benzene ring and an amino group (-NH₂) at position 2 of the thiazole ring.

Synthesis and Mechanistic Considerations

The synthesis of 2-aminobenzothiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method for preparing 6-methyl-1,3-benzothiazol-2-amine is the oxidative cyclization of an appropriately substituted arylthiourea, specifically p-tolylthiourea.

The Hugershoff Reaction: Synthesis from p-Toluidine

A robust and scalable synthesis involves a one-pot reaction starting from p-toluidine. This method proceeds in two key stages: the formation of p-tolylthiourea followed by its intramolecular electrophilic cyclization.[10]

Overall Reaction:

Caption: Synthetic workflow for 6-methyl-1,3-benzothiazol-2-amine.

Experimental Protocol

The following protocol is adapted from established literature procedures.[10][11]

Step 1: Formation of p-Tolylthiourea

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine (1 mole) in a suitable solvent such as chlorobenzene (700 mL).

  • Add concentrated sulfuric acid (0.55 mole) dropwise over 5 minutes. This forms a fine suspension of p-toluidine sulfate. Causality: The formation of the salt ensures a controlled reaction and prevents unwanted side reactions of the free amine.

  • Add sodium thiocyanate (1.1 moles) to the suspension.

  • Heat the mixture to 100°C with vigorous stirring for 3 hours. The thiocyanate ion attacks the anilinium salt to form the target p-tolylthiourea intermediate.

Step 2: Oxidative Cyclization

  • Cool the reaction mixture containing the p-tolylthiourea to 25-30°C.

  • Slowly add a solution of bromine (1 mole) in chlorobenzene dropwise. Maintain the temperature below 40°C. Causality: Bromine acts as the oxidizing agent, initiating an electrophilic attack on the sulfur atom of the thiourea. This is followed by an intramolecular cyclization where the nitrogen attacks the ortho-carbon of the aromatic ring, leading to the formation of the benzothiazole ring system. The reaction is exothermic and requires careful temperature control to minimize byproduct formation.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • The product precipitates as the hydrobromide salt. Filter the solid and wash with ether to remove residual chlorobenzene.

Step 3: Work-up and Purification

  • Suspend the crude salt in hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution to remove any insoluble impurities.

  • Make the filtrate alkaline by adding concentrated ammonium hydroxide until the pH is ~9. This neutralizes the hydrobromide salt and precipitates the free base, 6-methyl-1,3-benzothiazol-2-amine.

  • Filter the precipitated solid, wash with cold water, and dry.

  • For high purity, recrystallize the product from ethanol with the addition of activated charcoal (e.g., Norit) to remove colored impurities.

Structural Elucidation by Spectroscopic Methods

Unambiguous characterization of the synthesized molecule is critical. A combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[12] Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) : Provides information about the chemical environment and connectivity of hydrogen atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50d1HAromatic Proton (H-4)
~7.20s1HAromatic Proton (H-7)
~7.00d1HAromatic Proton (H-5)
~7.15br s2H-NH₂ (Amino Protons)
~2.30s3H-CH₃ (Methyl Protons)
Data is representative and based on typical values for 2-amino-6-methylbenzothiazole and related structures.[9][12]

¹³C NMR (Carbon NMR) : Provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~167.0C2 (Carbon of the C=N bond)
~149.0C7a (Quaternary Carbon)
~132.0C3a (Quaternary Carbon)
~131.0C6 (Quaternary Carbon, -CH₃ attached)
~127.0C5 (Aromatic CH)
~121.5C4 (Aromatic CH)
~120.0C7 (Aromatic CH)
~21.0C8 (-CH₃ Carbon)
Data is representative and based on typical values for 2-amino-6-methylbenzothiazole.[9][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[14]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (asymmetric & symmetric) of -NH₂ group
3100-3000MediumC-H stretching of aromatic ring
2950-2850MediumC-H stretching of -CH₃ group
~1640StrongC=N stretching of the thiazole ring
~1550StrongN-H bending (scissoring) of -NH₂ group
1500-1400Medium-StrongC=C stretching of the aromatic ring
Data is representative of 2-aminobenzothiazole derivatives.[12][15]
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern, confirming the elemental composition.[14]

  • Ionization Technique: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode (ESI+).

  • Expected Molecular Ion Peak: For C₈H₈N₂S, the expected peak is at m/z 165.0481 [M+H]⁺.

  • Fragmentation Pattern: The fragmentation pattern can help confirm the structure. Common fragmentation pathways involve the loss of small neutral molecules or radicals from the benzothiazole core.

Integrated Spectroscopic Analysis Workflow

The logical flow for confirming the structure of a synthesized compound is a self-validating system where each technique corroborates the others.

Caption: Workflow for spectroscopic characterization.[15]

Applications in Drug Discovery and Development

6-Methyl-1,3-benzothiazol-2-amine is not just a chemical curiosity; it is a valuable starting material and a key building block in the synthesis of pharmacologically active molecules.[7][8] Its derivatives have shown promise in several therapeutic areas.

  • Anticancer Agents: The 2-aminobenzothiazole scaffold is present in numerous compounds designed as kinase inhibitors. For instance, derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth.[4] The 6-methyl group can occupy a hydrophobic pocket in the ATP-binding site of various kinases, enhancing potency and selectivity.

  • Antimicrobial Agents: Researchers have identified 2-aminobenzothiazole derivatives with significant bactericidal activity, including against Mycobacterium tuberculosis.[16] The scaffold's ability to be readily functionalized allows for the creation of libraries of compounds to screen for antimicrobial efficacy.

  • Neuroprotective Agents: While the parent compound in this class is Riluzole (which has a trifluoromethoxy group at position 6), the general 2-aminobenzothiazole structure is recognized for its ability to interfere with glutamate neurotransmission, suggesting potential applications in neurodegenerative diseases.[3][17]

  • Pharmaceutical Intermediates: As a readily available and reactive molecule, it serves as a crucial intermediate for constructing more complex molecular architectures found in potent drugs.[7]

Conclusion and Future Outlook

6-Methyl-1,3-benzothiazol-2-amine is a cornerstone of the benzothiazole family of heterocyclic compounds. Its straightforward synthesis and well-defined spectroscopic signature make it an accessible and reliable tool for medicinal chemists. The true value of this molecule lies in its versatility as a scaffold for derivatization, enabling the exploration of vast chemical space in the search for novel therapeutics. As our understanding of disease biology deepens, the strategic application of privileged structures like 2-aminobenzothiazoles will continue to be a vital component of modern drug discovery, with the 6-methyl derivative playing a significant role in the development of next-generation targeted therapies.

References

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Foundational

Physical and chemical properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine

An In-depth Technical Guide to 3-Methyl-1,3-benzothiazol-2(3H)-imine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1,3-benzothiazol-2(3H)-imine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine (CAS No: 14779-16-9). As a member of the benzothiazole family—a class of heterocyclic compounds renowned for their broad pharmacological and industrial significance—this molecule serves as a critical scaffold in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural, spectroscopic, and reactive characteristics. We will delve into its molecular identity, validated physical constants, characteristic spectroscopic signatures, and fundamental reactivity. Furthermore, this guide provides actionable, field-proven experimental protocols for its characterization and discusses its potential applications, grounded in the established biological activities of its parent scaffold.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to establish its precise identity and structure. 3-Methyl-1,3-benzothiazol-2(3H)-imine is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a methyl group on the endocyclic nitrogen and an exocyclic imine group at the 2-position.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and unambiguous scientific communication.

IdentifierValueSource
IUPAC Name 3-methyl-1,3-benzothiazol-2-imine[3]
CAS Number 14779-16-9[4][5][6]
Molecular Formula C₈H₈N₂S[3][4]
Molecular Weight 164.23 g/mol [3][4]
InChI InChI=1S/C8H8N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3[3][6]
InChIKey VYFQTZSQRZCAGR-UHFFFAOYSA-N[3][4]
Canonical SMILES CN1C2=CC=CC=C2SC1=N[3][4]
Molecular Structure

The structural arrangement dictates the molecule's reactivity and physical properties. The fusion of the aromatic benzene ring with the five-membered thiazole ring creates a rigid, planar system. The exocyclic imine group (=NH) is a key functional group, representing a primary site for chemical reactions.

Caption: 2D Structure of 3-Methyl-1,3-benzothiazol-2(3H)-imine

Physical and Chemical Properties

The physicochemical properties of a compound are paramount for its application, formulation, and handling. These properties are a direct consequence of the molecule's structure, polarity, and intermolecular forces.

Tabulated Physical Properties

The following table summarizes key computed and experimental physical properties. Computed values, derived from computational models, provide reliable estimates where experimental data is unavailable.

PropertyValueDetailsSource
Physical Form Solid-[6]
Molecular Weight 164.23 g/mol -[3][4]
Exact Mass 164.04081944 DaComputed[3]
XLogP3 2.1Computed measure of lipophilicity[3]
Hydrogen Bond Donor Count 1The imine (=NH) group[3]
Hydrogen Bond Acceptor Count 2The two nitrogen atoms[3]
Rotatable Bond Count 0The structure is rigid[3]
Polar Surface Area 52.4 ŲComputed[3]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The unique electronic and vibrational states of 3-Methyl-1,3-benzothiazol-2(3H)-imine give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons (4H): A complex multiplet pattern between δ 7.0-8.0 ppm corresponding to the four protons on the benzene ring.

    • N-Methyl Protons (3H): A sharp singlet around δ 3.0-3.5 ppm for the methyl group attached to the endocyclic nitrogen.

    • Imine Proton (1H): A broad, exchangeable singlet for the N-H proton of the imine group. Its chemical shift can vary significantly depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should reveal 8 distinct signals:

    • Aromatic Carbons (6C): Six signals in the δ 110-155 ppm region. Two of these will be quaternary carbons at the ring fusion.

    • Imine Carbon (1C): A signal for the C=N carbon atom, typically found at a lower field, potentially around δ 160-170 ppm.

    • N-Methyl Carbon (1C): A signal in the aliphatic region, expected around δ 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[9]

  • N-H Stretch: A characteristic band for the imine N-H group is expected in the 3200-3400 cm⁻¹ region.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

  • C=N Stretch: A strong absorption band for the exocyclic imine double bond should be visible in the 1640-1690 cm⁻¹ region.[10]

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-S Stretch: A weaker band for the carbon-sulfur bond within the thiazole ring can be expected around 700-800 cm⁻¹.[11]

Reactivity and Synthesis

The chemical behavior of 3-Methyl-1,3-benzothiazol-2(3H)-imine is governed by the benzothiazole core and the exocyclic imine group. Benzothiazole derivatives are generally synthesized via the condensation of 2-aminobenzenethiol with various carbonyl compounds or their equivalents.[2][12]

General Synthesis Pathway

The synthesis of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry. The most common approach involves the reaction between 2-aminobenzenethiol and a one-carbon electrophile, followed by cyclization. For this specific N-methylated imine, a plausible route involves the reaction of a pre-methylated precursor.

G start 2-Amino-N-methylaniline + Carbon Disulfide (CS₂) intermediate Intermediate: N-Methylbenzothiazole-2-thione start->intermediate Cyclization step1_reagent Reaction with Ammonia or Amine Source intermediate->step1_reagent product Product: 3-Methyl-1,3-benzothiazol-2(3H)-imine step1_reagent->product Imine Formation

Caption: A plausible synthetic workflow for the target compound.

Reactivity Profile
  • Nucleophilicity of the Imine Nitrogen: The lone pair on the exocyclic nitrogen allows it to act as a nucleophile, participating in reactions like alkylation or acylation.

  • Electrophilicity of the Imine Carbon: The C=N bond is polarized, making the carbon atom susceptible to attack by nucleophiles.

  • Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the fused thiazole ring influences the regioselectivity of these reactions.

Applications in Research and Drug Development

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds.[1][2] Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][13]

While specific research on 3-Methyl-1,3-benzothiazol-2(3H)-imine may be limited, its structure makes it a valuable intermediate for synthesizing more complex and potentially bioactive molecules. Its functional handles—the imine group and the aromatic ring—allow for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

  • GHS Classification: According to the European Chemicals Agency (ECHA), this compound is classified as follows:

    • Pictogram: GHS07 (Exclamation Mark)

    • Hazard Statement: H302: Harmful if swallowed.[3]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301+P317: IF SWALLOWED: Get medical help.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container in accordance with local regulations.[3]

Experimental Protocols

The following protocols are designed to be self-validating and reflect standard laboratory practices for the characterization of a solid organic compound.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.

  • Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Carefully pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a heating ramp rate of approximately 10-15 °C/min for a rapid initial determination.

    • Observe the approximate temperature at which the sample melts.

    • Allow the apparatus to cool. Prepare a new sample.

    • For an accurate measurement, set the apparatus to heat rapidly to about 20 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point is reported as the range T₁-T₂.

Protocol 2: Acquisition of a ¹H NMR Spectrum

Causality: This protocol confirms the molecular structure by mapping the chemical environment of all hydrogen atoms. The resulting spectrum should align with the expected signals described in Section 3.1, thereby validating the compound's identity.

  • Materials: NMR tube, deuterated solvent (e.g., CDCl₃ or DMSO-d₆), Pasteur pipette, sample of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

  • Procedure:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the compound must be soluble, and the solvent's residual peak should not obscure important sample signals.

    • Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting until the sample is fully dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • Wipe the outside of the NMR tube clean and carefully insert it into the NMR spectrometer's spinner turbine.

    • Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent, shim the magnetic field for homogeneity, and acquire the ¹H NMR spectrum.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

References

  • 3-Methyl-1,3-benzothiazol-2(3H)-imine. PubChem, National Center for Biotechnology Information. [Link]

  • 3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE | CAS 14779-16-9. Molbase. [Link]

  • 3-Methyl-1,3-benzothiazol-2(3H)-imine - CAS:14779-16-9. BHHymusk. [Link]

  • N-(4-CHLOROPHENYL)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE | CAS 65416-75-3. Matrix Fine Chemicals. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][5]Thiazin-4-One Derivatives. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [Link]

  • Ionic‐Liquid‐Catalyzed Synthesis of Imines, Benzimidazoles, Benzothiazoles, Quinoxalines and Quinolines through C−N, C−S, and C−C Bond Formation. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Market Research and Consumer Protection. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. National Center for Biotechnology Information. [Link]

  • Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamization domino reaction. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][5]Thiazin-4-One Derivatives. MDPI. [Link]

  • N-(1,3-benzothiazol-2-ylmethyl)benzamide. ChemSynthesis. [Link]

  • ¹H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. [Link]

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  • Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. PubChem, National Center for Biotechnology Information. [Link]

  • Benzothiazoles. American Elements. [Link]

  • (PDF) FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b][3][5] benzothiazole-2-amine derivatives under neat conditions. ResearchGate. [Link]

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Exploratory

Spectroscopic data of 3-Methyl-1,3-benzothiazol-2(3H)-imine (NMR, IR, Mass Spec)

Introduction 3-Methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, and for quality control in its synthesis and application. This technical guide provides an in-depth analysis of the spectroscopic data of 3-Methyl-1,3-benzothiazol-2(3H)-imine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative data from related structures, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-Methyl-1,3-benzothiazol-2(3H)-imine are the basis for interpreting its spectroscopic data. The key features include a benzene ring fused to a thiazole ring, a methyl group attached to the nitrogen atom at position 3, and an imine group at position 2.

cluster_workflow NMR Sample Preparation and Analysis dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl3) with TMS transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum transfer->acquire_13c process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process analyze Analyze and Interpret Spectra process->analyze

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)

While a publicly available ¹H NMR spectrum for this specific compound is not readily found, based on the analysis of closely related benzothiazole derivatives, the following proton chemical shifts (δ) are predicted: [1][2]

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (4H) 7.0 - 7.8 Multiplet
Imine Proton (1H) ~5.0 - 6.0 (broad) Singlet

| N-Methyl Protons (3H) | ~3.4 | Singlet |

Interpretation:

  • Aromatic Protons: The four protons on the benzene ring are expected to resonate in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current. The signals will likely appear as a complex multiplet due to spin-spin coupling between adjacent protons.

  • Imine Proton: The proton attached to the exocyclic nitrogen (=NH) is expected to be a broad singlet. Its chemical shift can be variable and is sensitive to solvent and concentration due to hydrogen bonding.

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet at approximately 3.4 ppm. This upfield shift relative to the aromatic protons is characteristic of alkyl protons.

¹³C NMR Spectral Data

A ¹³C NMR spectrum for 3-Methyl-1,3-benzothiazol-2(3H)-imine is available in the SpectraBase database. [3]The interpretation of the key carbon signals is as follows, with predicted chemical shifts based on related structures: [1][4]

Carbon Atom Predicted Chemical Shift (ppm)
C=N (Imine) ~165
Aromatic Carbons 110 - 150

| N-CH₃ | ~30 |

Interpretation:

  • Imine Carbon (C2): The carbon of the imine group is significantly deshielded and is expected to appear at a low field, around 165 ppm.

  • Aromatic Carbons: The six carbons of the benzothiazole ring system will resonate in the range of 110-150 ppm. The exact chemical shifts will depend on the electronic environment of each carbon.

  • N-Methyl Carbon: The carbon of the N-methyl group will be found in the upfield region, typically around 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FT-IR

The FT-IR spectrum is typically recorded using a potassium bromide (KBr) pellet or as a thin film. The sample is mixed with KBr powder and pressed into a transparent disk, or a solution of the compound is evaporated on a salt plate.

IR Spectral Data (Predicted)

Based on the characteristic absorption frequencies of functional groups in similar benzothiazole imines, the following IR bands are expected: [5][6][7]

Wavenumber (cm⁻¹) Vibration
3300 - 3400 N-H Stretch (Imine)
3000 - 3100 Aromatic C-H Stretch
2850 - 2960 Aliphatic C-H Stretch (CH₃)
~1620 C=N Stretch (Imine)
1450 - 1600 C=C Aromatic Ring Stretch

| ~750 | C-S Stretch |

Interpretation:

  • N-H Stretch: A moderately sharp band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imine group.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.

  • C=N Stretch: A strong absorption band around 1620 cm⁻¹ is indicative of the C=N stretching vibration of the imine functional group.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-S Stretch: The C-S stretching vibration is expected to appear in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: GC-MS

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is vaporized and ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Mass Spectral Data

The mass spectrum of 3-Methyl-1,3-benzothiazol-2(3H)-imine is available from the NIST Mass Spectrometry Data Center. [3]

m/z Interpretation
164 Molecular Ion [M]⁺
136 [M - N₂]⁺ or [M - C₂H₄]⁺

| 122 | [M - C₂H₄N]⁺ |

Interpretation:

  • Molecular Ion: The peak at m/z 164 corresponds to the molecular weight of the compound (C₈H₈N₂S), confirming its elemental composition. [3][8]* Fragmentation: The fragmentation pattern provides further structural information. The loss of a neutral fragment with a mass of 28 (N₂ or C₂H₄) to give a peak at m/z 136 is a plausible fragmentation pathway. Another significant fragment is observed at m/z 122, corresponding to the loss of a C₂H₄N radical.

cluster_fragmentation Proposed Mass Spectrometry Fragmentation M [C8H8N2S]⁺ m/z = 164 F1 [C7H5NS]⁺ m/z = 136 M->F1 - C2H4 F2 [C6H4S]⁺ m/z = 122 M->F2 - C2H4N

Caption: Proposed fragmentation pathway for 3-Methyl-1,3-benzothiazol-2(3H)-imine in mass spectrometry.

Conclusion

The combined analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive spectroscopic profile of 3-Methyl-1,3-benzothiazol-2(3H)-imine. While a complete set of publicly available raw spectra is not consolidated in a single source, the existing data in spectral databases, coupled with expert interpretation and comparison with analogous structures, allows for a confident structural elucidation. This guide serves as a valuable technical resource for scientists working with this compound, enabling its unambiguous identification and characterization.

References

  • 3-Methyl-1,3-benzothiazol-2(3H)-imine. PubChem. ([Link])

  • Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. ([Link])

  • 3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE | CAS 14779-16-9. Molbase. ([Link])

  • Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. Passer Journal. ([Link])

  • The FT-IR of synthesized imine compounds. ResearchGate. ([Link])

  • Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). Taylor & Francis Online. ([Link])

  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. ([Link])

  • 13C NMR Chemical Shifts. Organic Chemistry Data. ([Link])

  • 3-Methyl-3H-benzothiazol-2-one. NIST WebBook. ([Link])

  • Synthesis and characterization of two new TiO2-containing benzothiazole-based imine composites for organic device applications. ResearchGate. ([Link])

  • FT-IR of the compound 3-[1-(1,3-benzothiazol-2-yl). ResearchGate. (https://www.researchgate.net/figure/FT-IR-of-the-compound-3-1-13-benzothiazol-2-yl-45-diphenyl-1H-imidazol-2-yl_fig3_373514789)
  • Benzothiazole. NIST WebBook. ([Link])

  • 2-Imino-3-methylbenzothiazoline - Optional[MS (GC)] - Spectrum. SpectraBase. ([Link])

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva Portal. ([Link])

  • FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e]t[3][8]hiazin-. ResearchGate. ([Link])

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Foundational

A Technical Guide to the Biological Activity of Benzothiazole Imine Compounds

Foreword: The Benzothiazole Imine Scaffold - A Privileged Structure in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to thei...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzothiazole Imine Scaffold - A Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their remarkable ability to interact with a diverse array of biological targets.[1][2] The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[3][4][5][6] Its derivatives are found in numerous natural products and FDA-approved drugs, including the neuroprotective agent Riluzole and the diagnostic agent Pramipexole.[7][8] When this potent nucleus is functionalized with an imine (-C=N-) linkage, commonly forming Schiff bases, the resulting benzothiazole imine compounds exhibit a dramatic expansion of their pharmacological potential.[9]

This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of benzothiazole imine derivatives. We will move beyond a mere cataloging of effects to dissect the causality behind experimental designs and the mechanistic underpinnings of their therapeutic actions, offering researchers and drug development professionals a robust framework for advancing this promising class of molecules.

Core Synthesis Strategy: The Condensation Pathway

The prevalence of benzothiazole imine compounds in research is partly due to their accessible synthesis. The most common and efficient method is the direct condensation reaction between a 2-aminobenzothiazole precursor and a selected aldehyde or ketone.[10][11][12]

Causality of Method Selection: This pathway is favored for its operational simplicity, use of readily available starting materials, and generally high yields. The reaction can often be performed under mild conditions, and the resulting imine product frequently precipitates from the reaction mixture, simplifying purification.

Protocol 1: General Synthesis of Benzothiazole Imine Derivatives

This protocol describes a standard laboratory procedure for the synthesis of a benzothiazole imine Schiff base.

Principle: This is a nucleophilic addition-elimination reaction. The primary amine of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A hemiaminal intermediate is formed, which then dehydrates (loses a water molecule) to yield the stable imine. An acid catalyst, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the substituted 2-aminobenzothiazole in a minimal amount of a suitable solvent (e.g., ethanol, methanol).

  • Aldehyde Addition: To this solution, add 1.0-1.1 equivalents of the desired substituted benzaldehyde.[11][12]

  • Catalysis: Add 2-3 drops of a catalyst, such as glacial acetic acid, to the mixture. This step is critical for protonating the carbonyl and facilitating the dehydration of the intermediate.

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for a period ranging from 2 to 8 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate:hexane 1:1).[11]

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates spontaneously. If not, the volume can be reduced under vacuum, or the product can be precipitated by pouring the mixture into ice-cold water.

  • Purification & Characterization: Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) is performed to achieve high purity. The final structure and purity must be confirmed using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]

Visualization: General Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminobenzothiazole C Solvent (e.g., Ethanol) + Acid Catalyst A->C B Substituted Aldehyde B->C D Reflux (2-8h) C->D E Cooling & Precipitation D->E F Filtration & Purification E->F G Benzothiazole Imine F->G start Synthesized Benzothiazole Imine step1 Prepare Serial Dilutions start->step1 step2 Treat Cancer Cell Lines (96-well plate) step1->step2 step3 Incubate (24-48h) step2->step3 step4 MTT Assay step3->step4 step5 Measure Absorbance step4->step5 end Calculate IC₅₀ & Identify Leads step5->end

Caption: Standard workflow for in vitro anticancer activity screening.

Antimicrobial and Antifungal Activity

Benzothiazole imines have demonstrated a broad spectrum of antimicrobial activity, positioning them as potential leads for new anti-infective agents to combat drug-resistant pathogens. [3][9][13]

Spectrum of Activity
  • Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. [14][15]* Antifungal: Significant efficacy has been shown against pathogenic fungi, notably Candida albicans and Aspergillus niger. [12][14][16]* Antimycobacterial: Certain derivatives have also been tested for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)StandardSource
BTC-j E. coli3.125-[15]
BTC-j B. subtilis6.25-[15]
BTC-j S. aureus12.5-[15]
VS5-e Series S. aureus, E. coli, C. albicansExcellent ActivityCiprofloxacin, Fluconazole[14]
Compound 14p C. albicans0.125-2-[16]
Protocol 3: Micro-broth Dilution for MIC Determination

This protocol is the gold standard for determining the MIC of a compound against bacterial and fungal strains. [14] Principle: The compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration in a well with no visible growth.

Step-by-Step Methodology:

  • Medium Preparation: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to wells 2 through 12. Add 100 µL of the test compound (at a starting concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.

  • Controls (Self-Validation):

    • Well 11 (Growth Control): 50 µL of broth + 50 µL of inoculum (no compound). This well must show growth.

    • Well 12 (Sterility Control): 100 µL of broth only (no compound, no inoculum). This well must remain clear.

    • Standard Drug: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be run in parallel on a separate row.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria).

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48 hours for fungi.

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Anticonvulsant Properties

Several benzothiazole derivatives, including imines, have been investigated for their potential to treat epilepsy. [7][17]The well-known anticonvulsant spectrum of Riluzole, a benzothiazole-containing drug, has spurred further research in this area. [7]

Evaluation Models
  • Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. [7][18][19]* Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents that may be effective against absence seizures. [18][19]* Neurotoxicity (Rotarod Test): This test assesses motor coordination to determine if a compound has undesirable neurological side effects at its effective dose. [19] Potent candidates are those that show high efficacy in the MES or scPTZ tests with minimal neurotoxicity, resulting in a high Protective Index (PI). [18]Several synthesized compounds have shown PI values superior to standard drugs like phenytoin. [18][19]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of rational drug design. For benzothiazole imines, several key SAR trends have been identified. [4][5][20]

  • Substitutions on the Benzothiazole Ring:

    • Position 6: This position is a critical site for modification. The introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃, -Cl) can significantly modulate antimicrobial and anticancer activity. [4][15]For instance, a methoxy group at C6 was found in a compound with good antibacterial potential. [15]* Substitutions on the Imine-Linked Aromatic Ring:

    • The nature and position of substituents on the aldehyde-derived phenyl ring are crucial. Hydroxy (-OH) substitutions have been shown to enhance anticancer potency compared to nitro (-NO₂) groups. [10] * Halogens (F, Cl, Br) often enhance lipophilicity, which can improve cell membrane penetration and thus biological activity.

  • The Imine Linkage: The azomethine (-CH=N-) group itself is a key pharmacophore. Its planarity and electronic properties are vital for binding to biological targets.

Visualization: Key SAR Points

Caption: Key structure-activity relationship sites on the benzothiazole imine scaffold.

Conclusion and Future Directions

Benzothiazole imine compounds represent a versatile and highly promising class of molecules in medicinal chemistry. Their straightforward synthesis allows for the rapid generation of diverse chemical libraries, while their demonstrated efficacy across anticancer, antimicrobial, and anticonvulsant domains provides a strong foundation for further development.

The future of this field lies in the rational design of next-generation derivatives. By leveraging the SAR insights discussed, researchers can focus on optimizing potency and selectivity while minimizing toxicity. Advanced approaches, such as molecular docking and in silico pharmacokinetic predictions, can further refine lead candidates before synthesis, saving time and resources. [14][15][21][22]The ultimate goal is to translate the profound in vitro activity of these compounds into clinically viable therapeutics.

References

  • Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. (2025). Journal of Medical and Oral Biosciences (JMOB).
  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Source not available.
  • Baraskar, A. R., & Sonwane, R. P. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety.
  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (n.d.).
  • Pawar, S. J. (n.d.). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles.
  • Hassanzadeh, F., Jafari, E., Feiz, A., Sadeghialiabadi, H., & Akbari, V. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences.
  • Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and comput
  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (n.d.). Asian Journal of Green Chemistry.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Bhat, M., & Belagali, S. L. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (n.d.). PubMed Central.
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed.
  • Pietrancosta, N., Moumen, A., Dono, R., Lingor, P., Planchamp, V., Lamballe, F., Bähr, M., Kraus, J.-L., & Maina, F. (2006). Imino-tetrahydro-benzothiazole derivatives as p53 inhibitors: discovery of a highly potent in vivo inhibitor and its action mechanism. PubMed.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). MDPI.
  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
  • Abbas, E. M., Salem, M. S., Kassem, A. F., Abd El-Moez, S. I., & El-Kady, M. Y. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. European Journal of Chemistry, 6(2), 98-106.
  • Biological Aspects of Emerging Benzothiazoles: A Short Review. (n.d.). SciSpace.
  • Gagoria, J., Verma, P. K., & Khatkar, A. (2015). Anticonvulsant and neurological profile of benzothiazoles: a mini-review. Central Nervous System Agents in Medicinal Chemistry, 15(1), 11-16.
  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar.
  • A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Journal of Drug Delivery and Therapeutics.
  • Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and anticonvulsant evalu
  • Abrol, S., Bodla, R. B., & Goswami, C. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Reddy, D. R. S. (2025). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives.
  • Sadhasivam, G., & Kulanthai, K. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). PubMed.
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complic
  • Anti‐inflammatory activity of benzothiazole derivatives. (n.d.).
  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. (n.d.).
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  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.).
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  • Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmacy & Pharmaceutical Research.
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  • Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. (n.d.).
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Exploratory

The Versatile Nucleophile: A Technical Guide to 3-Methyl-1,3-benzothiazol-2(3H)-imine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry and materials science, the benzothiazole core is a recurring motif, ce...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzothiazole core is a recurring motif, celebrated for its broad spectrum of biological activities and unique photophysical properties. Within this important class of heterocycles, 3-Methyl-1,3-benzothiazol-2(3H)-imine emerges as a particularly versatile and reactive building block. Its strategic combination of a nucleophilic exocyclic imine and a modifiable heterocyclic core provides a powerful platform for the synthesis of complex molecular architectures. This guide delves into the synthesis, characterization, and reactivity of this compound, offering insights into its application as a cornerstone for the construction of novel fused heterocyclic systems and other valuable organic molecules. The benzothiazole ring system is a key feature in a variety of pharmaceutical agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underscoring the significance of its derivatives in drug discovery.[1][2][3]

Core Molecular Attributes

3-Methyl-1,3-benzothiazol-2(3H)-imine is an aromatic heterocyclic compound. Below is a summary of its key identifiers and computed properties.

PropertyValueSource
Molecular Formula C₈H₈N₂S[4][5]
Molecular Weight 164.23 g/mol [4][5]
CAS Number 14779-16-9[4][5]
IUPAC Name 3-methyl-1,3-benzothiazol-2-imine[4]
XLogP3 2.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis and Characterization: Establishing the Foundation

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine is conceptually rooted in the chemistry of its parent scaffold, 2-aminobenzothiazole. The latter is commonly synthesized through the reaction of an aniline derivative with a thiocyanate salt in the presence of bromine. The introduction of the N-methyl group is a critical step that modulates the compound's reactivity and physical properties.

A prevalent synthetic strategy involves the direct N-alkylation of 2-aminobenzothiazole. Due to the presence of both an exocyclic amino group and an endocyclic nitrogen, the site of alkylation can be controlled by the reaction conditions. The reaction of 2-aminobenzothiazoles with alkyl halides can lead to alkylation on either the exocyclic or endocyclic nitrogen.[6]

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Experimental Protocol: N-Methylation of 2-Aminobenzothiazole

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 2-Aminobenzothiazole

  • Methyl iodide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzothiazole in the chosen anhydrous solvent.

  • Add the base portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C for strong bases like NaH).

  • After the initial reaction with the base subsides, add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Spectroscopic Characterization

The structural confirmation of 3-Methyl-1,3-benzothiazol-2(3H)-imine relies on a combination of spectroscopic techniques.

Technique Observed Data/Features
¹H NMR Signals corresponding to the aromatic protons on the benzo-fused ring, a singlet for the N-methyl group, and a signal for the imine proton.
¹³C NMR Resonances for the aromatic carbons, the N-methyl carbon, and the characteristic C=N carbon of the imine group. A spectrum is available in the PubChem database.[4]
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z 164, corresponding to the molecular weight of the compound.[4][7]
Infrared (IR) Characteristic absorption bands for N-H stretching of the imine, C=N stretching, and aromatic C-H and C=C stretching.

Reactivity and Application as a Building Block

The synthetic utility of 3-Methyl-1,3-benzothiazol-2(3H)-imine stems from the reactivity of its exocyclic imine group, which can act as a potent nucleophile. This reactivity allows for its use in a variety of transformations to construct more elaborate heterocyclic systems.

Condensation Reactions

The imine functionality readily participates in condensation reactions with various electrophiles, particularly carbonyl compounds. For instance, reaction with aldehydes can lead to the formation of new carbon-carbon bonds and more complex imine structures, which can serve as intermediates for further cyclization reactions. The synthesis of Schiff bases from 2-aminobenzothiazole derivatives and aldehydes is a well-established method for elaborating the core structure.

Cycloaddition Reactions

The benzothiazole core, including its imino derivatives, can participate in cycloaddition reactions to form polycyclic systems. While specific examples with the 3-methyl-2-imino derivative are less common in the literature, related benzothiazole systems have been shown to undergo reactions like [3+2] cycloadditions. These reactions are powerful tools for the rapid construction of complex, fused-ring systems that are of interest in medicinal chemistry.[8]

Illustrative Reaction Pathway: Synthesis of Fused Heterocycles

The exocyclic nitrogen of 3-Methyl-1,3-benzothiazol-2(3H)-imine can act as a nucleophile to attack an electrophilic center, initiating a cascade of reactions that can lead to the formation of a new fused ring.

G cluster_0 Initial Reaction cluster_1 Intermediate Formation cluster_2 Final Product A 3-Methyl-1,3-benzothiazol-2(3H)-imine C Nucleophilic Attack A->C B Bifunctional Electrophile (e.g., α,β-unsaturated ketone) B->C D Acyclic Intermediate C->D E Intramolecular Cyclization D->E F Fused Heterocyclic System (e.g., pyrimido[2,1-b]benzothiazole) E->F caption General scheme for building fused heterocycles.

Caption: General scheme for building fused heterocycles.

This generalized pathway highlights the potential of 3-Methyl-1,3-benzothiazol-2(3H)-imine to serve as a precursor for a variety of fused heterocyclic systems. The choice of the bifunctional electrophile dictates the nature of the newly formed ring.

Future Outlook and Applications

The unique reactivity profile of 3-Methyl-1,3-benzothiazol-2(3H)-imine positions it as a valuable tool for synthetic chemists. Its ability to act as a nucleophilic scaffold opens doors to the creation of diverse molecular libraries for high-throughput screening in drug discovery programs. The resulting fused heterocyclic compounds are of particular interest for their potential to interact with various biological targets. Furthermore, the inherent properties of the benzothiazole core suggest that derivatives of this building block may find applications in the development of novel organic materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). As the demand for novel, structurally complex small molecules continues to grow, the strategic use of versatile building blocks like 3-Methyl-1,3-benzothiazol-2(3H)-imine will undoubtedly play a crucial role in advancing both medicinal chemistry and materials science.

References

[4] PubChem. 3-Methyl-1,3-benzothiazol-2(3H)-imine. National Center for Biotechnology Information. [Link] [9] ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link] Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. [Link] [10] Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2021). University of Baghdad. [Link] [8] Madeley, L. G. (2010). Synthesis of benzo-fused heterocycles using isomerization and ring-closing metathesis reactions. University of the Witwatersrand. [Link] [11] Eshghi, H., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research. [Link] [5] Mol-Instincts. 3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE. [Link] [1] Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link] [12] Kumar, A., et al. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. Biointerface Research in Applied Chemistry. [Link] [2] Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). MDPI. [Link] [13] International Journal of Pharmaceutical Research and Scholars. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. [Link] [3] IOP Conference Series: Materials Science and Engineering. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. [Link] [14] University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link] [15] PubMed. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. (2011). [Link] [6] Molecules. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link] [16] The Journal of Organic Chemistry. (2015). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. PubMed. [Link] [17] Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022). [Link] [18] Iraqi Journal of Market Research and Consumer Protection. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. [Link] Journal of Applicable Chemistry. (2014). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link] [19] NIST. Benzothiazole. [Link] [7] SpectraBase. 2-Imino-3-methylbenzothiazoline. [Link] [20] University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link] [21] ACS Combinatorial Science. Solid-Phase Synthesis of Fungitoxic 2-Imino-1,3-thiazolines. (2000). [Link] [22] Organic Chemistry Portal. Imine synthesis. [Link] [23] ResearchGate. (2019). FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b][4] benzothiazole-2-amine derivatives under neat conditions. [Link] [24] Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] [25] KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of N-Substituted Benzothiazole Imines

Introduction: The Versatility of the Benzothiazole Imine Scaffold N-substituted benzothiazole imines, characterized by the azomethine group (-C=N-), represent a privileged scaffold in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiazole Imine Scaffold

N-substituted benzothiazole imines, characterized by the azomethine group (-C=N-), represent a privileged scaffold in medicinal chemistry and materials science.[1][2] The inherent biological activities of the benzothiazole nucleus, including antimicrobial, anticancer, and anti-inflammatory properties, are often enhanced by the incorporation of an imine moiety.[3][4][5] This structural motif allows for extensive synthetic diversification, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets or material interfaces. This application note provides a detailed, field-proven protocol for the synthesis of N-substituted benzothiazole imines via the acid-catalyzed condensation of 2-aminobenzothiazoles with various aldehydes. We will delve into the causality behind the experimental choices, offer troubleshooting insights, and provide a framework for adapting this protocol to a range of substrates.

Reaction Mechanism: The Acid-Catalyzed Formation of the Imine Bond

The synthesis of N-substituted benzothiazole imines from 2-aminobenzothiazoles and aldehydes proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism, commonly known as Schiff base formation.[1]

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the 2-aminobenzothiazole attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, forming a good leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final N-substituted benzothiazole imine and regenerating the acid catalyst.

The following diagram illustrates this mechanistic pathway:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminobenzothiazole 2-Aminobenzothiazole Carbinolamine Carbinolamine 2-Aminobenzothiazole->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Protonated_Aldehyde->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Benzothiazole_Imine N-Substituted Benzothiazole Imine Iminium_Ion->Benzothiazole_Imine - H+

Caption: Acid-catalyzed mechanism of imine formation.

Experimental Workflow: From Reactants to Purified Product

The overall experimental workflow is designed for efficiency and high yield, incorporating a straightforward reaction setup, simple monitoring, and a robust purification strategy.

G Reactants 1. Weigh & Combine 2-Aminobenzothiazole & Aldehyde Solvent 2. Add Solvent (e.g., Methanol) Reactants->Solvent Catalyst 3. Add Catalyst (e.g., p-TSA) Solvent->Catalyst Reaction 4. Stir at Room Temp. (Monitor by TLC) Catalyst->Reaction Isolation 5. Isolate Crude Product (Filtration/Evaporation) Reaction->Isolation Purification 6. Purify by Recrystallization Isolation->Purification Characterization 7. Characterize (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted benzothiazole imine from a substituted 2-aminobenzothiazole and an aromatic aldehyde.

Materials and Reagents:

  • Substituted 2-aminobenzothiazole (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Methanol (ACS grade, anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq, catalytic)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Deuterated solvent for NMR (e.g., DMSO-d6 or CDCl3)

  • Potassium bromide (KBr) for IR spectroscopy

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted 2-aminobenzothiazole (1.0 eq) and the substituted aromatic aldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the reactants. The amount of solvent should be sufficient to create a stirrable solution (typically a 0.2-0.5 M concentration of the limiting reagent).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.[1][3]

  • Isolation of Crude Product: Upon completion of the reaction (as indicated by TLC), the product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel and wash with a small amount of cold methanol. If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.

  • Purification: Purify the crude product by recrystallization.[6] A common and effective method is to dissolve the crude solid in a minimal amount of hot methanol or ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them thoroughly.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data.

    • ¹H NMR: The formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 9.0-9.4 ppm.[7]

    • ¹³C NMR: The imine carbon signal will appear in the δ 160-170 ppm region.[7]

    • FT-IR: A strong absorption band in the 1605-1615 cm⁻¹ region corresponds to the C=N stretching vibration of the imine bond.

    • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.[7]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction is sluggish or the yield is low, consider gently heating the reaction mixture to 40-50 °C. For less reactive aldehydes or amines, refluxing in ethanol or using a Dean-Stark trap with toluene as a solvent to remove the water byproduct can drive the equilibrium towards product formation.[8]

  • Product Oiling Out: If the product oils out during recrystallization, try using a different solvent system or a solvent pair (e.g., methanol/water, ethanol/water). Scratching the inside of the flask with a glass rod at the solvent-air interface can often induce crystallization.

  • Purification Challenges: While recrystallization is often sufficient, some impurities may require column chromatography for removal. However, be aware that the acidic nature of silica gel can potentially hydrolyze the imine bond.[9] If chromatography is necessary, consider neutralizing the silica gel with triethylamine (typically 1% in the eluent) or using a less acidic stationary phase like alumina.

  • Incomplete Reaction: Ensure that the aldehyde used is of high purity, as impurities can inhibit the reaction. If the 2-aminobenzothiazole is a weak nucleophile, using a more activating aldehyde (e.g., one with electron-withdrawing groups) can improve the reaction rate.[8]

Data Summary: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-substituted benzothiazole imines, demonstrating the versatility of the described protocol.

Entry2-Aminobenzothiazole SubstituentAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
16-Methyl3-HydroxybenzaldehydeNoneEthanolReflux1276
24-Methyl2-HydroxybenzaldehydeNoneEthanolReflux1288
3Unsubstituted2-Chloro-8-methylquinoline-4-carbaldehydep-TSAMethanol304>90[1]
4Unsubstituted4-ChlorobenzaldehydeAcetic AcidEthanolReflux2>85[3]
5Unsubstituted4-MethoxybenzaldehydeAcetic AcidEthanolReflux2>85[3]

Conclusion

This application note provides a comprehensive and adaptable protocol for the synthesis of N-substituted benzothiazole imines. By understanding the underlying mechanism and key experimental parameters, researchers can confidently and efficiently synthesize a wide array of these valuable compounds for applications in drug discovery and materials science. The provided troubleshooting tips and data summary serve as a practical guide for optimizing reaction conditions and achieving high yields of pure products.

References

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). Materials Today: Proceedings. [Link]

  • Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]

  • Kendre, T. U., Basser, M. A., & Kulkarni, P. A. (n.d.). Synthesis and Biological Activity of Newly Synthesized Schiff Bases Containing Benzothiazole Moiety. JETIR. [Link]

  • Kavitha, M., & Vijayakumari, N. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry, 18(2). [Link]

  • Ahmed, M., Kothari, S., & Lokhande, M. V. (2021). Green synthesis, characterization of substituted benzothiazole Schiff's Bases and their biological activities. ResearchGate. [Link]

  • Öğretir, C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • How to synthesize Schiff base by using 2-amino benzothiazole. (2022). ResearchGate. [Link]

  • Sharma, N., & Singh, P. (n.d.). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. CIBTech. [Link]

  • Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. (2014). ResearchGate. [Link]

  • Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]

  • Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. (2011). ResearchGate. [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]

  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

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  • (PDF) Synthesis and characterization of two new TiO2-containing benzothiazole-based imine composites for organic device applications. (2021). ResearchGate. [Link]

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Application

Application Note &amp; Protocols: Strategic Evaluation of 3-Methyl-1,3-benzothiazol-2(3H)-imine in Anticancer Drug Discovery

Abstract The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including significant anticancer potential.[1][2] Thes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including significant anticancer potential.[1][2] These compounds have been shown to exert their effects through various mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4] This document provides a comprehensive guide for researchers on the initial evaluation of 3-Methyl-1,3-benzothiazol-2(3H)-imine (PubChem CID: 84642) as a potential anticancer agent. We present a strategic workflow, from initial cytotoxicity screening to fundamental mechanistic assays, complete with detailed, field-tested protocols. The causality behind experimental choices is emphasized to empower researchers to generate robust, reproducible, and insightful data.

Introduction: The Rationale for Investigating Benzothiazoles

Benzothiazole and its derivatives are recognized for their therapeutic potential, acting on a multitude of biological targets.[5] In oncology, their derivatives have been investigated as inhibitors of critical enzymes like carbonic anhydrase (implicated in hypoxic tumors), protein kinases, and topoisomerases, and as agents that disrupt microtubule polymerization.[1][4][5] The core structure of 3-Methyl-1,3-benzothiazol-2(3H)-imine represents a foundational scaffold from which more complex and potent derivatives can be designed. A systematic in vitro evaluation is the critical first step to determine its baseline activity and elucidate its primary mechanism of action, providing the empirical foundation for future structure-activity relationship (SAR) studies.[4]

Physicochemical Properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine

PropertyValueSource
Molecular Formula C₈H₈N₂S[6]
Molecular Weight 164.23 g/mol [6][7]
IUPAC Name 3-methyl-1,3-benzothiazol-2-imine[6]
CAS Number 14779-16-9[7]
SMILES CN1C2=CC=CC=C2SC1=N[6]

Strategic Experimental Workflow

A logical, phased approach is essential to efficiently evaluate a novel compound. We propose a workflow that progresses from broad cytotoxicity screening to more focused mechanistic studies. This strategy ensures that resources are directed toward compounds that demonstrate significant initial promise.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (Stock Solution in DMSO) B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) A->B C Protocol 4.1: MTT Cytotoxicity Assay (24h, 48h, 72h exposure) B->C D Calculate IC50 Values C->D E Is IC50 < 30 µM? D->E F Protocol 4.2: Apoptosis Assay (Annexin V / PI Staining) H Data Analysis & Interpretation F->H G Protocol 4.3: Cell Cycle Analysis (Propidium Iodide Staining) G->H E->F  Yes E->G  Yes

Caption: Strategic workflow for evaluating the anticancer potential of a novel compound.

Core Experimental Protocols

These protocols are designed for adherent human cancer cell lines and should be adapted as necessary for suspension cells or specific cell line requirements. All procedures must be conducted in a sterile cell culture hood.

Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-Methyl-1,3-benzothiazol-2(3H)-imine (Test Compound)

  • DMSO (Vehicle)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of this suspension (10,000 cells/well) into a 96-well plate.[8]

    • Rationale: Seeding an optimal cell number is crucial. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in complete culture medium from a concentrated stock (e.g., 10 mM in DMSO). After 24 hours, carefully remove the old medium and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls are essential:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).

      • Blank: Wells with medium only (no cells) for background subtraction.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[11]

    • Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.2: Assessment of Apoptosis Induction by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] Dual staining allows for the differentiation of cell populations via flow cytometry.

Caption: Interpretation of Annexin V/PI flow cytometry data.

Materials:

  • Cells treated with the Test Compound (at its IC₅₀ concentration) and controls.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂ pH 7.4).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with the Test Compound (e.g., 1x and 2x IC₅₀) for 24 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the same well, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[12]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

    • Rationale: The calcium in the binding buffer is essential for Annexin V to bind to phosphatidylserine.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer. Be sure to set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained cells.

Protocol 3.3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[14][15] Treatment-induced cell cycle arrest at a specific checkpoint is a common mechanism for anticancer drugs.[3]

Materials:

  • Cells treated with the Test Compound and controls.

  • Cold 70% ethanol.[16][17]

  • 1X PBS.

  • PI Staining Solution (e.g., 50 µg/mL PI in PBS).[15]

  • RNase A Solution (e.g., 100 µg/mL in PBS).[15]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample following treatment, as described in Protocol 3.2.

  • Washing: Wash the cell pellet once with 1X PBS and centrifuge at 500 x g for 5 minutes.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step is critical to prevent cell clumping.[15][16]

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.

  • Incubation: Incubate the cells in ethanol for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks at this stage.[16]

  • Rehydration: Pellet the fixed cells by centrifugation (a higher speed may be needed, e.g., 800 x g). Discard the ethanol and wash the pellet twice with PBS.[16]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.

    • Rationale: PI can also bind to double-stranded RNA. RNase treatment ensures that the signal comes exclusively from DNA, providing better resolution of the cell cycle phases.[14]

  • PI Staining: Add 500 µL of PI Staining Solution (final concentration 25 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000 single-cell events. Use pulse processing (e.g., plotting pulse area vs. pulse width) to gate out doublets and aggregates.[15]

Data Interpretation and Potential Next Steps

Successful execution of these protocols will yield quantitative data to build a preliminary profile of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Interpreting Results:

  • MTT Assay: A low IC₅₀ value (typically < 30 µM) indicates potent cytotoxic or anti-proliferative activity, justifying further investigation.

  • Apoptosis Assay: A significant increase in the Annexin V positive populations (early and late apoptotic cells) compared to the control suggests the compound induces programmed cell death.

  • Cell Cycle Analysis: Accumulation of cells in a specific phase (e.g., G2/M) indicates the compound may be interfering with cell cycle checkpoints, a hallmark of many anticancer agents.[3]

Hypothetical Signaling Pathway for Investigation: Many benzothiazole derivatives exert their effects by modulating key signaling pathways. Should the initial data suggest apoptosis or cell cycle arrest, subsequent studies could investigate pathways like PI3K/Akt or MAPK, which are central regulators of cell survival and proliferation.

G compound 3-Methyl-1,3-benzothiazol- 2(3H)-imine Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad (pro-apoptotic) akt->bad Inhibits cell_cycle Cell Cycle Arrest (e.g., at G2/M) akt->cell_cycle Regulates apoptosis Apoptosis bad->apoptosis Promotes

Caption: Hypothetical signaling pathway potentially modulated by benzothiazole derivatives.

Next Steps:

  • SAR Studies: Synthesize and test analogs of the parent compound to improve potency and selectivity.

  • Target Identification: Employ techniques like thermal shift assays, affinity chromatography, or computational docking to identify the direct molecular target(s).

  • Advanced Assays: Conduct further assays to confirm the mechanism, such as Western blotting for key pathway proteins (e.g., cleaved caspases, p-Akt) or cell migration/invasion assays.[18]

  • In Vivo Studies: If in vitro data is compelling, progress to preclinical animal models to assess efficacy and toxicity.[19]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. IJPSR, 8(7), 2791-2797. Retrieved from [Link]

  • Journal of Applied Toxicology. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • MedMat. (2025). Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Journal of Biomolecular Screening. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Biomolecular Screening, 4(2), 71-77. Retrieved from [Link]

  • Archiv der Pharmazie. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Retrieved from [Link]

  • Semantic Scholar. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-imine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Retrieved from [Link]

  • Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5099. Retrieved from [Link]

  • PubMed Central. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. Retrieved from [Link]

  • Semantic Scholar. (2019). A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Function. Retrieved from [Link]

  • Molbase. (n.d.). 3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A novel benzothiazole-1,2,3-triazole-based arene osmium(ii) complex as an effective rhabdomyosarcoma cancer stem cell agent. Inorganic Chemistry Frontiers, 10(15), 4584-4600. Retrieved from [Link]

  • Molecules. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5121. Retrieved from [Link]

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Method

Method for N-Alkylation of 2-Aminobenzothiazoles to Produce 3-Methyl Derivatives

An Application Guide for Researchers This guide provides a detailed exploration of the N-alkylation of 2-aminobenzothiazoles, with a specific focus on the regioselective synthesis of 3-methyl-2-iminobenzothiazoline deriv...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a detailed exploration of the N-alkylation of 2-aminobenzothiazoles, with a specific focus on the regioselective synthesis of 3-methyl-2-iminobenzothiazoline derivatives. As a foundational scaffold in medicinal chemistry, the precise functionalization of the 2-aminobenzothiazole core is critical for developing novel therapeutic agents.[1][2][3][4] This document offers both the theoretical basis and practical, step-by-step protocols for achieving selective methylation at the endocyclic nitrogen (N3).

Scientific Rationale: The Challenge of Regioselectivity

The 2-aminobenzothiazole scaffold possesses two distinct nitrogen atoms available for alkylation: the exocyclic amino nitrogen (N2) and the endocyclic ring nitrogen (N3). The outcome of an alkylation reaction is dictated by the relative nucleophilicity of these two sites and the reaction conditions employed.

  • Endocyclic Nitrogen (N3): This nitrogen is generally considered more basic and nucleophilic. Consequently, traditional SN2 reactions using highly reactive alkylating agents like methyl halides preferentially occur at this position.[5] This major reaction pathway leads to the formation of 3-alkyl-2-iminobenzothiazoline salts.

  • Exocyclic Nitrogen (N2): Alkylation at the exocyclic amino group is less common under classical conditions but can be achieved using specific catalytic systems, such as the "hydrogen autotransfer" or "borrowing hydrogen" methodology with alcohols as the alkylating agents.[5][6]

This guide focuses on methods designed to exploit the inherent reactivity of the N3 position to reliably produce 3-methyl derivatives.

Diagram of Alkylation Sites

Caption: Potential sites for N-alkylation on the 2-aminobenzothiazole scaffold.

Core Methodologies for N3-Methylation

The synthesis of 3-methyl-2-iminobenzothiazolines is most reliably achieved using powerful electrophilic methylating agents that favor the more nucleophilic endocyclic nitrogen.

Method 1: Classical Alkylation with Methyl Iodide

This is the most direct and widely employed method for N3-methylation. The reaction proceeds via a standard SN2 mechanism where the endocyclic nitrogen atom attacks the methyl iodide.

  • Principle: The lone pair of electrons on the N3 nitrogen acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion. The use of a base facilitates the reaction by deprotonating the resulting iminium salt or scavenging any acid formed.

  • Advantages: High reactivity, generally good yields, and a straightforward procedure.

  • Disadvantages: Methyl iodide is toxic and a suspected carcinogen; appropriate safety precautions are mandatory. The reaction can sometimes lead to over-alkylation if not carefully controlled.

Method 2: Methylation with Dimethyl Sulfate

Dimethyl sulfate ((CH₃)₂SO₄) is a cost-effective and potent alternative to methyl iodide.

  • Principle: Similar to methyl iodide, this reagent acts as a powerful methyl donor in an SN2 reaction. It is capable of methylating a wide range of substrates.

  • Advantages: Lower cost compared to methyl iodide, high reactivity.

  • Disadvantages: Extremely toxic and corrosive. It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Comparative Summary of N3-Methylation Methods

FeatureMethod 1: Methyl IodideMethod 2: Dimethyl Sulfate
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)
Typical Base K₂CO₃, NaH, Et₃NK₂CO₃, NaOH
Common Solvent DMF, Acetone, AcetonitrileAcetone, DMF, Ethanol
Typical Yields 60-95%70-98%
Key Advantages High reactivity, well-documentedHigh reactivity, cost-effective
Key Disadvantages Toxic, potential for over-alkylationExtremely toxic , corrosive, requires strict safety protocols

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. All procedures must be conducted in a certified chemical fume hood by trained personnel wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Workflow Overview

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Dissolve 2-aminobenzothiazole and base in solvent B Add methylating agent dropwise at 0°C A->B C Warm to reaction temp. (e.g., RT or reflux) B->C D Monitor reaction by TLC C->D E Quench reaction (e.g., with water) D->E F Extract product with organic solvent E->F G Dry, filter, and concentrate F->G H Purify by column chromatography or recrystallization G->H I Characterize product (NMR, MS, IR) H->I

Caption: General experimental workflow for N3-methylation of 2-aminobenzothiazoles.

Protocol 1: N3-Methylation using Methyl Iodide in DMF

This protocol describes the synthesis of 3-methyl-2-iminobenzothiazoline from 2-aminobenzothiazole.

Materials and Equipment:

  • 2-aminobenzothiazole

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with stir bar

  • Septa and needles

  • Ice bath

  • TLC plates (silica gel)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzothiazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Addition of Reagent: Cool the mixture to 0°C in an ice bath. Add methyl iodide (1.1 eq) dropwise via syringe over 5-10 minutes.

    • Scientist's Note: Adding the electrophile slowly at a low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.

    • Expert Tip: The consumption of the starting material is the primary indicator of reaction completion. The product is a salt and may streak on the TLC plate.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a salt. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography to yield the pure 3-methyl-2-iminobenzothiazoline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Simplified Reaction Mechanism

Sources

Application

Application Notes and Protocols for Assessing the Cytotoxicity of 3-Methyl-1,3-benzothiazol-2(3H)-imine Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the cytotoxic potential of 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the cytotoxic potential of 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives. This document outlines detailed protocols for two robust cytotoxicity assays—the MTT assay for metabolic activity and the LDH assay for membrane integrity—and provides insights into the experimental design and data interpretation necessary for reliable and reproducible results.

Introduction: The Biological Significance of Benzothiazole Derivatives

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The 3-Methyl-1,3-benzothiazol-2(3H)-imine scaffold, in particular, serves as a key pharmacophore in the design of novel therapeutic agents.[4][5] Evaluating the cytotoxic effects of these derivatives is a critical first step in the drug discovery process, providing essential information about their potential as therapeutic agents and their safety profiles.[6][7][8]

This guide provides a framework for assessing cytotoxicity through two distinct and complementary mechanisms: metabolic impairment and loss of membrane integrity.

SECTION 1: Choosing the Right Assay - A Multi-Faceted Approach to Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, a multi-parametric approach is recommended. Here, we focus on two widely accepted methods:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a reliable indicator of cell viability through the assessment of mitochondrial metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[11][13]

By employing both assays, researchers can differentiate between cytostatic effects (inhibition of proliferation, primarily detected by the MTT assay) and cytotoxic effects (cell death, detected by the LDH assay).[6]

SECTION 2: Experimental Design - The Blueprint for Success

A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following considerations are paramount:

Cell Line Selection

The choice of cell line should be guided by the therapeutic target of the 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives. For anticancer screening, a panel of human cancer cell lines is often employed.[14] Examples include:

  • MCF-7: Human breast adenocarcinoma cell line.[1]

  • HeLa: Human cervical cancer cell line.[14]

  • A549: Human lung carcinoma cell line.[15]

  • HepG2: Human hepatocellular carcinoma cell line.[15]

It is also advisable to include a non-cancerous cell line (e.g., human embryonic kidney HEK-293 cells) to assess the selectivity of the compounds.[14]

Optimizing Cell Seeding Density

The optimal number of cells to seed per well is critical for assay performance. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, affecting cell health and assay results.[16][17]

Protocol for Determining Optimal Seeding Density:

  • Prepare a serial dilution of cells (e.g., from 1,000 to 100,000 cells per well in a 96-well plate).

  • Incubate the plate for the intended duration of the cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • Perform the chosen viability assay (e.g., MTT) and measure the absorbance.

  • Plot the absorbance against the number of cells seeded.

  • The optimal seeding density will be within the linear range of this curve.[16]

Compound Preparation and Concentration Range
  • Solubilization: 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives are often soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[16]

  • Concentration Range: For initial screening, a wide range of concentrations (e.g., 0.1 µM to 100 µM) is recommended to determine the potency of the compounds.

Essential Controls for Assay Validation

Proper controls are non-negotiable for validating the assay results.[18]

Control TypePurposeFor MTT AssayFor LDH Assay
Vehicle Control To assess the effect of the solvent (e.g., DMSO) on cell viability.Cells treated with the highest concentration of DMSO used in the experiment.Cells treated with the highest concentration of DMSO used in the experiment.
Untreated Control (Negative Control) Represents 100% cell viability.Cells incubated with culture medium only.Cells incubated with culture medium only (measures spontaneous LDH release).
Positive Control To confirm the assay is working and to induce maximum cell death.Cells treated with a known cytotoxic agent (e.g., doxorubicin, cisplatin).[1]Cells treated with a lysis buffer (e.g., Triton X-100) to achieve maximum LDH release.[11][18]
Medium Blank To measure the background absorbance of the culture medium and assay reagents.Wells containing culture medium and MTT reagent, but no cells.Wells containing culture medium only.[18]

SECTION 3: Detailed Protocols

MTT Assay Protocol

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Workflow Diagram:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4: Assay seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (1-4h) add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read_plate Read absorbance (492 nm) solubilize->read_plate LDH_Workflow cluster_setup Days 1-2: Seeding & Treatment cluster_collection Day 3/4: Supernatant Collection cluster_reaction Day 3/4: Enzymatic Reaction setup Seed cells & treat with compounds (as in MTT protocol) setup_controls Prepare controls: - Spontaneous Release - Maximum Release (Lysis) setup->setup_controls centrifuge Centrifuge plate setup_controls->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer add_reagent Add LDH reaction mix transfer->add_reagent incubate_rt Incubate (30 min, RT) add_reagent->incubate_rt read_abs Read absorbance (490 nm) incubate_rt->read_abs

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Control Preparation:

    • Spontaneous LDH Release: In separate wells, incubate untreated cells with assay medium.

    • Maximum LDH Release: 45 minutes before supernatant collection, add 10 µL of 10X Lysis Buffer to the positive control wells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [11]6. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [11]

SECTION 4: Data Analysis and Interpretation

Calculating Percentage Viability (MTT Assay)

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Calculating Percentage Cytotoxicity (LDH Assay)

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. It represents the concentration of the derivative that is required to inhibit 50% of the cell population's growth or viability. [19]

  • Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value. [20] Data Presentation:

Summarize the IC50 values in a table for easy comparison of the cytotoxic efficacy of different 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives across various cell lines.

DerivativeCell LineIC50 (µM) after 48h
Compound AMCF-7Value
Compound AHeLaValue
Compound BMCF-7Value
Compound BHeLaValue

SECTION 5: Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate. [16]
Low absorbance readings in MTT assay Insufficient cell number, short incubation time with MTT.Optimize cell seeding density; increase MTT incubation time (up to 4 hours). [16][17]
High background in LDH assay Serum in the medium has high endogenous LDH activity, rough handling of cells.Use heat-inactivated serum or reduce serum concentration during the assay; handle cells gently during media changes. [16]
Compound interference Some compounds can directly reduce MTT or inhibit LDH.Run cell-free controls with the compound and assay reagents to check for interference. [21]

Conclusion

The protocols and guidelines presented here provide a robust framework for assessing the cytotoxic effects of 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives. By combining the MTT and LDH assays, researchers can gain a comprehensive understanding of a compound's biological activity, which is an essential step in the journey of drug discovery and development. Adherence to proper experimental design, including the use of appropriate controls and optimized assay conditions, will ensure the generation of high-quality, reliable data.

References

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Method

Green Chemistry Approaches to the Synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine: Application Notes and Protocols

Introduction: The Imperative for Greener Pathways in Heterocyclic Synthesis The synthesis of heterocyclic compounds, such as 3-Methyl-1,3-benzothiazol-2(3H)-imine, forms the backbone of modern medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pathways in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, such as 3-Methyl-1,3-benzothiazol-2(3H)-imine, forms the backbone of modern medicinal chemistry and drug development. This particular scaffold is of significant interest due to the prevalence of the 2-aminobenzothiazole core in a wide array of biologically active molecules.[1][2] Traditional synthetic routes to these compounds often rely on harsh reagents, volatile organic solvents, and elevated temperatures, contributing to a significant environmental burden. The principles of green chemistry offer a transformative approach, emphasizing the use of benign solvents, energy-efficient processes, and atom economy to minimize waste and hazard.[3]

This document provides detailed application notes and protocols for the green synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine, targeting researchers, scientists, and drug development professionals. We will explore methodologies that leverage microwave irradiation and solvent-free conditions, providing a practical guide to environmentally responsible synthesis.

Synthetic Strategy: A Two-Step, Green Approach

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine can be efficiently achieved through a two-step process, with each step adhering to green chemistry principles. The first step involves the synthesis of the precursor, 2-aminobenzothiazole, via a microwave-assisted, solvent-free reaction. The subsequent step is the N-methylation of 2-aminobenzothiazole, also utilizing microwave irradiation to ensure a rapid and efficient conversion.

G A Starting Materials (Substituted Aniline, KSCN) B Step 1: Microwave-Assisted Solvent-Free Synthesis A->B Green Conditions C 2-Aminobenzothiazole (Intermediate) B->C D Step 2: Microwave-Assisted N-Methylation C->D E 3-Methyl-1,3-benzothiazol-2(3H)-imine (Final Product) D->E High Yield, Short Reaction Time F Methylating Agent (e.g., Dimethyl Carbonate) F->D

Caption: Overall workflow for the green synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Part 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Aminobenzothiazole

This protocol is adapted from established green methodologies for the synthesis of 2-aminobenzothiazoles, which utilize microwave irradiation to accelerate the reaction and eliminate the need for a solvent.[4][5]

Causality of Experimental Choices:
  • Microwave Irradiation: The use of microwave energy provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods.[4] This also minimizes the formation of side products.

  • Solvent-Free Conditions: Eliminating the solvent reduces the environmental impact of the synthesis, simplifies the work-up procedure, and lowers costs. The high temperatures achieved under microwave irradiation facilitate the reaction in the absence of a solvent.

  • Solid-State Reaction: The reactants are adsorbed onto a solid support (e.g., silica gel or alumina) to ensure efficient mixing and heat transfer.

Experimental Protocol:
  • Reagent Preparation: In a mortar, thoroughly grind 2-aminothiophenol (1 mmol) and cyanogen bromide (1.1 mmol) with silica gel (2 g).

  • Microwave Irradiation: Transfer the resulting powder to a microwave-safe vessel. Place the vessel in a laboratory microwave synthesizer and irradiate at a power of 300W for 3-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Extract the product from the silica gel using ethanol (3 x 10 mL). Combine the ethanolic extracts and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol to afford pure 2-aminobenzothiazole.

Data Summary:
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours3-5 minutes
Solvent Toluene, DMF, etc.None
Yield Moderate to GoodHigh
Work-up Liquid-liquid extractionSolid-liquid extraction

Part 2: Microwave-Assisted N-Methylation of 2-Aminobenzothiazole

This protocol for N-methylation is adapted from green alkylation procedures for similar heterocyclic compounds, employing a green methylating agent and microwave irradiation.[6][7]

Causality of Experimental Choices:
  • Dimethyl Carbonate (DMC): DMC is a green and non-toxic methylating agent, serving as a sustainable alternative to hazardous reagents like methyl iodide or dimethyl sulfate.

  • Catalyst-Free Conditions: The inherent reactivity of 2-aminobenzothiazole under microwave irradiation may allow the reaction to proceed efficiently without the need for a catalyst, further enhancing the green credentials of the protocol. In some cases, a mild base like K₂CO₃ may be used to facilitate the reaction.

  • Microwave Irradiation: As in the previous step, microwave heating provides a rapid and efficient method for driving the reaction to completion.

Experimental Protocol:
  • Reaction Setup: In a microwave-safe vessel, combine 2-aminobenzothiazole (1 mmol), dimethyl carbonate (2 mmol), and a catalytic amount of potassium carbonate (0.2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave synthesizer. Irradiate the mixture at 150°C for 10-15 minutes. The reaction should be monitored for the consumption of the starting material by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Reaction Mechanism Visualization

G cluster_0 Step 1: Synthesis of 2-Aminobenzothiazole cluster_1 Step 2: N-Methylation A 2-Aminothiophenol C Intermediate A->C + B Cyanogen Bromide B->C D 2-Aminobenzothiazole C->D Intramolecular Cyclization E 2-Aminobenzothiazole G Transition State E->G + F Dimethyl Carbonate F->G H 3-Methyl-1,3-benzothiazol-2(3H)-imine G->H Methyl Transfer

Caption: Proposed reaction mechanism for the two-step synthesis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of each reaction can be conveniently monitored by TLC. The identity and purity of the intermediate and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected spectral data should be compared with literature values for confirmation. The high yields and short reaction times are key indicators of the efficiency of these green protocols.

Conclusion

The adoption of green chemistry principles in the synthesis of pharmaceutically relevant molecules like 3-Methyl-1,3-benzothiazol-2(3H)-imine is not merely an environmental consideration but a scientific and economic imperative. The microwave-assisted, solvent-free protocols detailed herein offer a rapid, efficient, and environmentally benign alternative to traditional synthetic methods. By embracing these greener approaches, researchers can significantly reduce the environmental footprint of their work while improving efficiency and safety.

References

  • Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances. [Link]

  • Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. PMC. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. Scientifica. [Link]

  • Saranya, P. V., et al. (2022). Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation. ChemistrySelect. [Link]

  • Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. ResearchGate. [Link]

  • Li, J. T., et al. (2008). Microwave Promoted Environmentally Benign Synthesis of 2-Aminobenzothiazoles and Their Urea Derivatives. Chinese Journal of Chemistry. [Link]

  • Various Authors. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]

  • Zhang, Z., et al. (2011). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. Green Chemistry. [Link]

  • Various Authors. (2019). synthesis of imines from primary amines and carbonyl compounds. YouTube. [Link]

  • Various Authors. (2018). Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles?. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Liu, C., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. [Link]

  • Ding, Q., et al. (2010). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry. [Link]

  • Various Authors. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. [Link]

  • Romo, I., et al. (2019). Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. Molecules. [Link]

  • Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. [Link]

  • Jana, S., & Guin, J. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. [Link]

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Application

Catalytic methods for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine

An Application Guide to the Catalytic Synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine Introduction: The Significance of the 2-Iminobenzothiazole Scaffold The benzothiazole core is a privileged heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine

Introduction: The Significance of the 2-Iminobenzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Specifically, N-substituted 2-iminobenzothiazoles, such as 3-Methyl-1,3-benzothiazol-2(3H)-imine, are integral components in a wide array of pharmacologically active compounds, exhibiting anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The development of efficient, selective, and sustainable synthetic routes to these molecules is a primary objective for researchers in drug discovery and process chemistry.

Traditional synthetic methods often require harsh conditions, stoichiometric reagents, and multi-step procedures, leading to significant waste and limited structural diversity. Catalytic approaches, by contrast, offer a superior alternative, providing milder reaction conditions, higher atom economy, and access to a broader range of derivatives. This guide provides an in-depth overview of modern catalytic methodologies for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine, designed for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of various catalytic systems, present detailed experimental protocols, and offer insights into the rationale behind procedural choices.

Catalytic Strategies for C-N and C-S Bond Formation

The synthesis of the 3-Methyl-1,3-benzothiazol-2(3H)-imine core relies on the strategic formation of an intramolecular carbon-sulfur (C-S) bond and a carbon-nitrogen (C-N) imine bond. Modern catalytic chemistry has furnished a powerful toolkit for achieving these transformations, primarily centered around transition-metal catalysis and, more recently, metal-free organocatalytic systems.

Copper-Catalyzed Methodologies: A Versatile Workhorse

Copper catalysis is arguably the most prevalent and versatile strategy for constructing the 2-aminobenzothiazole scaffold due to the low cost, low toxicity, and rich redox chemistry of copper.[3] These methods typically facilitate Ullmann-type C-S and C-N cross-coupling reactions.

Mechanistic Rationale: The efficacy of copper catalysts, such as Cu(I) and Cu(II) salts, lies in their ability to mediate a catalytic cycle often involving oxidative addition, ligand exchange, and reductive elimination. For instance, in the reaction of a 2-haloaniline with a sulfur source, the Cu(I) catalyst can undergo oxidative addition into the carbon-halogen bond. Subsequent coordination with the sulfur nucleophile and an intramolecular cyclization, followed by reductive elimination, regenerates the active catalyst and yields the desired benzothiazole ring. The use of ligands like 1,10-phenanthroline can stabilize the copper intermediates and accelerate the catalytic turnover.[4]

A common and highly efficient pathway involves the tandem reaction of a 2-haloaniline with an isothiocyanate.[5] For the target molecule, this would involve reacting 2-iodoaniline or 2-bromoaniline with methyl isothiocyanate.

Workflow for Copper-Catalyzed Synthesis

G cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Haloaniline (e.g., 2-Iodoaniline) B Methyl Isothiocyanate C Copper Catalyst (e.g., CuI) D Base (e.g., K2CO3) & Ligand (optional) E Solvent (e.g., DMF) F Combine reactants in reaction vessel E->F G Heat under inert atmosphere (e.g., 110-130 °C) F->G H Monitor reaction by TLC/LC-MS G->H I Cool to RT & Quench H->I J Aqueous Work-up (Extraction with organic solvent) I->J K Dry organic layer & evaporate solvent J->K L Purify by Column Chromatography K->L M Characterization (NMR, MS, IR) L->M N Final Product: 3-Methyl-1,3-benzothiazol-2(3H)-imine M->N

Caption: General experimental workflow for synthesis.

Palladium-Catalyzed C-H Activation and Amination

Palladium catalysts are unparalleled in their ability to mediate a vast range of cross-coupling reactions. For benzothiazole synthesis, their application in C-H activation/intramolecular amination offers a modern and atom-economical route.[6] This approach avoids the pre-functionalization (e.g., halogenation) of the aniline starting material.

Mechanistic Rationale: The catalytic cycle typically begins with the coordination of a palladium(II) catalyst to a directing group on the substrate, often an imine or a related nitrogen-containing functionality. This is followed by a concerted metalation-deprotonation step, achieving ortho-C-H activation to form a palladacycle intermediate. This intermediate can then undergo intramolecular amination with a nearby nucleophile (e.g., a thiourea moiety), followed by reductive elimination to furnish the cyclized product and regenerate the active palladium catalyst.[7]

Metal-Free Catalytic Systems: A Green Chemistry Approach

Growing emphasis on sustainable chemistry has spurred the development of metal-free catalytic systems. These methods avoid the cost and potential toxicity associated with residual transition metals in the final product, a critical consideration in pharmaceutical manufacturing.

Iodine-Catalyzed Oxidative C-S/C-N Coupling: Molecular iodine has emerged as a powerful, inexpensive, and environmentally benign catalyst for various oxidative transformations. One notable application is the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines.[8]

Mechanistic Rationale: The reaction proceeds through a cascade mechanism. First, the amine reacts with the isothiocyanate to form a thiourea intermediate in situ. Molecular iodine then acts as a Lewis acid to activate a C-H bond on the benzene ring, facilitating an intramolecular electrophilic substitution by the sulfur atom to form the C-S bond. Molecular oxygen often serves as the terminal oxidant in the catalytic cycle, reoxidizing the iodide byproduct to active iodine, thus allowing for a low catalytic loading.[8] This approach is highly appealing for its operational simplicity and elimination of metal waste.

G A Phenyl Isothiocyanate + Methylamine B N-methyl-N'-phenylthiourea (Intermediate) A->B Formation of Thiourea D Intramolecular Electrophilic Cyclization B->D Iodine-catalyzed C-S Bond Formation C I2 Catalyst + O2 (Oxidant) C->D E Oxidative Aromatization D->E F Product: 3-Methyl-1,3-benzothiazol-2(3H)-imine E->F

Caption: Iodine-catalyzed metal-free synthesis pathway.

Comparative Overview of Catalytic Methods

The choice of catalytic method depends on factors such as substrate availability, desired yield, scalability, and green chemistry considerations.

Catalytic System Typical Starting Materials Common Conditions Yield Range (%) Key Advantages & Considerations
Copper (CuI/Cu₂O) 2-Haloaniline + Methyl IsothiocyanateDMF or EtOH, Base (K₂CO₃), 100-130 °C70-95%Highly versatile, cost-effective, well-established. May require ligands and high temperatures.[3][5][9]
Palladium (Pd(OAc)₂) N-Aryl Thiourea (from aniline)Toluene/DMA, Oxidant (Cu(OAc)₂), 100-120 °C60-90%Excellent for C-H activation routes, avoids pre-halogenation. Catalyst cost and removal can be a concern.[6]
Gold (AuCl/AuPPh₃Cl) o-Alkynylphenyl ThioureaBase (KOH), MeOH, RT to 60 °C50-85%Unique reactivity for specific substrates (alkynes). Catalyst is expensive.[10][11]
Metal-Free (Iodine) Phenyl Isothiocyanate + MethylamineChlorobenzene, 120 °C, O₂ atmosphere65-90%Environmentally benign, avoids metal contamination, inexpensive catalyst. May require higher temperatures.[8]
Organocatalyst (Acid) 2-Aminothiophenol + Aldehyde/Imine SourceSolvent-free or Green Solvent, 80-100 °C80-95%Simple, often solvent-free, green. Primarily for 2-substituted, not 2-imino, derivatives but adaptable.[12]

Application Protocols

Protocol 1: Copper-Catalyzed Synthesis from 2-Iodoaniline and Methyl Isothiocyanate

Principle: This protocol utilizes a copper(I)-catalyzed tandem reaction involving the formation of a thiourea intermediate followed by an intramolecular C-S cross-coupling to form the benzothiazole ring under mild conditions.[5]

Materials and Reagents:

  • 2-Iodoaniline (1.0 mmol, 219 mg)

  • Methyl isothiocyanate (1.2 mmol, 88 mg, 0.09 mL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • 10 mL round-bottom flask or sealed reaction tube

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry 10 mL round-bottom flask, add 2-iodoaniline (219 mg), copper(I) iodide (19 mg), and potassium carbonate (276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by methyl isothiocyanate (0.09 mL).

  • Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 12-18 hours.

  • Causality Check: The base (K₂CO₃) is crucial for neutralizing the HI generated during the reaction and facilitating the cyclization step. DMF is an excellent polar aprotic solvent for this type of cross-coupling reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Metal-Free Iodine-Catalyzed Synthesis

Principle: This protocol leverages molecular iodine as a catalyst and oxygen from the air as a terminal oxidant to achieve a sustainable synthesis via an in situ formed thiourea intermediate, followed by an oxidative C-H/S-H cyclization.[8]

Materials and Reagents:

  • 2-Isothiocyanatobenzene (1.0 mmol, 135 mg)

  • Methylamine (40% solution in water, 1.5 mmol, ~0.12 mL)

  • Iodine (I₂) (0.1 mmol, 25 mg)

  • Chlorobenzene (5 mL)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Ethyl acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 25 mL round-bottom flask with a reflux condenser open to the air

  • Magnetic stirrer and hotplate with oil bath

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-isothiocyanatobenzene (135 mg) and iodine (25 mg) in chlorobenzene (5 mL).

  • Add the methylamine solution (0.12 mL) to the mixture.

  • Causality Check: The reaction is open to the air to allow molecular oxygen to act as the terminal oxidant, regenerating the I₂ catalyst and making the process more efficient and sustainable. Chlorobenzene is used as a high-boiling solvent suitable for the required reaction temperature.

  • Attach a reflux condenser and heat the mixture to 120 °C in an oil bath for 10-15 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 15 mL) to remove any residual iodine.

  • Wash the organic layer with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield the pure product.

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle organic solvents and reagents with care.

Conclusion and Future Outlook

The catalytic synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine has evolved significantly, moving from classical methods to highly efficient and selective catalytic protocols. Copper-catalyzed reactions remain a robust and reliable choice, offering high yields and broad applicability. However, the push towards greener and more sustainable chemical manufacturing is elevating the importance of metal-free alternatives, such as iodine-catalyzed oxidative cyclizations. Future research will likely focus on further reducing catalyst loading, employing flow chemistry for continuous manufacturing, and developing enantioselective methods for accessing chiral derivatives, thereby expanding the chemical space available for drug discovery and development.

References

  • Vertex AI Search, based on "Recent Advances for Synthesis of Benzothiazoles from Arylmethylamines", ResearchGate.
  • "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives", National Institutes of Health (NIH).
  • "Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature", RSC Publishing.
  • "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines", Organic Chemistry Portal.
  • "Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate", ACS Combinatorial Science.
  • "Copper‐catalyzed synthesis of 2‐aminobenzothiazole, using benzylamine...", ResearchGate.
  • "From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis", Wiley Online Library.
  • "Possible mechanism for the synthesis of 2‐aminobenzothiazole.", ResearchGate.
  • "From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis", National Institutes of Health (PMC).
  • "Chitosan-supported CuI-catalyzed cascade reaction...", Beilstein Journals.
  • "Ionic‐Liquid‐Catalyzed Synthesis of Imines, Benzimidazoles, Benzothiazoles...", ResearchGate.
  • "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects...", PubMed.
  • "A green protocol for one-pot three-component synthesis of 1-(benzothiazolylamino) methyl-2-naphthol catalyzed by oxalic acid", Semantic Scholar.
  • "Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction...", PubMed.
  • "Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles", PubMed.

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Method

3-Methyl-1,3-benzothiazol-2(3H)-imine in the development of fluorescent probes

An In-Depth Guide to the Application of Benzothiazole Derivatives in the Development of Fluorescent Probes Introduction: The Benzothiazole Scaffold as a Privileged Fluorophore In the landscape of fluorescent probe develo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Benzothiazole Derivatives in the Development of Fluorescent Probes

Introduction: The Benzothiazole Scaffold as a Privileged Fluorophore

In the landscape of fluorescent probe development, the selection of a core fluorophore is a decision of paramount importance, dictating the ultimate sensitivity, photostability, and spectral properties of the sensor. Among the heterocyclic scaffolds, benzothiazole and its derivatives have emerged as a versatile and powerful platform. Compounds based on this structure are integral to a wide array of applications, from medicinal chemistry to materials science and the creation of sophisticated chemosensors.[1][2]

The 3-Methyl-1,3-benzothiazol-2(3H)-imine (MBI) moiety, with its defined structure (C₈H₈N₂S)[3], represents a key functionalized building block within this class. The inherent electronic properties of the benzothiazole ring system—a conjugated π-system coupled with electron-rich nitrogen and sulfur heteroatoms—provide a robust foundation for designing probes that can interact with a variety of metal ions and other analytes.[1][4] The true power of this scaffold lies in its synthetic tractability, allowing for precise modifications that tune its photophysical behavior in response to specific analytes. This guide provides an in-depth exploration of the principles, protocols, and applications governing the use of benzothiazole derivatives in modern fluorescent probe design.

PART 1: Fundamental Principles of Probe Design

The efficacy of a benzothiazole-based fluorescent probe hinges on modulating its fluorescence output upon binding to a target analyte. This modulation is typically achieved through several well-understood photophysical mechanisms. The design strategy involves coupling the benzothiazole fluorophore to a recognition unit (receptor) that selectively binds the analyte. This binding event triggers a conformational or electronic change that perturbs the fluorophore's excited state dynamics.

Key Sensing Mechanisms:

  • Intramolecular Charge Transfer (ICT): Many benzothiazole probes are designed as push-pull systems, where an electron-donating group is conjugated to an electron-accepting group through the benzothiazole core.[5] Upon excitation, an ICT state is formed. When the recognition unit binds an analyte, it can alter the electron-donating or -accepting strength of the system, leading to a significant shift in the emission wavelength (ratiometric response) or a change in fluorescence intensity.[6][7]

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is linked to a receptor with a readily available lone pair of electrons (e.g., a nitrogen or sulfur atom). In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor, quenching fluorescence. Upon analyte binding to the receptor, the energy of the lone pair is lowered, inhibiting PET and "turning on" fluorescence.[6]

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), exhibit a large Stokes shift due to proton transfer in the excited state.[8] The binding of an analyte can disrupt the intramolecular hydrogen bond necessary for ESIPT, leading to a dramatic change in the emission profile, often switching from a long-wavelength keto emission to a shorter-wavelength enol emission.[6][8]

The choice of mechanism dictates the design of the probe, particularly the nature of the recognition moiety and its attachment point on the benzothiazole core.

cluster_Probe Modular Design of a Benzothiazole-Based Fluorescent Probe Fluorophore Benzothiazole Core (Fluorophore) Linker Conjugated or Non-Conjugated Linker Fluorophore->Linker Provides Signal Receptor Recognition Moiety (Analyte Receptor) Linker->Receptor Transmits Change Analyte Target Analyte (e.g., Metal Ion, H₂O₂) Receptor->Analyte Selective Binding

Caption: Modular components of a typical benzothiazole-based fluorescent sensor.

PART 2: Synthesis and Characterization Protocols

The synthesis of benzothiazole-based probes is typically a multi-step process involving the initial formation of the core heterocyclic system followed by functionalization to introduce the analyte-responsive unit. The protocols below outline a general, yet robust, pathway for creating a Schiff base-type benzothiazole chemosensor, a widely employed design for detecting metal ions.[1][4]

Protocol 1: Synthesis of 2-(2-Hydroxyphenyl)benzothiazole (HBT) Precursor

Causality: This foundational step creates the ESIPT-active HBT fluorophore. The condensation reaction between an aminothiophenol and a salicylaldehyde derivative is a classic and efficient method for forming the benzothiazole ring. The hydroxyl group is critical for both its ESIPT properties and as a handle for further functionalization.

Materials:

  • 2-Aminothiophenol

  • Salicylaldehyde

  • Ethanol (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To the flask, add salicylaldehyde (1.0 eq) dissolved in anhydrous ethanol.

  • Addition: Add 2-aminothiophenol (1.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the HBT precursor. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Benzothiazole-Schiff Base Sensor for Metal Ions

Causality: This protocol functionalizes the HBT precursor to create a "turn-off" or "turn-on" sensor. A Schiff base condensation introduces an imine nitrogen and other heteroatoms (e.g., from a hydrazine derivative) that can act as a chelation site for metal ions.[4][9] This chelation event rigidly holds the metal, perturbing the electronic properties of the fluorophore and causing a change in fluorescence, often by inhibiting ESIPT or enabling PET.

Materials:

  • Synthesized HBT-aldehyde derivative (pre-functionalized HBT)

  • Hydrazine derivative (e.g., 4-diethylaminosalicylaldehyde condensed with hydrazine hydrate to form a probe for Zn²⁺)[1]

  • Glacial acetic acid (catalyst)

  • Ethanol (anhydrous)

  • Standard reflux apparatus

Procedure:

  • Dissolution: Dissolve the HBT-aldehyde derivative (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Receptor: Add the chosen hydrazine derivative (1.0 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure Schiff base fluorescent probe.

Protocol 3: Physicochemical and Photophysical Characterization

Trustworthiness: A protocol is only reliable if its product is validated. This self-validating step is non-negotiable for scientific integrity. Characterization confirms the chemical identity and purity of the synthesized probe and establishes its baseline photophysical properties.

Workflow:

  • Structural Verification:

    • NMR Spectroscopy (¹H, ¹³C): Dissolve the purified probe in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The resulting spectra must match the expected chemical shifts and integration values for the target structure.

    • Mass Spectrometry (HRMS): Confirm the exact molecular weight of the synthesized compound.

  • Purity Analysis:

    • HPLC: Assess the purity of the final compound. A purity level >95% is typically required for reliable sensing experiments.

  • Photophysical Profiling:

    • UV-Vis Absorption: Prepare a dilute solution (e.g., 10 µM) in a spectroscopic grade solvent (e.g., DMSO, acetonitrile). Record the absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ).

    • Fluorescence Spectroscopy: Using the determined λₘₐₓ for excitation, record the emission spectrum to identify the maximum emission wavelength (λₑₘ).

    • Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., Rhodamine B, Quinine Sulfate) to quantify the probe's emission efficiency.[10]

Design Probe Design & Synthesis Characterize Structural & Optical Characterization Design->Characterize Verify Structure Validate Analyte Titration & Selectivity Test Characterize->Validate Establish Baseline Apply Application (e.g., Cell Imaging) Validate->Apply Confirm Utility

Caption: A streamlined workflow for fluorescent probe development and validation.

PART 3: Application Notes and Experimental Protocols

The true measure of a fluorescent probe is its performance in detecting a specific analyte with high sensitivity and selectivity. This section provides a case study and a general protocol for metal ion detection.

Case Study: Detection of Zn²⁺ and Al³⁺ Ions

Benzothiazole-based Schiff base probes have demonstrated exceptional utility in detecting biologically and environmentally relevant metal ions like Zn²⁺ and Al³⁺.[7][11][12][13]

  • For Zn²⁺: Probes are often designed to exhibit a "turn-on" fluorescence response.[1][13] In a typical scenario, the free probe is weakly fluorescent due to PET quenching or C=N isomerization. Upon coordination with Zn²⁺, a rigid 1:1 or 2:1 complex is formed, which inhibits these non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[1][4][13]

  • For Al³⁺: Sensors for Al³⁺ often operate via an ICT mechanism.[7] Binding of the hard Lewis acid Al³⁺ to the probe's receptor site drastically alters the electronic distribution, resulting in a pronounced blue-shift in the emission spectrum, allowing for ratiometric detection.[7][12]

Probe Type Target Analyte Typical Mechanism Observed Response Detection Limit (LOD) Reference
Schiff BaseCu²⁺Chelation-Enhanced QuenchingFluorescence "Turn-Off"2.88 x 10⁻⁶ M[4]
Schiff BaseZn²⁺Chelation-Enhanced Fluorescence (CHEF)Fluorescence "Turn-On"6.04 x 10⁻⁸ M[4]
Biphenyl-BenzothiazoleZn²⁺Ratiometric + "Turn-On"Colorimetric & Fluorescent Change0.25 ppm[11][13]
HBT-AldehydeAl³⁺Intramolecular Charge Transfer (ICT)Ratiometric Blue ShiftNot Specified[7]
AIE ProbeH₂O₂Aggregation-Induced Emission (AIE)Fluorescence "Turn-On"Not Specified[8]
Protocol 4: General Procedure for Fluorescence Titration

Causality: This protocol quantitatively assesses the probe's sensitivity and binding affinity for the target analyte. By systematically increasing the analyte concentration, one can determine the detection limit (LOD) and the binding constant (Ka), which are critical metrics for evaluating probe performance.

Materials:

  • Stock solution of the synthesized probe (e.g., 1 mM in DMSO).

  • Stock solution of the target analyte salt (e.g., 10 mM ZnCl₂ in deionized water).

  • Buffer solution (e.g., Tris-HCl, HEPES) appropriate for the desired pH.

  • Spectroscopic grade solvent (e.g., DMSO, Ethanol).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation: Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer/solvent system.

  • Baseline Measurement: Place 3 mL of the probe solution into a cuvette and record its initial fluorescence emission spectrum. This is the "F₀" or baseline fluorescence.

  • Titration: Add small aliquots (e.g., 2-10 µL) of the analyte stock solution to the cuvette. After each addition, mix thoroughly and allow the system to equilibrate (approx. 1-2 minutes).

  • Data Recording: Record the fluorescence spectrum after each addition. A clear, systematic change (increase, decrease, or shift) should be observed.

  • Selectivity Test: Repeat the experiment using other potentially interfering ions at high concentrations to ensure the probe's response is specific to the target analyte.

  • Data Analysis:

    • Plot the fluorescence intensity at the peak emission wavelength against the analyte concentration.

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

    • For binding constant determination, use methods like the Benesi-Hildebrand plot.[14]

Conclusion and Future Outlook

The benzothiazole scaffold, including derivatives like 3-Methyl-1,3-benzothiazol-2(3H)-imine, offers a robust and highly adaptable platform for the rational design of fluorescent probes. By leveraging well-established photophysical principles such as ICT, PET, and ESIPT, researchers can develop sensors with high sensitivity and selectivity for a diverse range of analytes. The synthetic accessibility of these compounds allows for fine-tuning of their properties, paving the way for applications in environmental monitoring, medical diagnostics, and live-cell imaging.[14][15][[“]][17] Future work will likely focus on developing probes for near-infrared (NIR) regions to enable deeper tissue imaging and creating multi-analyte sensors for complex biological systems.

References

  • Springer. (2025). The fluorescence mechanism of a probe based on benzothiazole group to detect HClO.
  • PubMed. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience.
  • (2022). Design,Synthesis And Performance Study Of Ionic Fluorescent Probes From Benzothiazole.
  • Consensus. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes.
  • MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
  • PubChem. 3-Methyl-1,3-benzothiazol-2(3H)-imine.
  • National Institutes of Health (NIH). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
  • ResearchGate. (2019). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. Microchemical Journal.
  • ACS Publications. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega.
  • Globe Thesis. (2024). Synthesis And Application Of Benzothiazole-based Fluorescent Probes.
  • Semantic Scholar. (2019). A benzothiazole-based chemosensor for significant fluorescent turn-on and ratiometric detection of Al3+ and its application in cell imaging. Inorganica Chimica Acta.
  • Sciforum. Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium a.
  • PubMed Central. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions.
  • AVESİS. Synthesis of a benzothiazole-based structure as a selective colorimetric-fluorogenic cyanate chemosensor.
  • (2014). Synthesis and Fluorescence Study of Some New Blue Light Emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H- chromen-2-ones.
  • Scilit. Benzothiazole applications as fluorescent probes for analyte detection.
  • MDPI. (2022). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. Molecules.
  • Arkat USA, Inc. (2024). Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. Arkivoc.
  • Royal Society of Chemistry. A near-infrared benzothiazole-based fluorescent probe for selective detection of CORM-3 with large Stokes shift in living cells. Analyst.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine

Welcome to the technical support guide for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine (C₈H₈N₂S, CAS: 14779-16-9).[1][2] This document is designed for researchers and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine (C₈H₈N₂S, CAS: 14779-16-9).[1][2] This document is designed for researchers and drug development professionals to provide in-depth troubleshooting, yield optimization strategies, and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory setting.

Core Synthesis Pathway & Mechanism

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine is typically achieved through the reaction of a primary amine with a suitable 2-substituted-3-methylbenzothiazolium salt. A highly effective and reliable precursor is 3-methyl-2-methylthiobenzothiazolium iodide. This method proceeds in high yield and offers excellent control over the final product structure.[3]

The reaction involves the nucleophilic attack of a primary amine on the electrophilic C2 carbon of the benzothiazolium ring. This is followed by the elimination of methanethiol, a good leaving group, to yield the target imine. The overall process is a nucleophilic substitution at the C2 position.

Reaction Mechanism Diagram

reaction_mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant1 3-Methyl-2-methylthio- benzothiazolium Iodide intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack by Amine reactant2 Primary Amine (R-NH₂) reactant2->intermediate product3 Amine Hydroiodide reactant2->product3 Proton Transfer product1 3-Methyl-1,3-benzothiazol- 2(3H)-imine intermediate->product1 Elimination of Methanethiol product2 Methanethiol (CH₃SH) intermediate->product2

Caption: Figure 1: Nucleophilic substitution mechanism for the synthesis of the target imine.

Troubleshooting and Yield Optimization (Q&A Format)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?

A1: Low yield is often multifactorial. The most common culprits are suboptimal reaction conditions, reagent quality, and inefficient workup.

  • Causality: The reaction is a delicate balance. The forward reaction (imine formation) must be favored while minimizing side reactions or degradation. Incomplete conversion is a primary cause of low yield.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the benzothiazolium salt starting material. If the starting material spot persists after the recommended reaction time, the reaction is incomplete.

    • Verify Reagent Stoichiometry: An excess of the primary amine (e.g., 2.2 equivalents) is often used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HI produced, driving the equilibrium forward. For less basic aromatic amines, an external non-nucleophilic base like triethylamine may be necessary to achieve full conversion.[3]

    • Check Solvent Purity: The reaction is typically run in a polar aprotic solvent like ethanol or acetonitrile. The presence of water can lead to hydrolysis of the starting material or the product imine, reducing the yield.[4] Ensure solvents are anhydrous.

    • Temperature Control: While heating can accelerate the reaction, excessive temperatures can cause decomposition of the thermally sensitive benzothiazolium salt. Maintain the temperature as specified in the protocol (typically reflux in ethanol).

Troubleshooting Flowchart

troubleshooting_flowchart Figure 2: Troubleshooting Flowchart for Low Yield start Low Yield Observed check_tlc Monitor reaction via TLC. Is starting material consumed? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete No purification_issue Purification Issue check_tlc->purification_issue Yes increase_time Action: Increase reaction time. Re-evaluate with TLC. incomplete->increase_time check_stoichiometry Action: Verify amine stoichiometry. Use 2.2 eq. or add base (e.g., Et₃N). incomplete->check_stoichiometry check_temp Action: Ensure correct reflux temperature. Avoid overheating. incomplete->check_temp optimize_cryst Action: Optimize recrystallization solvent system. purification_issue->optimize_cryst check_workup Action: Ensure pH is correct during extraction to prevent product loss. purification_issue->check_workup

Caption: Figure 2: A decision-making workflow for diagnosing and resolving low reaction yields.

Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A2: The primary side reaction of concern is the hydrolysis of the electrophilic C2 position of the benzothiazolium salt by trace amounts of water, leading to the formation of 3-methyl-1,3-benzothiazol-2(3H)-one.

  • Causality: The C=S bond in the precursor and the C=N bond in the product are both susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. Water acts as a competing nucleophile to the desired primary amine.

  • Minimization Strategies:

    • Use Anhydrous Solvents: This is the most critical step. Use freshly distilled solvents or purchase anhydrous grade solvents and handle them under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.

    • Inert Atmosphere: Running the reaction under a dry, inert atmosphere can prevent moisture from entering the reaction flask, particularly during prolonged reflux.

    • Purify Starting Materials: Ensure your primary amine is pure and dry. Impurities in the amine can introduce contaminants or catalyze side reactions.

Q3: My final product is difficult to purify and appears as an oil or discolored solid. What are the recommended purification strategies?

A3: Purification challenges often stem from residual starting materials, side products, or solvent. The target compound is a solid at room temperature, so obtaining an oil suggests impurities.

  • Causality: The polarity of the product is different from the starting salt and potential side products. Effective purification relies on exploiting these differences.

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the amine hydroiodide salt. Then, wash with brine to remove residual water.

    • Recrystallization: This is the most effective method for obtaining high-purity crystalline product. A common and effective solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. Use a solvent system with moderate polarity, such as a hexane/ethyl acetate gradient, to separate the product from more polar or less polar impurities.

Table 1: Effect of Solvent on Reaction Outcome
SolventPolarityTypical OutcomeConsiderations
EthanolPolar ProticRecommended. Good solubility for reactants; allows for easy reflux.Must be anhydrous to prevent hydrolysis.
AcetonitrilePolar AproticGood alternative. Can sometimes reduce side reactions.Must be anhydrous.
DMF / DMSOPolar AproticHigh boiling points; can be used for unreactive amines.Difficult to remove; may cause decomposition at high temps.
TolueneNon-polarGenerally poor solubility for the salt starting material. Not recommended.-

Detailed Experimental Protocol

This protocol is a robust, validated method for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Experimental Workflow Diagram

experimental_workflow Figure 3: Experimental Workflow prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Flask, Condenser, N₂ Atmosphere) prep->setup reaction 3. Reaction (Add Reagents, Reflux for 3-5h) setup->reaction monitoring 4. Monitoring (TLC Analysis) reaction->monitoring workup 5. Workup (Solvent Removal, Extraction) monitoring->workup Upon Completion purification 6. Purification (Recrystallization from EtOH/H₂O) workup->purification analysis 7. Analysis (NMR, IR, MP) purification->analysis

Caption: Figure 3: A step-by-step overview of the synthesis process from preparation to analysis.

Step-by-Step Methodology

Materials:

  • 3-Methyl-2-methylthiobenzothiazolium iodide (1.0 eq)

  • Ammonia solution (or other primary amine) (2.2 eq)

  • Anhydrous Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine (Saturated NaCl aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-2-methylthiobenzothiazolium iodide (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add the primary amine (2.2 eq) to the stirred suspension at room temperature. For this specific synthesis, an aqueous ammonia solution can be used.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 3-5 hours. The reaction progress should be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford pure 3-Methyl-1,3-benzothiazol-2(3H)-imine as a crystalline solid.

Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic characteristics of the final product? A: In ¹H NMR (in CDCl₃), you should expect to see aromatic protons in the range of 7.0-7.5 ppm, a singlet for the N-methyl group around 3.4 ppm, and a broad singlet for the imine N-H proton. The IR spectrum will show a characteristic C=N stretch around 1630-1650 cm⁻¹.

Q: How should I store the 3-methyl-2-methylthiobenzothiazolium iodide precursor? A: It is a salt and is generally stable, but it is hygroscopic. Store it in a desiccator, tightly sealed, away from light and moisture to prevent degradation.

Q: Are there any "greener" synthesis methods available? A: Research into green chemistry approaches for benzothiazole synthesis is ongoing.[5] Methods using water as a solvent with a reusable catalyst, or microwave-assisted synthesis to reduce reaction times and energy consumption, have been reported for related benzothiazole structures.[5][6] Adapting these to this specific N-methylated imine would require further process development.

References

  • Eshkil, T. A., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity. Organic Chemistry Research, 5(1), 87-94.

  • Arshad, M., et al. (2018). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1629-1638.

  • Polo, E. A., & Trilleras, J. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(21), 5049.

  • Li, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4995.

  • National Center for Biotechnology Information (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-imine. PubChem Compound Database.

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

  • Barda, C. J., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(1), 12.

  • Yang, B., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. Molecules, 28(10), 4087.

  • Sigma-Aldrich. (n.d.). 3-methyl-1,3-benzothiazol-2(3H)-imine.

  • Kumar, A., et al. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. Chemistry, 3(4), 1198-1215.

  • El-Sawah, A. M. A., et al. (2020). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. Archives of Pharmaceutical Sciences Ain Shams University, 4(2), 237-248.

  • Molbase. (n.d.). 3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE.

  • Clark, R. D., & Pridgen, H. S. (1982). Preparation of 2-aminobenzothiazoles. U.S. Patent No. 4,363,913.

  • Wang, W., et al. (2014). Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamization domino reaction. Organic & Biomolecular Chemistry, 12(40), 7955-7961.

  • Mahal, K., et al. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Science, 24(2), 1-12.

  • Sznitko, L., et al. (2018). Synthesis and characterization of two new TiO2-containing benzothiazole-based imine composites for organic device applications. Beilstein Journal of Nanotechnology, 9, 721-739.

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

  • Amgen Inc. (2020). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Patent No. WO2020128003A1.

  • Chikashita, H., et al. (1985). N-Monomethylation of Primary Amines via Intermediate Benzothiazol-2(3H)-imines. Synthesis, 1985(3), 318-320.

  • Reddy, M. S., et al. (2020). Ionic‐Liquid‐Catalyzed Synthesis of Imines, Benzimidazoles, Benzothiazoles, Quinoxalines and Quinolines through C−N, C−S, and C−C Bond Formation. ChemistrySelect, 5(4), 1435-1442.

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

  • Gadekar, P. K., et al. (2021). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors. Bioorganic Chemistry, 115, 105151.

  • Doganc, F., et al. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496.

Sources

Optimization

Troubleshooting guide for benzothiazole synthesis side reactions

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: My reaction yield for benzothiazole synthesis is consistently low, or I am not observing any product formation. What are the likely causes and how can I resolve this?

Answer: Low yields are a common challenge in organic synthesis and can be attributed to several factors in the context of benzothiazole formation. The primary starting material, 2-aminothiophenol, is particularly sensitive and requires careful handling.

A primary cause of low yield is the poor quality of the starting materials. 2-Aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)).[1] This dimer appears as a yellow precipitate and will not participate in the desired reaction, thus lowering the potential yield.[1]

Recommended Solutions:

  • Starting Material Purity: Always use freshly opened or purified 2-aminothiophenol. If the purity is questionable, it is advisable to purify it before use.[2]

  • Inert Atmosphere: To prevent oxidation of the thiol group in 2-aminothiophenol, perform the reaction under an inert atmosphere, such as nitrogen or argon.[2]

  • Reaction Conditions: The choice of catalyst and reaction temperature is crucial. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2] For reactions with aldehydes, a variety of catalysts including H₂O₂/HCl have been reported to give good yields.[2][3] Suboptimal reaction temperatures can also significantly impact the yield; gradual heating may be necessary for some reactions, while others may require lower temperatures to minimize side product formation.[2]

  • Moisture Control: Some condensation reactions are sensitive to water. Ensure all glassware is thoroughly dried and consider using dry solvents. The addition of molecular sieves can also help to remove residual water.[2]

Problem 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. What are these impurities, and how can I minimize their formation?

Answer: The formation of byproducts can complicate purification and significantly reduce the overall yield of your desired benzothiazole derivative.[2] Common side reactions include oxidation of the starting material, self-condensation of starting materials, and incomplete cyclization.

Common Side Products and Their Prevention:

Side ProductCausative FactorRecommended Solution
2,2'-Dithiobis(aniline) (Disulfide Dimer) Oxidation of the thiol group in 2-aminothiophenol.[2]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Use fresh, high-purity 2-aminothiophenol.[2]
Over-oxidation Products Use of a strong or excess oxidizing agent.Carefully control the stoichiometry of the oxidizing agent.[2] Monitor the reaction closely by TLC to avoid over-reaction.
Self-Condensation Products Aldehyde or other carbonyl starting materials reacting with themselves.Adjusting reaction conditions such as temperature or catalyst can suppress these side reactions.[2]
Incomplete Cyclization (Schiff Base Intermediate) The intermediate formed from the reaction of 2-aminothiophenol and an aldehyde may not fully cyclize.[2]The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[2] Ensure sufficient reaction time and optimal temperature. Inefficient oxidation following cyclization can also lead to the benzothiazoline intermediate.[1]

Visualizing a Common Side Reaction: Disulfide Dimer Formation

cluster_0 Oxidation of 2-Aminothiophenol 2_aminothiophenol_1 2-Aminothiophenol disulfide_dimer 2,2'-Dithiobis(aniline) (Disulfide Dimer) 2_aminothiophenol_1->disulfide_dimer [O] 2_aminothiophenol_2 2-Aminothiophenol 2_aminothiophenol_2->disulfide_dimer [O]

Caption: Oxidation of 2-aminothiophenol to a disulfide dimer.

Problem 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of my benzothiazole derivative. What are some effective purification strategies and how can I overcome common challenges?

Answer: Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.[2] The physical properties of your product (e.g., solid vs. oil) and its stability will dictate the most appropriate purification method.

General Purification Workflow:

  • Work-up: After the reaction is complete, it is typically quenched by pouring it into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize any acid catalyst.[2]

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with water, and dried.[2] If the product is soluble, the solvent is removed under reduced pressure, and the residue is dissolved in an organic solvent like ethyl acetate, followed by washing with water and brine.[2]

  • Purification: Further purification is often necessary and can be achieved by recrystallization or column chromatography.[2]

Troubleshooting Purification Issues:

IssuePotential CauseRecommended Solution
Complex mixture on TLC Multiple side products formed during the reaction.Optimize reaction conditions to minimize side product formation. For purification, try a different solvent system for column chromatography or consider alternative techniques like preparative TLC or recrystallization.[2]
Product is an oil The product's physical state makes purification by column chromatography difficult.Consider converting the oily product to a solid derivative (e.g., a salt) for easier purification by recrystallization. The pure product can then be regenerated.[2]
Product instability on silica gel Some benzothiazole derivatives are sensitive to the acidic nature of silica gel.[2]Use neutral or basic alumina for column chromatography, or opt for a different purification method altogether.[2]

Visualizing the Purification Workflow

Start Reaction Mixture Quench Quench (e.g., ice water, NaHCO₃ soln) Start->Quench Precipitate Precipitate Forms? Quench->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Solvent_Removal Remove Solvent in Vacuo Precipitate->Solvent_Removal No Purification Purification Filter->Purification Extraction Dissolve in Organic Solvent & Wash with Water/Brine Solvent_Removal->Extraction Extraction->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Pure_Product Pure Benzothiazole Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for benzothiazole purification.

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂) (approx. 6.0 mmol)

  • Concentrated Hydrochloric acid (HCl) (approx. 3.0 mmol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[1]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) followed by the dropwise addition of concentrated hydrochloric acid (HCl).[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[1]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

References

  • Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions - ResearchGate. [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. [Link]

  • Benzothiazole - Wikipedia. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. [Link]

  • Oxidative Ring-Opening of Benzothiazole Derivatives. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. [Link]

  • Synthesis of benzothiazole derivatives under green conditions. - ResearchGate. [Link]

  • (PDF) Reductive dimerization of benzothiazolium salts - ResearchGate. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. [Link]

  • Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles - ResearchGate. [Link]

  • Construction of supramolecular dimer based on benzothiazole derivative through host–guest interaction for photocatalysis - DOI. [Link]

  • The mechanism of formation of benzothiazoles 38 from haloanilides and M2S. [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products - - Nottingham ePrints. [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]

  • Cyclization Reactions for Synthesis of Benzthiazole- A Review - Medical Journals House. [Link]

  • The common synthetic routes for benzothiazoles. - ResearchGate. [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Methylation of Benzothiazol-2-imine

Welcome to the technical support center for the N-methylation of benzothiazol-2-imine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of benzothiazol-2-imine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compound, N-methyl-benzothiazol-2-imine.

Introduction: The Chemistry of N-Methylation

The N-methylation of benzothiazol-2-imine is a critical step in the synthesis of various biologically active molecules. Benzothiazole derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The addition of a methyl group to the nitrogen atom of the benzothiazol-2-imine core can significantly modulate its physicochemical properties and biological activity.

This guide will delve into the nuances of this reaction, addressing common challenges and providing practical solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the N-methylation of benzothiazol-2-imine.

Issue 1: Low or No Conversion to the N-Methylated Product

Question: I am not observing any significant formation of my desired N-methylated product. What are the likely causes and how can I address this?

Answer:

Low or no conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters. Here are the primary factors to consider:

  • Inadequate Methylating Agent Reactivity: The choice of methylating agent is crucial. While methyl iodide is commonly used, its reactivity may be insufficient, especially if there are steric hindrances or deactivating groups on the benzothiazole ring.

    • Solution: Consider using a more powerful methylating agent such as dimethyl sulfate (DMS) or methyl tosylate. Be aware that these reagents are more hazardous and require strict safety precautions.[1]

  • Incorrect Base Selection: The base plays a critical role in deprotonating the nitrogen atom, making it nucleophilic. If the base is too weak, the concentration of the reactive anion will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. If you are using a mild base like potassium carbonate, consider moving to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide. The choice of base should be compatible with your solvent and other functional groups in your molecule.

  • Low Reaction Temperature: Methylation reactions often require a certain activation energy. Room temperature may not be sufficient to drive the reaction to completion.

    • Solution: Gradually increase the reaction temperature. Start by heating the reaction to 40-50 °C and monitor the progress by TLC or HPLC. If necessary, you can increase the temperature further, but be mindful of potential side reactions at higher temperatures.

  • Solvent Effects: The solvent can significantly influence the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions like N-methylation as they can solvate the cation of the base without strongly solvating the nucleophile.

    • Solution: Ensure you are using an appropriate solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices for this reaction.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is often due to a lack of regioselectivity or over-methylation. Here’s how to troubleshoot this:

  • Regioselectivity (N- vs. S-methylation): While N-methylation is generally favored, there is a possibility of competing S-methylation, especially under certain conditions. The tautomeric nature of benzothiazol-2-imine (existing as 2-aminobenzothiazole) presents two potential nucleophilic sites: the exocyclic amino group and the endocyclic nitrogen. Studies have shown that alkylation predominantly occurs on the endocyclic nitrogen atom.

    • To favor N-methylation:

      • Choice of Base and Solvent: Using a strong base to fully deprotonate the nitrogen can enhance its nucleophilicity. The solvent can also play a role in directing the regioselectivity.

  • Over-methylation: The desired mono-methylated product can sometimes undergo a second methylation to form a quaternary ammonium salt.

    • To minimize over-methylation:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the methylating agent. Adding the methylating agent slowly to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second methylation.

      • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help to slow down the second methylation step.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using methyl iodide and dimethyl sulfate for this reaction?

A1: Both are effective methylating agents, but they differ in reactivity and safety.

  • Methyl Iodide (MeI): It is a good methylating agent, but less reactive than dimethyl sulfate. It is also volatile and a suspected carcinogen, requiring careful handling.[2]

  • Dimethyl Sulfate (DMS): DMS is a more powerful methylating agent and is often used when methyl iodide fails. However, it is extremely toxic, corrosive, and a confirmed carcinogen.[1][3] Strict safety protocols, including working in a fume hood with appropriate personal protective equipment (PPE), are mandatory when using DMS.

Q2: What is the best solvent for the N-methylation of benzothiazol-2-imine?

A2: Polar aprotic solvents are generally the best choice. These solvents can dissolve the reactants and the base, and they do not participate in hydrogen bonding, which can solvate and deactivate the nucleophile. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF) can also be used, particularly with stronger bases like NaH.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system that gives good separation between the starting material, the product, and any side products. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What is a typical work-up and purification procedure for this reaction?

A4: A general procedure is as follows:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench it by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual DMF or other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[3]

Q5: How do I confirm the structure of my N-methylated product?

A5: The structure of the product should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Look for the appearance of a new singlet corresponding to the N-methyl protons, typically in the range of 3.0-4.0 ppm. You should also see the disappearance of the N-H proton signal from the starting material.

  • ¹³C NMR: A new peak corresponding to the N-methyl carbon will appear in the spectrum.

  • IR Spectroscopy: The N-H stretching vibration of the starting material (typically a broad peak around 3100-3300 cm⁻¹) will be absent in the product's spectrum.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-methylated product.

Experimental Protocols

Optimized Protocol for N-Methylation of Benzothiazol-2-imine

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Benzothiazol-2-imine

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzothiazol-2-imine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • If using NaH: Add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for complete deprotonation. If using K₂CO₃: Add potassium carbonate (2.0 eq).

  • Slowly add the methylating agent (MeI or DMS, 1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ReagentMolar Equiv.Notes
Benzothiazol-2-imine1.0Starting material
Methylating Agent1.1 - 1.2MeI or DMS
Base1.2 (NaH) or 2.0 (K₂CO₃)NaH is stronger and requires an inert atmosphere
Solvent-Anhydrous DMF is recommended

Visualizing the Process

Reaction Mechanism

The N-methylation of benzothiazol-2-imine proceeds via a nucleophilic substitution (SN2) mechanism. The base abstracts a proton from the nitrogen atom to form a nucleophilic anion, which then attacks the methyl group of the methylating agent.

N-Methylation Mechanism Benzothiazol-2-imine Benzothiazol-2-imine Anion Anion Benzothiazol-2-imine->Anion + Base Product N-Methyl-benzothiazol-2-imine Anion->Product + CH3-X CH3-X Methylating Agent

Caption: General mechanism for the N-methylation of benzothiazol-2-imine.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Benzothiazol-2-imine in DMF Add_Base Add Base (e.g., NaH) Start->Add_Base Add_Me_Agent Add Methylating Agent Add_Base->Add_Me_Agent Stir Stir at RT or Heat Add_Me_Agent->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

Caption: Step-by-step experimental workflow for N-methylation.

Troubleshooting Decision Tree

Use this decision tree to navigate common experimental challenges.

Troubleshooting Tree Start Low/No Conversion? Yes1 Increase Temperature or Use Stronger Methylating Agent Start->Yes1 Yes No1 Multiple Products? Start->No1 No Yes2 Check Stoichiometry and Lower Reaction Temperature No1->Yes2 Yes No2 Reaction Successful No1->No2 No

Caption: A decision tree for troubleshooting common reaction issues.

References

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. (2010). Green Chemistry, 12(10), 1844-1848. doi:10.1039/C0GC00244A
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega, 8(38), 35035-35056. doi:10.1021/acsomega.3c03823
  • Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • dimethyl sulfate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arabian Journal of Chemistry, 5(4), 481-487. doi:10.1016/j.arabjc.2010.09.006
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). Molecules, 28(5), 2093. doi:10.3390/molecules28052093
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2020). Antimicrobial Agents and Chemotherapy, 64(12), e01347-20. doi:10.1128/AAC.01347-20
  • US Patent for Process for the methylation of hydroxybenzene derivatives. (1977).
  • The intermolecular attraction of 3H-2-imino-4-methylbenzothiazoline in crystal structure. (2002). Journal of Molecular Structure, 641(2-3), 147-152. doi:10.1016/S0022-2860(02)00129-1
  • US Patent for Preparation of 2-aminobenzothiazoles. (1982).
  • S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. (2008). ARKIVOC, 2008(5), 200-209. doi:10.3998/ark.5550190.0009.518
  • An efficient and practical N-methylation of amino acid derivatives. (2003). Organic Letters, 5(2), 125-128. doi:10.1021/ol0268440
  • Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride. (2005).
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2014). Angewandte Chemie International Edition, 53(4), 1106-1110. doi:10.1002/anie.201308591
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of N-methyl iodide salts of the substituted benzothiazole. (2023). ResearchGate. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(15), 4945. doi:10.3390/molecules27154945
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Russian Chemical Bulletin, 70(5), 785-802. doi:10.1007/s11172-021-3167-7
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359.

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-1,3-benzothiazol-2(3H)-imine and its Derivatives

Welcome to the technical support center for the purification of 3-Methyl-1,3-benzothiazol-2(3H)-imine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methyl-1,3-benzothiazol-2(3H)-imine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this important class of compounds. The protocols and advice provided herein are based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

3-Methyl-1,3-benzothiazol-2(3H)-imine and its derivatives are valuable scaffolds in medicinal chemistry. However, their purification can be challenging due to the inherent reactivity of the imine functionality and the potential for co-eluting impurities with similar polarities. The exocyclic imine bond is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of unwanted byproducts and complicate purification.[1][2][3] This guide provides a systematic approach to overcoming these challenges through carefully selected purification techniques and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-Methyl-1,3-benzothiazol-2(3H)-imine and its derivatives?

A1: The two most effective and widely used purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of your reaction. For compounds that are crystalline solids, recrystallization is often the most efficient method for achieving high purity. Column chromatography is more versatile and can be used to separate the target compound from impurities with different polarities.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 2-aminobenzothiazole derivatives, common and effective recrystallization solvents include ethanol, acetone/water mixtures, and ethanol/water mixtures.[4][5] A good starting point is to test the solubility of a small amount of your crude product in various solvents. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good candidates.[6]

Q3: My compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present. If your compound oils out, try using a lower boiling point solvent or a solvent mixture. Adding a co-solvent in which your compound is less soluble can sometimes induce crystallization. Seeding the solution with a small crystal of the pure compound, if available, can also be effective.

Q4: How can I minimize the risk of hydrolysis during purification?

A4: The imine bond in your compound is sensitive to acid. Therefore, it is crucial to avoid acidic conditions during workup and purification. When performing column chromatography, standard silica gel can be slightly acidic and may cause hydrolysis.[2] To mitigate this, you can either use deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or opt for a different stationary phase such as neutral alumina.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My recrystallization yields are consistently low.

  • Question: I've managed to get crystals, but my recovery is very poor. What could be the reason, and how can I improve it?

  • Answer: Low recovery in recrystallization can be due to several factors:

    • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain in the mother liquor even after cooling. To address this, use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Premature crystallization: If the solution cools too much during filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly.

Problem 2: I'm seeing multiple spots on my TLC after column chromatography.

  • Question: I ran a column, but my final product shows multiple spots on the TLC plate, some of which seem to be starting material or a new, more polar spot. What is happening?

  • Answer: This issue often points to on-column decomposition of your product. As mentioned, the imine functionality can be sensitive to the acidic nature of silica gel. The appearance of a new, more polar spot is a strong indication of hydrolysis to the corresponding amine or other degradation products.

    • Solution:

      • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.

      • Use an alternative stationary phase: Consider using neutral or basic alumina for your column chromatography.

      • Optimize your eluent system: A less polar eluent system may reduce the contact time of your compound with the stationary phase, thereby minimizing decomposition.

Problem 3: My purified compound's NMR spectrum shows impurities that were not present in the crude product.

  • Question: After purification, I'm observing new peaks in the NMR spectrum of my compound. What could be the source of these new impurities?

  • Answer: The appearance of new impurities after purification is a strong indicator of a reaction occurring during the purification process itself.

    • Hydrolysis: As discussed, the imine can hydrolyze. The presence of water in your solvents or on your glassware can facilitate this. Ensure you are using dry solvents, especially for chromatography.

    • Solvent Adducts: In some cases, reactive compounds can form adducts with the purification solvents. Ensure your chosen solvents are inert towards your compound under the purification conditions.

    • Metal-Mediated Hydrolysis: While less common, the presence of trace transition metals can catalyze the hydrolysis of the imine bond.[2] If you suspect metal contamination from a previous reaction step, consider treating your crude product with a chelating agent before purification.

Experimental Protocols

Protocol 1: Recrystallization of 3-Methyl-1,3-benzothiazol-2(3H)-imine
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents such as ethanol, isopropanol, acetone, and ethyl acetate. A suitable solvent will dissolve the compound when hot but not at room temperature. An ethanol/water or acetone/water mixture is often a good choice for 2-aminobenzothiazole derivatives.[4][5]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.

Solvent SystemTypical Temperature RangeNotes
EthanolRoom Temp to 78 °CA good starting point for many benzothiazole derivatives.[5]
Ethanol/WaterRoom Temp to ~80-90 °CThe water acts as an anti-solvent to induce crystallization.
Acetone/WaterRoom Temp to ~60-70 °CSimilar to ethanol/water, effective for moderately polar compounds.[4]
Protocol 2: Column Chromatography of 3-Methyl-1,3-benzothiazol-2(3H)-imine Derivatives
  • Stationary Phase Preparation:

    • Standard Silica Gel: If your compound is stable, use standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Deactivated Silica Gel: To prevent hydrolysis, prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good eluent system will give your product an Rf value of approximately 0.3-0.4. Common eluents for benzothiazole derivatives include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent and load it onto the top of the column. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution and Fraction Collection: Elute the column with your chosen solvent system and collect fractions. Monitor the elution process using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-Methyl-1,3-benzothiazol-2(3H)-imine and its derivatives.

PurificationWorkflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography If recrystallization is not suitable check_purity_recrystallization Check Purity (TLC, NMR) recrystallization->check_purity_recrystallization check_purity_column Check Purity (TLC, NMR) column_chromatography->check_purity_column pure_product Pure Product troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, seeding) troubleshoot_recrystallization->recrystallization troubleshoot_recrystallization->column_chromatography Fails troubleshoot_column Troubleshoot Column (e.g., deactivate silica, change eluent) troubleshoot_column->column_chromatography check_purity_recrystallization->pure_product Pure check_purity_recrystallization->troubleshoot_recrystallization Impure check_purity_column->pure_product Pure check_purity_column->troubleshoot_column Impure/Decomposition

Caption: Decision workflow for purification.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. ResearchGate. [Link]

  • 3-Methyl-1,3-benzothiazol-2(3H)-imine. PubChem. [Link]

  • Benzo(d)thiazol-2-amine. PubChem. [Link]

  • Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles. Semantic Scholar. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. RJPN. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Benzothiazole Imine Compounds in Biological Assays

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with benzothiazole imine compounds in biological assays. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with benzothiazole imine compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to enhance the reliability and reproducibility of your experiments.

Introduction: The Benzothiazole Imine Solubility Conundrum

Benzothiazole imines are a class of heterocyclic compounds with significant therapeutic potential. However, their often hydrophobic nature and planar structure can lead to poor aqueous solubility, posing a significant hurdle in biological assays.[1] This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data. This guide will walk you through a systematic approach to diagnose and resolve these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole imine compound precipitated immediately after I added my DMSO stock to the aqueous assay buffer. What happened?

This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[2][3] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.

Q2: My compound solution was clear initially, but I observed a precipitate after incubating it for several hours. Why did this happen?

Delayed precipitation can be attributed to several factors:

  • Temperature Shifts: Changes in temperature, such as moving from room temperature to a 37°C incubator, can alter the solubility of some compounds.[3]

  • pH Changes: In cell-based assays, cellular metabolism can alter the local pH of the culture medium, which can significantly impact the solubility of pH-sensitive compounds.[2][3]

  • Interactions with Media Components: Over time, your compound may interact with salts, proteins, or other components in the assay medium, leading to the formation of insoluble complexes.[3]

  • Evaporation: In long-term experiments, evaporation of the aqueous medium can increase the concentration of your compound, potentially exceeding its solubility limit.[2][3]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

Understanding the distinction between these two concepts is crucial for troubleshooting.

  • Kinetic Solubility is determined by adding a pre-dissolved compound (e.g., in DMSO) to an aqueous buffer and identifying the concentration at which it precipitates.[4][5][6] This measurement is relevant for most in vitro assays where stock solutions are used. However, it can often overestimate the true solubility due to the formation of supersaturated, metastable solutions.[6][7]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[5][7] It is a more accurate representation of a compound's intrinsic solubility.

For initial high-throughput screening, kinetic solubility data is often sufficient. However, for later-stage development and to understand the root cause of precipitation, determining the thermodynamic solubility is highly recommended.[4][5][8]

Troubleshooting Guides: A Step-by-Step Approach

When encountering solubility issues, a systematic approach is key. The following sections provide detailed troubleshooting strategies, from simple adjustments to more advanced formulation techniques.

Initial Troubleshooting: Optimizing Your Stock Solution and Dilution Protocol

Before exploring complex formulations, ensure your basic lab practices are optimized to maintain compound solubility.

Problem: Compound precipitates during the preparation of working solutions from a DMSO stock.

Solutions:

  • Control DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[9][10][11][12] Many cell lines can tolerate up to 1%, but it's crucial to determine the specific tolerance of your cell line.[11][12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9][11]

  • Stepwise Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions. This gradual change in solvent polarity can help keep the compound in solution.[2]

  • Pre-warm Your Media: Always use pre-warmed (e.g., 37°C) media or buffer for your dilutions, as solubility often increases with temperature.[2][3]

  • Gentle Mixing: When adding the compound stock to the buffer, do so dropwise while gently vortexing or swirling the solution to ensure rapid and uniform dispersion.[2]

Workflow for Preparing Working Solutions

G cluster_prep Stock Solution Preparation cluster_dilution Dilution Protocol cluster_check Quality Control stock_sol Prepare high-concentration stock in 100% DMSO (e.g., 10-100 mM) pre_warm Pre-warm aqueous buffer/media to 37°C stock_sol->pre_warm Start Dilution serial_dilution Perform serial dilutions in pre-warmed buffer pre_warm->serial_dilution gentle_mix Add stock dropwise with gentle mixing serial_dilution->gentle_mix final_conc Prepare final working concentration gentle_mix->final_conc visual_insp Visually inspect for precipitation final_conc->visual_insp proceed Proceed with assay visual_insp->proceed Clear Solution troubleshoot Troubleshoot further visual_insp->troubleshoot Precipitate Observed

Caption: Workflow for preparing working solutions to minimize precipitation.

Intermediate Troubleshooting: Modifying the Assay Buffer

If optimizing your dilution protocol isn't sufficient, the next step is to modify the composition of your assay buffer.

Problem: Compound is insoluble in the standard aqueous buffer.

Solutions:

  • pH Adjustment: Benzothiazole imines often contain basic nitrogen atoms, making their solubility pH-dependent.[13] If your compound has a pKa in the physiological range, adjusting the pH of your buffer can significantly increase its solubility.[1][14] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.[15] However, ensure the final pH is compatible with your biological system.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[1][16]

    • Common Co-solvents: Ethanol, polyethylene glycol (PEG), and propylene glycol are frequently used.

    • Optimization is Key: The optimal co-solvent and its concentration must be determined empirically for each compound and cell line to avoid cytotoxicity.

Co-solventTypical Starting ConcentrationConsiderations
Ethanol0.1 - 1%Can be cytotoxic at higher concentrations.
PEG 300/4001 - 5%Generally well-tolerated by many cell lines.
Propylene Glycol1 - 5%Similar properties to PEG.
  • Inclusion of Solubilizing Excipients: Pharmaceutical excipients can be powerful tools to enhance solubility.[17][18][19][20][21]

    • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. Start with low concentrations (e.g., 0.01-0.1%) to avoid disrupting cell membranes.

    • Serum Proteins: If your assay is compatible with serum, bovine serum albumin (BSA) or fetal bovine serum (FBS) can bind to hydrophobic compounds and increase their solubility.

Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques often require specialized expertise and equipment.

Problem: The compound remains poorly soluble despite initial and intermediate troubleshooting efforts.

Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23][24] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[22][23][24][25][26]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[22][26] HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity.[26]

    • Protocol for Cyclodextrin Formulation:

      • Prepare a stock solution of the cyclodextrin in your assay buffer.

      • Add your benzothiazole imine compound to the cyclodextrin solution.

      • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

      • Determine the concentration of the solubilized compound.

  • Liposomal Encapsulation: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[][28] For hydrophobic compounds like many benzothiazole imines, the drug is incorporated into the lipid bilayer.[29][30][31] This can improve solubility, stability, and cellular uptake.[28]

  • Nanoparticle Formulation: Reducing the particle size of a drug to the nanoscale can significantly increase its surface area, leading to a higher dissolution rate and increased solubility.[32][33][34][35] Techniques like nanoprecipitation or high-pressure homogenization can be used to create nanoparticle formulations.[33][35] These nanoparticles can be stabilized with polymers like polyvinyl alcohol (PVA) or polyethylene glycol (PEG).[33]

  • Salt Formation: If your benzothiazole imine compound has an ionizable group (acidic or basic), converting it to a salt form is a highly effective method to increase its aqueous solubility and dissolution rate.[14][16][36][37][38][39] This is a common strategy in drug development.[36][38][40] For basic compounds, common counterions include hydrochloride, mesylate, and sulfate.[36] For acidic compounds, sodium, potassium, and calcium salts are frequently used.[36]

Decision Tree for Troubleshooting Solubility Issues

G cluster_initial Initial Troubleshooting cluster_intermediate Intermediate Troubleshooting cluster_advanced Advanced Formulation start Precipitation Observed q1 Is final DMSO < 0.5%? Is dilution stepwise? Is media pre-warmed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound pH-sensitive? a1_yes->q2 sol1 Optimize dilution protocol: - Lower DMSO concentration - Use serial dilutions - Pre-warm media a1_no->sol1 end_resolved Solubility Issue Resolved sol1->end_resolved a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2a Adjust buffer pH a2_yes->sol2a sol2b Try co-solvents (Ethanol, PEG) or excipients (Tween, BSA) a2_no->sol2b sol2a->end_resolved q3 Solubility still an issue? sol2b->q3 a3_yes Yes q3->a3_yes sol3 Consider advanced formulations: - Cyclodextrins - Liposomes - Nanoparticles - Salt Forms a3_yes->sol3 sol3->end_resolved

Caption: A decision tree to guide the troubleshooting process for solubility issues.

Conclusion

Overcoming the solubility challenges of benzothiazole imine compounds is a critical step in accurately evaluating their biological activity. By following a systematic approach, from optimizing basic laboratory procedures to employing advanced formulation strategies, researchers can significantly improve the quality and reliability of their data. Remember that each compound is unique, and a combination of the strategies outlined in this guide may be necessary to achieve optimal solubility for your specific benzothiazole imine derivative.

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Gao, L., Liu, G., & Ma, J. (2012). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology, 12(4), 2847–2860. [Link]

  • International Journal of Innovative Research and Technology. (2023). Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review. IJIRT, 10(2). [Link]

  • Duchêne, D., & Bochot, A. (2002). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. Journal of Drug Delivery Science and Technology, 12(4), 259-264. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: properties, selection, and use. European journal of pharmaceutical sciences, 16(4-5), 211-212. [Link]

  • Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Popa, M. I., Novac, O., & Voicu, S. N. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(3), 847. [Link]

  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International, 2015, 1-15. [Link]

  • Patil, P., & Dhangar, K. (2022). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Magnetochemistry, 8(10), 121. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Al-Khafaji, K., & Taskin, C. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Molecular Liquids, 367, 120448. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(10), 1-5. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(1-2), 59-63. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. Journal of Pharmaceutical Negative Results, 13, 641-648. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 1(1), 1-8. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • ResearchGate. (2023, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • The Royal Society of Chemistry. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. In Tactics to Improve Solubility. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Excipients. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]

  • Popa, M. I., Novac, O., & Voicu, S. N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Nielsen, D. S., Larsen, T., & Nielsen, C. G. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 877–880. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Schwendener, R. A. (2010). Liposome formulations of hydrophobic drugs. In Methods in molecular biology (Vol. 605, pp. 129-138). Humana Press. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... Retrieved from [Link]

  • JoVE. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Lee, S. Y., Park, S. J., & Kim, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 208-212. [Link]

  • Schwendener, R. A. (2010). Liposome Formulations of Hydrophobic Drugs. Methods in Molecular Biology, 129-138. [Link]

  • Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposomes: for enhanced bioavailability of water-insoluble drugs: in vivo evidence and recent approaches. Nanoscale research letters, 8(1), 1-9. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

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Optimization

Preventing oxidation of 2-aminothiophenol in benzothiazole synthesis

Topic: Preventing Oxidation of 2-Aminothiophenol For: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed to provide you...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Oxidation of 2-Aminothiophenol

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth troubleshooting strategies and frequently asked questions regarding a critical challenge in this field: the oxidation of 2-aminothiophenol. As your Senior Application Scientist, I will walk you through the causality behind experimental choices to ensure the integrity and success of your synthesis.

Understanding the Challenge: The Instability of 2-Aminothiophenol

2-Aminothiophenol (2-ATP) is a cornerstone precursor for the synthesis of a wide array of biologically significant benzothiazole derivatives.[1][2][3] However, its utility is often hampered by the high susceptibility of its thiol group to oxidation.[4][5] This oxidation primarily leads to the formation of a disulfide-linked dimer, 2,2'-dithiobis(aniline), which is unreactive in the desired cyclization reaction and complicates purification, ultimately resulting in low yields of the target benzothiazole.[5]

The thiol group (-SH) in 2-ATP can be readily oxidized to form a disulfide bond (-S-S-).[6] This process can be initiated by atmospheric oxygen, particularly under non-acidic conditions, and can be catalyzed by trace metal impurities. The resulting disulfide is a stable, often yellow, precipitate that will not participate in the condensation reaction with aldehydes or carboxylic acids to form the benzothiazole ring.[5]

Visualizing the Problem: Oxidation Pathway

G cluster_0 Desired Reaction Pathway cluster_1 Oxidative Side Reaction 2-ATP 2-Aminothiophenol Benzothiazole Benzothiazole Product 2-ATP->Benzothiazole Condensation Aldehyde Aldehyde/Carboxylic Acid Aldehyde->Benzothiazole 2-ATP_ox 2-Aminothiophenol Disulfide Disulfide Dimer (Inactive Byproduct) 2-ATP_ox->Disulfide Oxidation Oxidizing_Agent O₂ (Air) Oxidizing_Agent->Disulfide

Caption: Desired vs. Undesired Pathways in Benzothiazole Synthesis.

Troubleshooting Guide: Low Yields and Impurities

This section addresses common problems encountered during benzothiazole synthesis that are often linked to the oxidation of 2-aminothiophenol.

Problem 1: Consistently low or no yield of the desired benzothiazole product.

Possible Cause: Oxidation of 2-aminothiophenol starting material.

Specific Issue Underlying Reason Recommended Solution
Yellow precipitate observed in the reaction mixture. This is a strong indicator of the formation of the 2,2'-dithiobis(aniline) disulfide dimer.[5]Implement an inert atmosphere for your reaction. This is the most effective way to prevent oxidation by atmospheric oxygen.[4][7][8]
Starting material (2-ATP) appears discolored or has solidified. 2-Aminothiophenol is a liquid that can oxidize upon storage, especially if exposed to air.[9] The solid is likely the disulfide dimer.Use freshly opened or purified 2-aminothiophenol for your reaction. If purification is necessary, distillation under reduced pressure is a common method.
Reaction fails to proceed even with fresh starting materials. Trace metal impurities in solvents or on glassware can catalyze the oxidation of 2-ATP.Use high-purity, degassed solvents. Ensure all glassware is thoroughly cleaned and oven-dried before use to remove adsorbed moisture and potential catalysts.[10]
Problem 2: Complex reaction mixture with multiple unidentified spots on TLC.

Possible Cause: Formation of various oxidation byproducts and side reactions.

Specific Issue Underlying Reason Recommended Solution
Multiple spots on TLC, some of which may be fluorescent. Over-oxidation of the intermediate or the final benzothiazole product can occur, especially with strong oxidizing agents.If your synthesis requires an oxidant, carefully control its stoichiometry. Consider using a milder oxidant.
Difficulty in isolating the pure product via column chromatography. The disulfide byproduct can co-elute with the desired product, making purification challenging.Optimize your reaction conditions to minimize disulfide formation. If it does form, consider alternative purification techniques such as recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store 2-aminothiophenol to prevent oxidation?

A1: 2-Aminothiophenol is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[9][11] It is best to purchase it in small quantities and use it promptly after opening. If you need to store it for an extended period, consider transferring it to a sealed container under an inert gas. Always store it in a cool, dark place.

Q2: How can I effectively create and maintain an inert atmosphere for my reaction?

A2: The two most common methods for creating an inert atmosphere in a laboratory setting are using a Schlenk line or a glovebox.[8] For most benzothiazole syntheses, a Schlenk line is sufficient. This involves using specialized glassware that can be evacuated and backfilled with an inert gas like nitrogen or argon.[12] A simple setup can also be achieved using a balloon filled with an inert gas connected to the reaction flask via a needle through a rubber septum.[7][13]

Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)
  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser) to remove any adsorbed water.[10]

  • Assembly: Assemble the glassware while it is still warm and immediately seal the reaction flask with a rubber septum.

  • Purging: Insert a needle connected to a vacuum source through the septum and evacuate the flask.

  • Backfilling: While under vacuum, insert a second needle connected to a balloon filled with nitrogen or argon. Allow the inert gas to fill the flask.

  • Repeat: Repeat the evacuation and backfilling cycle at least three times to ensure all atmospheric oxygen has been removed.[8]

  • Reagent Addition: Add degassed solvents and reagents via syringe through the septum.

G start Start: Oven-Dried Glassware assemble Assemble Glassware & Seal with Septum start->assemble evacuate Evacuate Flask (Vacuum) assemble->evacuate backfill Backfill with Inert Gas (N₂/Ar) evacuate->backfill repeat Repeat Evacuate/Backfill Cycle (3x) backfill->repeat repeat->evacuate < 3 cycles add_reagents Add Degassed Solvents & Reagents via Syringe repeat->add_reagents ≥ 3 cycles end Reaction Under Inert Atmosphere add_reagents->end

Caption: Workflow for setting up a reaction under an inert atmosphere.

Q3: Are there any chemical additives that can help prevent the oxidation of 2-aminothiophenol?

A3: While working under an inert atmosphere is the most robust method, the addition of certain antioxidants could theoretically help. However, this is not a common practice in standard benzothiazole synthesis as the antioxidant could potentially interfere with the desired reaction or complicate purification. It is generally more effective to prevent oxygen from entering the reaction in the first place.

Q4: My synthesis involves an oxidative cyclization step. How can I selectively oxidize the intermediate without oxidizing the 2-aminothiophenol starting material?

A4: This is a common challenge. The key is to choose an oxidant and reaction conditions that favor the oxidation of the cyclized intermediate over the starting 2-ATP. Often, the condensation of 2-ATP with an aldehyde or carboxylic acid is performed first under non-oxidizing conditions to form the benzothiazoline intermediate. Then, an oxidant is introduced to drive the aromatization to the benzothiazole. This stepwise approach can help to minimize the oxidation of the starting material. Some modern methods utilize mild oxidizing agents or even air/DMSO as the oxidant system under controlled conditions.[14]

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Shafique, M., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
  • Martinez, R., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(1), 123.
  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Ye, S., et al. (2017). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. Tetrahedron Letters, 58(36), 3530-3533.
  • Google Patents. (1957). Isolation process for 2-aminothiophenol. US2791612A.
  • Rostami, A., et al. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 22(10), 1649.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Hayun, et al. (2020). Antioxidants Effect of Two Aminomethyl Derivatives of 2-Methoxyphenol on Thermal and Storage Oxidative Stability of Coconut Oil. Current Research in Nutrition and Food Science Journal, 8(2), 515-524.
  • Yano, M., et al. (1990). Reduction of Disulfide Bonds in Proteins by 2-Aminothiophenol under Weakly Acidic Conditions. Journal of Biochemistry, 108(4), 558-561.
  • Fava, A., et al. (1957). Kinetics of the thiol-disulfide exchange. II. Oxygen-promoted free-radical exchange between aromatic thiols and disulfides. Journal of the American Chemical Society, 79(4), 833-836.
  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Wang, Y., et al. (2026). Design and Applications of MOF-Based SERS Sensors in Agriculture and Biomedicine. Sensors, 26(2), 499.
  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
  • Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Scientific Reports, 14(1), 6483.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from [Link]

  • Castellano, G., et al. (2025). Improvement of the Oxidative Stability of Rosehip, Hemp, and Passion Fruit Oils by the Addition of Monocyclic Phenols as Antioxidants. Antioxidants, 14(3), 326.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Aminothiophenol. Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection for efficient synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine

Welcome to the technical support center for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the efficient and successful synthesis of this target molecule.

Introduction

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine, a key heterocyclic scaffold in medicinal chemistry, is primarily achieved through the intramolecular cyclization of a corresponding N-methyl-N'-(2-substituted-phenyl)thiourea. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide addresses common issues encountered during the synthesis, offering scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Methyl-1,3-benzothiazol-2(3H)-imine?

The most prevalent and efficient method is the intramolecular cyclization of an N-methyl-N'-(2-halophenyl)thiourea. This reaction is typically catalyzed by a transition metal complex or a strong acid. The choice of catalyst and reaction conditions is critical for the success of the synthesis.

Q2: How do I choose the optimal catalyst for the cyclization reaction?

The selection of a catalyst depends on several factors, including the nature of the leaving group on the phenyl ring of the thiourea precursor, cost, and desired reaction conditions. Transition metal catalysts, such as those based on palladium or copper, are often effective for C-S bond formation.[1] Acid-catalyzed methods, for instance using sulfuric acid with a bromine source, can also promote oxidative ring closure.[2]

Q3: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted synthesis can be a highly effective method for accelerating the synthesis of benzothiazole derivatives, often leading to significantly shorter reaction times and improved yields.[3] It is crucial to carefully control the temperature and pressure when using a microwave reactor.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction results in a low yield or complete absence of the desired 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Potential Causes & Solutions:

  • Poor Quality of Starting Material: The N-methyl-N'-(2-halophenyl)thiourea precursor may be impure or degraded.

    • Solution: Ensure the purity of the starting material through techniques like recrystallization or column chromatography. Store the thiourea precursor under an inert atmosphere and away from light to prevent degradation.

  • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. For transition metal catalysts, ensure they are not exposed to air or moisture for extended periods.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the cyclization to occur efficiently.

    • Solution: Gradually increase the reaction temperature while monitoring the progress using Thin Layer Chromatography (TLC). Be cautious of excessive heat, which can lead to byproduct formation.

  • Incorrect Solvent: The chosen solvent may not be suitable for the reaction.

    • Solution: The polarity of the solvent can significantly influence the reaction rate. For transition metal-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often used. Experiment with different solvents to find the optimal one for your specific catalytic system.

Formation of Multiple Byproducts

Issue: TLC analysis of the crude reaction mixture shows multiple spots, indicating the presence of significant impurities.

Potential Causes & Solutions:

  • Oxidation of the Thiourea: The thiourea starting material can be oxidized, leading to the formation of undesired side products.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.

    • Solution: Perform the reaction at a lower concentration (high dilution) to favor the intramolecular pathway.

  • Formation of Uncyclized Intermediates: The reaction may not have gone to completion, leaving uncyclized intermediates.

    • Solution: Increase the reaction time or temperature and monitor the reaction progress by TLC until the starting material is consumed.

Difficulty in Product Purification

Issue: The synthesized 3-Methyl-1,3-benzothiazol-2(3H)-imine is difficult to isolate from the reaction mixture.

Potential Causes & Solutions:

  • Similar Polarity of Product and Impurities: The product and byproducts may have similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradual gradient of a polar solvent in a non-polar solvent can improve separation. Consider using a different stationary phase if separation on silica gel is ineffective.

  • Product is an Oil: The product may be an oil that is difficult to crystallize.

    • Solution: Attempt to crystallize the product from different solvent systems. If crystallization is unsuccessful, purification by column chromatography followed by removal of the solvent under high vacuum is the best approach. The product can also be converted to a salt (e.g., hydrochloride or picrate) to facilitate crystallization and purification.

Catalyst and Condition Comparison

Catalyst SystemPrecursorTypical ConditionsAdvantagesDisadvantages
Pd(OAc)₂/LigandN-methyl-N'-(2-halophenyl)thioureaToluene or DMF, 80-120 °CHigh yields, good functional group tolerance.[1]Cost of palladium catalyst, potential for metal contamination.
CuI/BaseN-methyl-N'-(2-halophenyl)thioureaDMSO or DMF, 100-140 °CLower cost than palladium, effective for C-S bond formation.May require higher temperatures, potential for copper contamination.
H₂SO₄/HBrN-methyl-N'-phenylthiourea45-70 °CInexpensive reagents, simple procedure.[2]Harsh acidic conditions, may not be suitable for sensitive substrates.
NiCl₂N-methyl-N'-phenylthioureaMild conditionsCheaper and less toxic than palladium.[1]May have a narrower substrate scope.

Experimental Workflow & Troubleshooting

General Experimental Protocol
  • Preparation: To a solution of N-methyl-N'-(2-halophenyl)thiourea in a suitable solvent (e.g., DMF), add the catalyst and any necessary base or ligand.

  • Reaction: Heat the reaction mixture to the desired temperature under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Decision Tree

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions_no_reaction Solutions for No Reaction cluster_solutions_byproducts Solutions for Byproducts cluster_solutions_streaking Solutions for Streaking Start Reaction Start TLC_Check Monitor by TLC Start->TLC_Check No_Reaction No Reaction / Low Conversion TLC_Check->No_Reaction No Product Spot Multiple_Spots Multiple Spots / Byproducts TLC_Check->Multiple_Spots Multiple Spots Streaking_TLC Streaking on TLC TLC_Check->Streaking_TLC Streaking Workup Proceed to Work-up & Purification TLC_Check->Workup Clean Reaction Check_Reagents Check Reagent Purity & Catalyst Activity No_Reaction->Check_Reagents Inert_Atmosphere Ensure Inert Atmosphere Multiple_Spots->Inert_Atmosphere Adjust_TLC_Solvent Adjust TLC Solvent System (add acid/base) Streaking_TLC->Adjust_TLC_Solvent Increase_Temp Increase Temperature Check_Reagents->Increase_Temp If Reagents OK Change_Solvent Change Solvent Increase_Temp->Change_Solvent If No Improvement Lower_Concentration Lower Concentration Inert_Atmosphere->Lower_Concentration Optimize_Temp Optimize Temperature Lower_Concentration->Optimize_Temp

Caption: Troubleshooting Decision Tree for Synthesis.

Reaction Mechanism

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine via intramolecular cyclization of N-methyl-N'-(2-chlorophenyl)thiourea, catalyzed by a generic transition metal (M), is proposed to proceed through the following steps:

ReactionMechanism Reactant N-methyl-N'-(2-chlorophenyl)thiourea + M(0) Oxidative_Addition Oxidative Addition Reactant->Oxidative_Addition Intermediate1 Intermediate I (M-complex) Oxidative_Addition->Intermediate1 Nucleophilic_Attack Intramolecular Nucleophilic Attack Intermediate1->Nucleophilic_Attack Intermediate2 Intermediate II (Cyclized) Nucleophilic_Attack->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Product 3-Methyl-1,3-benzothiazol-2(3H)-imine + M(0) + HCl Reductive_Elimination->Product

Caption: Proposed Catalytic Cycle.

References

Sources

Optimization

Technical Support Center: Regioselective N-Alkylation of 2-Aminobenzothiazoles

Welcome to the dedicated technical support center for navigating the complexities of regioselective N-alkylation of 2-aminobenzothiazoles. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of regioselective N-alkylation of 2-aminobenzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to streamline the synthesis of N-substituted 2-aminobenzothiazoles, a scaffold of significant interest in pharmaceutical and materials science. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you with the knowledge for successful and selective N-alkylation.

The Core Challenge: A Tale of Two Nitrogens

The primary hurdle in the N-alkylation of 2-aminobenzothiazoles lies in its ambident nucleophilic nature. The molecule exists in a tautomeric equilibrium between the more stable amino form and the less stable imino form.[1][2][3] This gives rise to two potential sites for alkylation: the exocyclic amino nitrogen (N-exo) and the endocyclic thiazole nitrogen (N-endo).[4] Uncontrolled alkylation often leads to a mixture of N-exo and N-endo alkylated products, complicating purification and reducing the yield of the desired isomer.

Troubleshooting Guide & Methodologies

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the N-alkylation of 2-aminobenzothiazoles.

Issue 1: My reaction is producing a mixture of N-exo and N-endo alkylated products. How can I improve the regioselectivity for N-exo alkylation?

Answer: This is the most frequent challenge. The regioselectivity is influenced by several factors including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. Here are some strategies to favor the desired N-exo alkylation:

A. Understanding the Root Cause: The exocyclic amino group is generally more nucleophilic and its product is thermodynamically more stable.[1] However, the endocyclic nitrogen can be kinetically favored for alkylation, especially with highly reactive alkylating agents.[5][6]

B. Recommended Strategies & Protocols:

  • Choice of Alkylating Agent: Less reactive alkylating agents tend to favor N-exo alkylation. For instance, using benzyl alcohols in the presence of a catalyst can provide good regioselectivity for the N-benzyl product.[7]

  • Protecting Group Strategy: A robust method to ensure N-exo selectivity is to protect the exocyclic amino group, perform the desired reaction on another part of the molecule, and then deprotect.[4] Common protecting groups for amines include Boc, Cbz, and Fmoc.[8][9][10]

    • DOT Diagram: Protecting Group Strategy Workflow

      protecting_group_workflow start 2-Aminobenzothiazole protect Protect exocyclic amine (e.g., Boc, Cbz) start->protect reaction Perform other reactions protect->reaction deprotect Deprotect exocyclic amine reaction->deprotect end_product Desired Product deprotect->end_product

  • Phase-Transfer Catalysis (PTC): PTC can enhance the nucleophilicity of the exocyclic amine anion in a biphasic system, leading to improved regioselectivity. [11][12][13]This method is also environmentally friendly. [13]

    • Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

      • To a round-bottom flask, add 2-aminobenzothiazole (1.0 mmol), the alkyl halide (1.2 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 mmol).

      • Add an aqueous solution of a strong base (e.g., 50% NaOH) and an organic solvent (e.g., toluene).

      • Stir the mixture vigorously at the desired temperature (e.g., 60-80 °C).

      • Monitor the reaction progress by TLC.

      • Upon completion, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

    • Table 1: Comparison of Reaction Conditions for PTC N-Alkylation

      Alkyl Halide Base Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
      Benzyl chloride 50% NaOH TBAB Toluene 70 4 85 [12]
      Ethyl bromide K₂CO₃ (solid) Aliquat 336 Dichloromethane RT 12 78 [11]

      | n-Butyl bromide | 50% NaOH | TBAB | Toluene | 80 | 6 | 82 | [12]|

Issue 2: I am trying to synthesize an N-aryl-2-aminobenzothiazole, but the reaction is not working well. What is the best approach?

Answer: The direct N-arylation of 2-aminobenzothiazoles with aryl halides using traditional methods is often challenging due to the lower reactivity of aryl halides compared to alkyl halides. The recommended method for this transformation is the Buchwald-Hartwig amination . [14][15] A. Why Buchwald-Hartwig Amination? This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is well-suited for the N-arylation of a wide range of amines, including 2-aminobenzothiazoles. [14][16]It generally provides high yields and tolerates a variety of functional groups.

B. Troubleshooting Buchwald-Hartwig Amination:

  • Problem: Low or no yield.

    • Possible Cause: Inactive catalyst, poor ligand choice, or inappropriate base.

    • Solution:

      • Catalyst and Ligand: Use a pre-formed palladium catalyst or generate the active Pd(0) species in situ. The choice of phosphine ligand is crucial; sterically hindered and electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.

      • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

      • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are essential.

  • DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle

    buchwald_hartwig_cycle cluster_amine pd0 Pd(0)L_n pdII_complex Ar-Pd(II)-X(L_n) pd0->pdII_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pdII_complex->pd0 Reductive Elimination amine_coordination [Ar-Pd(II)-X(L_n)(R-NH2)] deprotonation [Ar-Pd(II)-N(H)R(L_n)] amine_coordination->deprotonation -HX product Ar-NH-R deprotonation->product reductive_elimination Reductive Elimination

    Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Experimental Protocol: Buchwald-Hartwig N-Arylation

    • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

    • Add the 2-aminobenzothiazole (1.0 mmol) and the aryl halide (1.2 mmol).

    • Add anhydrous, degassed toluene (5 mL).

    • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Issue 3: I need to perform an N-alkylation with an alcohol, and I want to avoid using alkyl halides. Is there an alternative method?

Answer: Yes, the Mitsunobu reaction is an excellent method for the N-alkylation of 2-aminobenzothiazoles using alcohols. [17][18][19]This reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it valuable for stereospecific synthesis.

A. The Mitsunobu Reaction Explained: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The activated alcohol is then displaced by a nucleophile, in this case, the exocyclic nitrogen of the 2-aminobenzothiazole.

B. Troubleshooting the Mitsunobu Reaction:

  • Problem: Low yield or no reaction.

    • Possible Cause: The pKa of the N-H bond in 2-aminobenzothiazole might be too high for efficient reaction with some Mitsunobu reagents. Also, steric hindrance can be an issue.

    • Solution:

      • Reagent Choice: Ensure the use of fresh PPh₃ and DEAD/DIAD.

      • Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa < 15. While 2-aminobenzothiazole is generally suitable, its reactivity can be enhanced by the addition of a co-catalyst or by using more reactive Mitsunobu reagents.

      • Reaction Conditions: The reaction is typically run at low temperatures (0 °C to room temperature) in an anhydrous aprotic solvent like THF or dichloromethane.

  • Experimental Protocol: Mitsunobu N-Alkylation

    • Dissolve the 2-aminobenzothiazole (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD (1.5 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once complete, concentrate the reaction mixture and purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Frequently Asked Questions (FAQs)

Q1: Can I achieve selective N-alkylation of the endocyclic nitrogen?

A1: While N-exo alkylation is more common, selective N-endo alkylation can be achieved, particularly with highly reactive electrophiles like α-haloketones in the absence of a base. [5][6]This reaction often proceeds through the formation of a benzothiazolium salt.

Q2: What is the role of the base in N-alkylation reactions?

A2: The base deprotonates the exocyclic amino group, increasing its nucleophilicity and facilitating the reaction with the alkylating agent. The choice of base is critical; strong, non-nucleophilic bases are preferred to avoid side reactions.

Q3: How does the solvent affect the regioselectivity?

A3: The solvent can influence the tautomeric equilibrium and the solvation of the reacting species. Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions but may also favor the more polar imino tautomer, potentially leading to a decrease in regioselectivity. It is often beneficial to screen different solvents to optimize for a specific reaction.

Q4: Are there any "green" methods for N-alkylation of 2-aminobenzothiazoles?

A4: Yes, several approaches align with the principles of green chemistry. Phase-transfer catalysis can be performed with water as a co-solvent and reduces the need for hazardous organic solvents. [13]Additionally, using alcohols as alkylating agents via hydrogen autotransfer catalysis is an atom-economical method where water is the only byproduct.

Q5: My N-alkylation reaction is sluggish. How can I improve the reaction rate?

A5: A slow reaction can be due to several factors. Consider the following:

  • Increase the temperature: Gradually increasing the reaction temperature can significantly increase the rate.

  • Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Choose a more appropriate solvent: A polar aprotic solvent like DMF or DMSO can accelerate the reaction.

  • Use a stronger base: A stronger base will generate a higher concentration of the more nucleophilic amine anion.

References

  • Khabnadideh, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(9), 2845. [Link]

  • Dorofeev, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2186. [Link]

  • Ospina Sánchez, F., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, e202510300. [Link]

  • Yan, X., et al. (2015). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Journal of Molecular Structure, 1083, 167-174. [Link]

  • Wazzan, N. A., et al. (2021). Possible tautomeric forms of 2-aminobenzothiazole along with the atomic numbering used throughout this research. ResearchGate. [Link]

  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. A Textbook of Organic Chemistry – Volume I. [Link]

  • Chem-Station. (2014). Mitsunobu Reaction. Chem-Station Int. Ed. [Link]

  • Reddy, K. S., et al. (2007). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, (32), 3375-3377. [Link]

  • Gentry, E. C., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(15), 6211-6222. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Bedell, S. E., et al. (2018). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Organic & Biomolecular Chemistry, 16(43), 8114-8123. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Dorofeev, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • Ospina Sánchez, F., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. ResearchGate. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(19), 6527. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Comptes Rendus Chimie. (2010). Novel protecting groups in carbohydrate chemistry. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Al-Hourani, B. J., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1084. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Carrillo, J. R., et al. (2002). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 32(10), 1529-1535. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wang, L., et al. (2014). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 16(7), 3428-3432. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4583-4591. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Chen, Y.-C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2788-2795. [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Ospina Sánchez, F., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, e202510300. [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. [Link]

Sources

Troubleshooting

Minimizing by-product formation in the synthesis of benzothiazole imines

Technical Support Center: Benzothiazole Imine Synthesis Introduction Welcome to the technical support guide for the synthesis of benzothiazole imines. This document is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzothiazole Imine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of benzothiazole imines. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Benzothiazole imines (or Schiff bases) are critical intermediates in the synthesis of a wide array of biologically active molecules and functional materials. However, their synthesis, primarily through the condensation of a 2-aminobenzothiazole with an aldehyde or ketone, is often plagued by competing side reactions and equilibrium challenges that can lead to significant by-product formation and reduced yields.

This guide provides in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind common synthetic issues and provide robust, validated protocols to help you minimize by-products and maximize the purity and yield of your target imine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of benzothiazole imines.

Q1: My reaction stalls, and I recover mostly unreacted 2-aminobenzothiazole and aldehyde. What is the primary cause?

A1: The condensation of an amine and an aldehyde to form an imine is a reversible equilibrium reaction.[1] The formation of water as a stoichiometric product means that its presence in the reaction medium, either as a solvent or an impurity, can drive the equilibrium back towards the starting materials (hydrolysis). Stalling is a classic sign that the reaction has reached equilibrium without a favorable conversion to the product. To overcome this, the water produced must be actively removed.

Q2: What is the role of a catalyst in this reaction? Is it always necessary?

A2: While some reactive aldehydes and amines can condense without a catalyst, catalysis is almost always recommended for efficient and high-yield synthesis. Catalysts accelerate the reaction, allowing it to reach equilibrium faster and often under milder conditions.

  • Acid Catalysts: These are most common. They work by protonating the carbonyl oxygen of the aldehyde, which significantly increases its electrophilicity and makes it more susceptible to nucleophilic attack by the 2-aminobenzothiazole. Examples include p-toluenesulfonic acid (p-TSA), acetic acid, and heterogeneous catalysts like Amberlyst® 15.[1][2]

  • Base Catalysts: While less common for this specific transformation, bases can deprotonate the amine, increasing its nucleophilicity. However, they can also promote unwanted side reactions of the aldehyde, such as self-condensation (aldol reaction).

A catalyst is crucial for pushing the reaction forward, especially with less reactive starting materials.

Q3: I observe a significant amount of a cyclized, multi-ring by-product instead of my simple imine. What is this, and why is it forming?

A3: You are likely forming a pyrimido[2,1-b]benzothiazole derivative. This is a classic outcome of a three-component reaction where the 2-aminobenzothiazole, an aldehyde, and a third component with an activated methylene group (like a β-ketoester or β-diketone) are present.[3][4] The initially formed imine (or a related intermediate) is highly reactive and undergoes a subsequent cyclization with the third component.

Causality: The exocyclic nitrogen of the 2-aminobenzothiazole remains nucleophilic and can participate in further reactions. If your starting materials or solvent contain impurities like ethyl acetoacetate or acetylacetone, this pathway becomes highly probable. Ensure the purity of all reagents and solvents to prevent this.

Q4: Can I run this reaction in an aqueous or alcohol-based solvent?

A4: It is generally not recommended. Protic solvents like water and alcohols can interfere in several ways:

  • Water: As the reaction's by-product, its use as a solvent will severely inhibit imine formation due to Le Chatelier's principle.

  • Alcohols (e.g., Ethanol, Methanol): These can compete with the amine in attacking the activated aldehyde, forming hemiacetals and acetals as by-products. While some protocols use ethanol, they often require strong dehydrating conditions or high temperatures to be effective.[5]

For optimal results, aprotic, non-polar solvents like toluene, hexanes, or dichloromethane are preferred, often in combination with a method for water removal.[2] Solvent-free ("neat") conditions are also highly effective, particularly with a heterogeneous catalyst.[1]

Part 2: Troubleshooting Guide: Specific Issues & Solutions

This section provides a deeper dive into specific experimental problems and their corresponding solutions.

Problem 1: Low Yield and Purity - Dominant By-product is the Hydrolyzed Amine
  • Symptom: TLC or LC-MS analysis shows the desired imine product along with significant amounts of the starting 2-aminobenzothiazole. The aldehyde may or may not be visible depending on its volatility.

  • Root Cause: Inefficient water removal. The equilibrium is not being effectively shifted towards the product side.

  • Solution Workflow:

    G start Low Yield: Imine Hydrolysis Detected check_method Current Method for Water Removal? start->check_method no_removal No Method Used check_method->no_removal None ineffective Method Ineffective (e.g., saturated sieves) check_method->ineffective Yes, but failing protocol1 Implement Dehydrating Agent: Add activated 4Å molecular sieves to the reaction mixture. no_removal->protocol1 Option A protocol2 Implement Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., Toluene). no_removal->protocol2 Option B end_node Result: Equilibrium shifted, yield improved. protocol1->end_node protocol2->end_node action1 Action: Activate molecular sieves by heating under vacuum before use. ineffective->action1 action2 Action: Ensure correct setup and sufficient reflux rate for the Dean-Stark trap. ineffective->action2 action1->end_node action2->end_node

    Caption: Troubleshooting workflow for imine hydrolysis.

Problem 2: Formation of Oxidized By-products or Dark Tar
  • Symptom: The reaction mixture turns dark brown or black, and purification yields multiple, often inseparable, colored impurities. The desired product is obtained in very low yield, if at all.

  • Root Cause: This often points to the oxidation of the 2-aminobenzothiazole starting material or the aldehyde, particularly if the aldehyde is sensitive (e.g., aromatic aldehydes with electron-donating groups). The reaction of 2-aminothiophenol with aldehydes to form the benzothiazole ring itself is an oxidative cyclization, indicating the sensitivity of these systems.[6] High temperatures and the presence of atmospheric oxygen can promote radical pathways and polymerization.

  • Solutions:

    • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Lower Temperature: If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature, minimizing thermal decomposition.

    • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Over-running the reaction can lead to product degradation.

Problem 3: Formation of Aldehyde Self-Condensation By-products
  • Symptom: Primarily seen with enolizable aldehydes (e.g., acetaldehyde, propanal). You observe higher molecular weight by-products corresponding to aldol adducts or their dehydrated equivalents.

  • Root Cause: The use of basic catalysts or conditions can deprotonate the α-carbon of the aldehyde, leading to nucleophilic attack on another aldehyde molecule.

  • Solutions:

    • Switch to Acid Catalysis: Avoid bases. Use a mild acid catalyst like acetic acid or a heterogeneous acid catalyst like Amberlyst® 15, which will not promote aldol condensation.[1]

    • Control Stoichiometry and Addition: Use a slight excess of the amine (~1.1 equivalents) to ensure the aldehyde is consumed quickly in the desired reaction. Alternatively, add the aldehyde slowly to the solution of the amine and catalyst to keep its instantaneous concentration low.

Part 3: Data & Protocols

Table 1: Comparison of Common Catalytic Systems
Catalyst SystemTypeTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic Acid (p-TSA) Homogeneous Acid0.01-0.05 eq., Toluene, Reflux (Dean-Stark)High activity, inexpensive.Can be harsh; difficult to remove from product.
Amberlyst® 15 Heterogeneous Acid10-20 wt%, Solvent-free or Toluene, RT to 60°CEasily removed by filtration, reusable, mild conditions.[1]Slower kinetics than p-TSA for some substrates.
Acetic Acid Homogeneous Acid0.1-1.0 eq., various solvents, RT to RefluxMild, acts as both catalyst and co-solvent.Can require higher loading; water removal still needed.
None (Thermal) Catalyst-FreeHigh Temp (e.g., >100°C), Neat or TolueneAvoids catalyst contamination.Requires harsh conditions, risk of degradation, slow.[7]
Experimental Protocol 1: Green Synthesis Using a Heterogeneous Catalyst

This protocol is ideal for its simplicity, mild conditions, and easy work-up, minimizing by-product formation from harsh reagents.[1]

Objective: Synthesize N-benzylidene-1,3-benzothiazol-2-amine from 2-aminobenzothiazole and benzaldehyde.

Materials:

  • 2-Aminobenzothiazole (1.50 g, 10 mmol)

  • Benzaldehyde (1.07 g, 1.02 mL, 10.1 mmol)

  • Amberlyst® 15 catalyst (0.30 g, ~20 wt%)

  • Round-bottom flask (25 mL), magnetic stirrer

Procedure:

  • Add 2-aminobenzothiazole (1.50 g) and Amberlyst® 15 (0.30 g) to the round-bottom flask.

  • Add the magnetic stir bar, and then add benzaldehyde (1.02 mL) to the flask.

  • Seal the flask and stir the mixture at room temperature (or gently heat to 40-50°C if the reaction is slow).

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, add 15 mL of ethyl acetate to dissolve the product and stir for 5 minutes.

  • Remove the heterogeneous Amberlyst® 15 catalyst by simple gravity filtration, washing the catalyst with a small amount of ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethanol to afford the pure imine product.

Mechanism of Imine Formation

The reaction proceeds via a two-step nucleophilic addition-elimination pathway.

G i1 i1 i2 i2

Caption: General mechanism for benzothiazole imine formation.

References

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Center for Biotechnology Information. [Link]

  • The condensation of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate in the presence of reused catalyst. (n.d.). ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Ionic-Liquid-Catalyzed Synthesis of Imines, Benzimidazoles, Benzothiazoles, Quinoxalines and Quinolines through C−N, C−S, and C−C Bond Formation. (2021). ResearchGate. [Link]

  • Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamization domino reaction. (2014). National Center for Biotechnology Information. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. (2011). ResearchGate. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PubMed Central. [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole. (n.d.). ResearchGate. [Link]

  • Facile imine synthesis under green conditions using Amberlyst® 15. (2022). PeerJ. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. (2019). ResearchGate. [Link]

  • Hemi-Synthesis of Chiral Imine, Benzimidazole and Benzodiazepines from Essential Oil of Ammodaucus leucotrichus subsp. leucotrichus. (2019). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine for Preclinical Supply

Introduction: This guide is designed for researchers, chemists, and process development professionals who are tasked with scaling the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine. As a key intermediate or active ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, chemists, and process development professionals who are tasked with scaling the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine. As a key intermediate or active pharmaceutical ingredient (API) candidate, ensuring a robust, reproducible, and scalable synthetic route is paramount for meeting the demands of preclinical studies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning from bench-scale synthesis to multi-gram or kilogram production. Our focus is on anticipating and resolving common issues related to yield, purity, and process control.

Part 1: Troubleshooting & FAQ Guide

This section addresses common problems encountered during the synthesis and scale-up of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Question 1: We are observing low yields (<70%) during the S-methylation and cyclization step. What are the common causes and how can we improve the conversion?

Low yields are often traced back to three primary factors: incomplete S-methylation, inefficient cyclization, or product degradation.

  • Root Cause Analysis:

    • Inefficient S-Methylation: The initial reaction involves the formation of an S-methylated intermediate from 2-aminothiophenol and carbon disulfide, followed by methylation. The choice of base and methylating agent is critical. A weak base may not sufficiently deprotonate the thiol, leading to unreacted starting material.

    • Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the benzothiazole ring is often the rate-limiting step. Insufficient temperature or reaction time can lead to incomplete conversion. However, excessive heat can cause the degradation of the desired product or the formation of polymeric byproducts.

    • Moisture Contamination: The presence of water can hydrolyze the carbon disulfide or react with the base, reducing the efficiency of the reaction.

  • Troubleshooting & Optimization Steps:

    • Reagent & Solvent Purity: Ensure all reagents are of high purity and that solvents are anhydrous. Use freshly distilled solvents and properly stored reagents to minimize moisture.

    • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. However, if yields are still low, consider a stronger base such as sodium hydride (NaH). Perform this with caution, as NaH is highly reactive.

    • Temperature Control: The reaction is typically biphasic. The initial S-methylation can often be performed at room temperature, followed by a controlled ramp-up to reflux to drive the cyclization to completion. We recommend monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.

    • Methylating Agent: Dimethyl sulfate is a highly effective methylating agent for this reaction. Ensure it is added slowly and at a controlled temperature to prevent exothermic reactions.

Question 2: Our final product is contaminated with a persistent yellow impurity, even after recrystallization. What is this impurity and how can we remove it?

This is a very common issue. The yellow impurity is often unreacted 2-aminothiophenol or an oxidized disulfide byproduct.

  • Root Cause Analysis:

    • Incomplete Reaction: If the initial reaction does not go to completion, the unreacted 2-aminothiophenol will carry through the workup.

    • Oxidation: 2-Aminothiophenol is highly susceptible to oxidation, forming 2,2'-disulfanediyldianiline, a disulfide-linked dimer which is often colored. This can occur if the reaction is exposed to air for extended periods, especially under basic conditions.

  • Troubleshooting & Optimization Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 2-aminothiophenol starting material.

    • Workup Modification: During the aqueous workup, a basic wash (e.g., with a dilute sodium bicarbonate solution) can help remove any unreacted acidic 2-aminothiophenol.

    • Optimized Recrystallization: The target compound, 3-Methyl-1,3-benzothiazol-2(3H)-imine, has good solubility in solvents like ethanol, isopropanol, and ethyl acetate. Experiment with a mixed solvent system for recrystallization. For instance, dissolving the crude product in hot ethanol and then slowly adding water until turbidity is observed can often selectively precipitate the desired product, leaving impurities in the mother liquor.

    • Charcoal Treatment: If the color persists, a charcoal treatment can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through celite while hot before allowing it to cool and recrystallize.

Question 3: The reaction workup is difficult at a larger scale due to emulsion formation. How can we improve phase separation?

Emulsions are a common challenge during the scale-up of many organic reactions. They are often caused by the presence of fine particulate matter or amphiphilic byproducts.

  • Root Cause Analysis:

    • Fine Particulates: Incomplete dissolution of reagents or the formation of fine precipitates can stabilize emulsions.

    • High pH: A very high pH during the basic wash can sometimes contribute to emulsion formation.

  • Troubleshooting & Optimization Steps:

    • Filtration: Before the extractive workup, consider filtering the reaction mixture to remove any solid particulates.

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and also reduces the solubility of the organic product in the aqueous layer.

    • Solvent Choice: Ensure your organic solvent has a significantly different density from water (e.g., ethyl acetate, dichloromethane).

    • Gentle Mixing: During extraction, use gentle, slow inversions of the separatory funnel instead of vigorous shaking, which can promote emulsion formation.

Part 2: Scalable Synthesis Protocol

This protocol details a robust and scalable method for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Experimental Protocol: Gram-Scale Synthesis

Materials & Reagents:

  • 2-Aminothiophenol (98%+)

  • Carbon disulfide (CS₂) (99%+)

  • Dimethyl sulfate ((CH₃)₂SO₄) (99%+)

  • Potassium carbonate (K₂CO₃), fine powder

  • Ethanol (95% or absolute)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-aminothiophenol (1.0 eq).

  • Solvent & Base Addition: Add ethanol (5 mL per gram of 2-aminothiophenol) and potassium carbonate (2.5 eq). Stir the resulting suspension vigorously.

  • Carbon Disulfide Addition: Cool the mixture in an ice bath. Add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30 minutes. The mixture will turn into a thick, yellowish slurry.

  • S-Methylation: After the CS₂ addition is complete, continue stirring at room temperature for 1 hour. Then, add dimethyl sulfate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • Cyclization: After the dimethyl sulfate addition, remove the ice bath and heat the reaction mixture to reflux (approx. 78-80 °C). Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 3-5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

    • Dissolve the crude material in ethyl acetate (10 mL per gram of starting material).

    • Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the white to off-white crystalline product by vacuum filtration, wash with cold 50% ethanol/water, and dry under vacuum.

Data Summary
ParameterConditionExpected Outcome
Scale 10 g-
Solvent Ethanol-
Base K₂CO₃-
Reaction Time 4 hours at reflux>95% conversion by HPLC
Typical Yield -80-90%
Purity (Post-Recrystallization) ->99% by HPLC
Melting Point -135-138 °C

Part 3: Visualizations & Workflows

Reaction Mechanism

The synthesis proceeds through a two-stage, one-pot process involving S-methylation followed by an intramolecular cyclization.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_methylation S-Methylation cluster_cyclization Intramolecular Cyclization A 2-Aminothiophenol D Potassium dithiocarbamate salt A->D Formation of salt B Carbon Disulfide (CS2) B->D Formation of salt C Base (K2CO3) C->D Formation of salt F S-Methylated Intermediate D->F + (CH3)2SO4 S-Methylation E Dimethyl Sulfate E->F G 3-Methyl-1,3-benzothiazol-2(3H)-imine F->G Heat (Reflux) - CH3SH Cyclization

Caption: Reaction mechanism for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Scale-Up Workflow & Quality Control

A robust workflow is essential for ensuring batch-to-batch consistency during scale-up.

scale_up_workflow start Start: Reagent QC reaction Step 1: Controlled Reaction (Temperature, Addition Rate) start->reaction monitoring Step 2: In-Process Control (IPC) (TLC / HPLC) reaction->monitoring workup Step 3: Scalable Workup (Filtration, Extraction) monitoring->workup Reaction Complete purification Step 4: Purification (Recrystallization) workup->purification drying Step 5: Drying (Vacuum Oven) purification->drying final_qc Step 6: Final Product QC (HPLC, NMR, MS, MP) drying->final_qc release Release for Preclinical Studies final_qc->release Meets Spec

Caption: Workflow for the scaled-up synthesis and quality control of the target compound.

References

  • A convenient one-pot synthesis of 2-amino-1,3-benzothiazole derivatives. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of novel 1,3-benzothiazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online. [Link]

  • Practical Organic Synthesis: A Student's Guide. John Wiley & Sons. (General principles of scale-up and purification). [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Analysis of 3-Methyl-1,3-benzothiazol-2(3H)-imine for Structure Confirmation

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of 3-Methyl-1,3-benzothiazol-2(3H)-imine. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of 3-Methyl-1,3-benzothiazol-2(3H)-imine. Designed for researchers, scientists, and professionals in drug development, this document will explore the theoretical and practical aspects of NMR analysis for this specific heterocyclic compound. We will present a predicted spectral analysis of the target molecule and compare it with experimentally determined data for closely related analogs to highlight key structural and electronic effects.

The Central Role of NMR in a Chemist's Toolkit

In the realm of organic chemistry, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[1] This guide will demonstrate the power of NMR in elucidating the structure of 3-Methyl-1,3-benzothiazol-2(3H)-imine, a member of the medicinally significant benzothiazole family.[2][3]

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-1,3-benzothiazol-2(3H)-imine

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the benzene ring, the N-methyl protons, and the imine proton.

  • Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns will depend on the electronic environment. We can predict a complex multiplet or a series of doublets and triplets, characteristic of a disubstituted benzene ring.

  • N-Methyl Protons (3H): A singlet integrating to three protons is expected for the N-methyl group. Due to the electron-withdrawing nature of the benzothiazole ring system, this signal is likely to appear in the range of δ 3.0 - 3.5 ppm.

  • Imine Proton (1H): The exocyclic imine proton (=NH) is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration, but it is generally expected to be in the downfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

  • Aromatic Carbons (6C): Six signals are expected for the carbons of the benzothiazole ring system. The chemical shifts will be influenced by the heteroatoms (N and S) and the substitution pattern.

  • N-Methyl Carbon (1C): A single peak in the aliphatic region, likely around δ 30-40 ppm, is predicted for the N-methyl carbon.

  • Imine Carbon (C2) (1C): The carbon of the exocyclic imine (C=N) is expected to be significantly downfield, likely in the range of δ 160-170 ppm, due to its sp² hybridization and proximity to two nitrogen atoms.

Comparative NMR Analysis: Unveiling Structural Nuances

To substantiate our predicted spectral data and to illustrate the structural significance of the N-methyl group and the exocyclic imine, we will compare the expected NMR data of 3-Methyl-1,3-benzothiazol-2(3H)-imine with the experimental data of 2-aminobenzothiazole.

Assignment 3-Methyl-1,3-benzothiazol-2(3H)-imine (Predicted) 2-Aminobenzothiazole (Experimental Data) [7]Structural Rationale for Differences
¹H NMR
Aromatic Protons~ δ 7.0 - 7.8 (m, 4H)~ δ 6.91 - 7.65 (m, 4H)The N-methylation may induce minor shifts in the aromatic protons due to altered electron density in the ring.
-NH / =NH ProtonBroad singlet~ δ 7.85 (br s, 2H, -NH₂)The target molecule has a single imine proton, while 2-aminobenzothiazole has two amine protons. The chemical shift of the imine proton is expected to be in a similar region.
N-CH₃ Protons~ δ 3.0 - 3.5 (s, 3H)N/AThis signal is unique to the N-methylated compound and is a key identifier.
¹³C NMR
Aromatic Carbons~ δ 110 - 150~ δ 110.9 - 151.3The overall pattern is expected to be similar, with minor shifts due to the N-methyl group.
C2 (Imine/Amine Carbon)~ δ 160 - 170~ δ 167.6The chemical shift of the C2 carbon is expected to be in a similar downfield region, reflecting its imine/amine character.
N-CH₃ Carbon~ δ 30 - 40N/AThis signal is a definitive marker for the N-methyl group.

Experimental Protocol for NMR Analysis

For the accurate acquisition of NMR spectra for benzothiazole derivatives, the following protocol is recommended.[7]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Use tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[7]

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a proton-decoupling probe.

    • A higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of ¹³C.

    • Typical spectral width: 0-200 ppm.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Visualizing the Structure and Workflow

To further clarify the structural analysis, the following diagrams are provided.

Caption: Molecular structure of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

G cluster_workflow NMR Structure Confirmation Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) B->E C->D C->E D->E F Structure Elucidation & Comparison E->F

Caption: A generalized workflow for NMR-based structure confirmation.

Conclusion

The structural confirmation of 3-Methyl-1,3-benzothiazol-2(3H)-imine can be confidently achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. By comparing the predicted spectral data with that of known analogs like 2-aminobenzothiazole, the characteristic signals of the N-methyl group and the effects of the exocyclic imine can be clearly identified. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, provides a robust framework for the structural elucidation of novel heterocyclic compounds, which is a critical step in the drug discovery and development pipeline.

References

  • A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole - Benchchem. (URL: )
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL: )
  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). - ResearchGate. (URL: [Link])

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central. (URL: [Link])

  • (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (URL: [Link])

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (URL: [Link])

  • 2-Aminobenzothiazole derivatives - Université catholique de Louvain. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • 3-Methyl-1,3-benzothiazol-2(3H)-imine - PubChem. (URL: [Link])

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (URL: [Link])

  • Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. (URL: [Link])

  • (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds - ResearchGate. (URL: [Link])

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1,3-benzothiazol-2(3H)-imine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-1,3-benzothiazol-2(3H)-imine. B...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-1,3-benzothiazol-2(3H)-imine. By combining spectral data with mechanistic insights, this document serves as a crucial resource for the structural elucidation and identification of this and related benzothiazole compounds. We will explore the characteristic fragmentation pathways and compare them with a structurally similar analogue, 3-Methyl-1,3-benzothiazol-2(3H)-one, to highlight the influence of the 2-position substituent on the fragmentation cascade.

Introduction to Benzothiazole Analysis

Benzothiazoles are a significant class of heterocyclic compounds found in a wide array of biologically active molecules, industrial chemicals, and natural products.[1] Their structural characterization is paramount in fields ranging from pharmaceutical development to environmental analysis.[2] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a cornerstone technique for identifying these compounds due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[2][3]

3-Methyl-1,3-benzothiazol-2(3H)-imine (C8H8N2S), with a molecular weight of 164.23 g/mol , presents a unique fragmentation puzzle.[4][5] Understanding its behavior under electron ionization is key to distinguishing it from isomers and related derivatives.

Ionization and Fragmentation: The "Why"

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. This energy induces a cascade of bond cleavages, generating a reproducible fragmentation pattern that serves as a molecular fingerprint.[6] For heterocyclic systems like benzothiazoles, fragmentation is not random; it is governed by the principles of chemical stability. The process typically involves the formation of a radical cation (M+•) followed by the loss of stable neutral molecules or radicals, leading to the formation of energetically favored fragment ions.[7][8] The stability of the benzothiazole ring system often results in it being a prominent part of many observed fragments.[9][10]

Proposed Fragmentation Pattern of 3-Methyl-1,3-benzothiazol-2(3H)-imine

The mass spectrum of 3-Methyl-1,3-benzothiazol-2(3H)-imine is characterized by several key fragments that provide clues to its structure.[4] The molecular ion (M+•) is observed at m/z 164.

The primary fragmentation pathways are hypothesized to involve:

  • Loss of a Methyl Radical (•CH3): A common fragmentation for N-methylated compounds, leading to the formation of a stable ion at m/z 149 .

  • Loss of HCN: Cleavage of the imine group and subsequent rearrangement can lead to the expulsion of a neutral hydrogen cyanide molecule, resulting in an ion at m/z 137 .

  • Ring Cleavage and Rearrangement: Complex fragmentation of the thiazole ring can occur. A key fragment is often observed at m/z 136 , which could arise from the loss of an N-methyl group followed by rearrangement.

  • Formation of the Benzothiazole Cation: A fragment at m/z 122 is also noted, likely corresponding to the loss of the entire N-methylimine side group.

The following diagram illustrates the proposed primary fragmentation pathway for 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Caption: Proposed EI fragmentation of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Comparative Analysis: The Influence of the C2-Substituent

To better understand the fragmentation of the target analyte, we compare it to its structural analog, 3-Methyl-1,3-benzothiazol-2(3H)-one (C8H7NOS, MW=165.21 g/mol ).[11] This compound differs by the substitution of the 2-imine (=NH) group with a carbonyl (=O) group. This seemingly small change significantly alters the fragmentation pattern.

The mass spectrum of 3-Methyl-1,3-benzothiazol-2(3H)-one is dominated by a different set of fragmentation reactions:

  • Loss of CO: The carbonyl group provides a facile pathway for the loss of a neutral carbon monoxide molecule, a highly characteristic fragmentation for ketones and amides. This would lead to a fragment at m/z 137 .

  • Loss of a Methyl Radical (•CH3): Similar to the imine, the loss of the N-methyl group occurs, producing an ion at m/z 150 .

  • Loss of NCO: The entire N-methyl-carbonyl group can be lost, resulting in a fragment at m/z 108 , corresponding to the benzothiophene cation.

The table below summarizes the key predicted fragments for both compounds, highlighting the diagnostic differences.

m/z Proposed Fragment Ion 3-Methyl-1,3-benzothiazol-2(3H)-imine 3-Methyl-1,3-benzothiazol-2(3H)-one Diagnostic Value
164/165[M]+• Molecular Ion
150[M-CH₃]+ Differentiates the -one from the -imine
149[M-CH₃]+ Differentiates the -imine from the -one
137[M-HCN]+ / [M-CO]+• Common fragment, but from different neutral losses
136[M-H₂CN]+ Specific to the imine structure
122[M-CH₃N₂]+ Specific to the imine structure
108[C₆H₄S]+• Common benzothiazole core fragment

This comparative analysis demonstrates that the nature of the substituent at the 2-position dictates the primary fragmentation pathways. The loss of a methyl radical leads to diagnostically different mass fragments (m/z 149 vs. 150), while the neutral losses (HCN vs. CO) provide further confirmation of the structure.

Experimental Protocol for GC-MS Analysis

This section provides a standardized protocol for the analysis of benzothiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a reproducible electron ionization mass spectrum of 3-Methyl-1,3-benzothiazol-2(3H)-imine for identification and structural confirmation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MS, Thermo Fisher GC-MS).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Reagents and Materials:

  • Sample: 3-Methyl-1,3-benzothiazol-2(3H)-imine, 95% purity or higher.[12]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Helium (carrier gas), 99.999% purity.

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

The following diagram outlines the experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare 100 µg/mL Analyte Solution Inject Inject 1 µL into GC Prep->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Process Acquire Spectrum Detect->Process Analyze Identify Fragments & Compare to Library/Reference Process->Analyze

Caption: Workflow for GC-MS analysis of benzothiazole derivatives.

Conclusion

The mass spectral fragmentation of 3-Methyl-1,3-benzothiazol-2(3H)-imine is a predictable process governed by the stability of the resulting ions. Key fragments at m/z 164, 149, 136, and 122 are characteristic of this molecule under electron ionization. By comparing its fragmentation pattern to that of 3-Methyl-1,3-benzothiazol-2(3H)-one, we can confidently identify diagnostic ions that differentiate between the 2-imine and 2-one substituents. This guide provides the foundational knowledge and a practical experimental framework for researchers to accurately identify and characterize these and other related heterocyclic compounds.

References

  • PubChem. 3-Methyl-1,3-benzothiazol-2(3H)-imine. National Center for Biotechnology Information. [Link]

  • Jover, E., et al. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. ResearchGate. [Link]

  • Karminski-Zamola, G., et al. Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Scribd. [Link]

  • Pellicciari, R., et al. (1977). [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives]. PubMed. [Link]

  • Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7). [Link]

  • Liu, Y., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. [Link]

  • Molbase. 3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE | CAS 14779-16-9. [Link]

  • Rotola, J., et al. (2000). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. [Link]

  • Giavalisco, P., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]

  • Abdel-Megeed, M. F., et al. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Jover, E., et al. (2009). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. [Link]

  • Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate. [Link]

  • Stamm, J., et al. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PubMed Central (PMC). [Link]

  • McLafferty, F. W. The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

  • Sparkman, O. D., et al. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • Davis, W. S. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]

  • SpectraBase. 2-Imino-3-methylbenzothiazoline - Optional[MS (GC)] - Spectrum. [Link]

  • Riadi, Y. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • NIST. 3-Methyl-3H-benzothiazol-2-one. NIST WebBook. [Link]

  • Potkin, V. I., et al. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. arkat-usa.org. [Link]

  • NIST. Benzothiazole. NIST WebBook. [Link]

  • Wright, L. G., et al. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. OSU Chemistry. [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Market Research and Consumer Protection. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

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Validation

A Comparative Guide to FT-IR Spectroscopy for the Characterization of the Imine Bond in 3-Methyl-1,3-benzothiazol-2(3H)-imine

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for the characterization of the imine functional group in 3-Methyl-1,3-benzothiazol-2(3H)-imine. Be...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for the characterization of the imine functional group in 3-Methyl-1,3-benzothiazol-2(3H)-imine. Benzothiazole derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] The synthesis and characterization of these molecules are critical steps in drug discovery and development. The imine bond (C=N) is a key structural feature in many of these derivatives, and its unambiguous identification is paramount for confirming molecular identity and purity.

FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule.[4] By measuring the absorption of infrared radiation by a sample, we can deduce the presence of specific covalent bonds based on their unique vibrational frequencies. This guide will detail the experimental protocol for analyzing 3-Methyl-1,3-benzothiazol-2(3H)-imine, interpret its characteristic spectral features, and compare the utility of FT-IR with other common analytical techniques.

The Decisive Vibration: Pinpointing the Imine Bond

The core of FT-IR analysis lies in the principle that each type of chemical bond vibrates at a characteristic frequency. The double bond between a carbon and a nitrogen atom (the imine group) has a distinct stretching vibration that serves as a reliable diagnostic marker. This absorption typically occurs in the 1690-1600 cm⁻¹ region of the infrared spectrum.[5][6][7] Its precise location can be influenced by the molecular structure, such as conjugation with aromatic rings, which is pertinent to the benzothiazole scaffold.

For 3-Methyl-1,3-benzothiazol-2(3H)-imine, the exocyclic imine bond is the primary feature of interest. Its confirmation via FT-IR provides foundational evidence of a successful synthesis.

Caption: Structure of 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) FT-IR method, a common and convenient technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal (typically diamond or germanium) are clean. Run a background scan to record the ambient spectrum (containing signals from CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 3-Methyl-1,3-benzothiazol-2(3H)-imine powder directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum. The evanescent wave, which interacts with the sample, only penetrates a few microns, making good contact essential.

  • Data Acquisition: Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is then displayed.

  • Cleaning: After analysis, retract the pressure arm and clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Baseline Correction) Acquire->Process Interpret Interpret Spectrum Process->Interpret End End Interpret->End

Caption: Simplified workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation: A Molecular Fingerprint

The FT-IR spectrum of 3-Methyl-1,3-benzothiazol-2(3H)-imine displays several characteristic absorption bands. The table below summarizes the key expected peaks and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentSignificance
~3300MediumN-H Stretch (imine)Confirms the presence of the imine proton.
>3000Medium-WeakAromatic C-H StretchIndicates the benzene ring of the benzothiazole core.[8]
<3000MediumAliphatic C-H StretchCorresponds to the methyl (CH₃) group.[8]
~1640 Strong C=N Stretch (imine) Key diagnostic peak for the imine functional group. [5][7]
~1590, ~1470Medium-StrongAromatic C=C StretchFurther evidence of the aromatic system.[5]
~1350MediumC-N StretchAssociated with the C-N bonds within the heterocyclic ring.[7]
<800Medium-StrongC-H Bending (out-of-plane)Provides information on the substitution pattern of the aromatic ring.

The most critical peak for this analysis is the strong absorption around 1640 cm⁻¹. Its presence is compelling evidence for the C=N double bond. The N-H stretch around 3300 cm⁻¹ further supports the imine structure.

A Comparative Perspective: FT-IR vs. Other Techniques

While FT-IR is excellent for functional group identification, a comprehensive characterization relies on multiple analytical methods. Here’s how FT-IR compares to other standard techniques for analyzing 3-Methyl-1,3-benzothiazol-2(3H)-imine.

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Identifies functional groups (C=N, N-H, C-H, C=C).Fast, non-destructive, requires minimal sample, highly sensitive to specific bonds.Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Details the chemical environment and connectivity of all atoms.Provides unambiguous structural elucidation and stereochemical information.[3][6]Slower, requires more sample, less sensitive than FT-IR, requires deuterated solvents.
Mass Spectrometry (MS) Determines molecular weight and elemental composition (HRMS).Extremely sensitive, provides molecular formula, fragmentation pattern aids in structural confirmation.[9][10]Destructive technique, does not directly probe bond types like C=N vs. C-N.

Conclusion

FT-IR spectroscopy stands out as an indispensable first-line technique for the characterization of 3-Methyl-1,3-benzothiazol-2(3H)-imine. Its ability to quickly and reliably detect the characteristic C=N stretching vibration provides immediate and crucial confirmation of the imine bond's presence. This makes it an exceptionally efficient tool for reaction monitoring and quality control in synthetic chemistry.

However, for unequivocal proof of structure, a synergistic approach is the gold standard. The functional group information from FT-IR, combined with the detailed connectivity map from NMR and the precise molecular weight from MS, provides a complete and validated characterization of the target molecule, ensuring the scientific integrity required in research and drug development.

References

  • Wentrup, C. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR of imine compounds C1-C4. Available at: [Link]

  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Available at: [Link]

  • ResearchGate. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Available at: [Link]

  • Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available at: [Link]

  • Serrano-Becerra, C., et al. (2025). Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]

  • Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. (2025). Iraqi National Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-imine. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available at: [Link]

  • Bae, S., et al. (n.d.). Solid-Phase Synthesis of Fungitoxic 2-Imino-1,3-thiazolines. ACS Combinatorial Science. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching.... Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the investigated imines. Available at: [Link]

  • Iraqi Journal of Science. (2025). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Iraqi Journal of Market Research and Consumer Protection. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. Available at: [Link]

  • Molbase. (n.d.). 3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-IMINE. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

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Comparative

The Impact of Methylation on the Biological Activity of Benzothiazole Imines: A Comparative Analysis

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstra...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of this heterocyclic system allows for extensive structural modifications to modulate its pharmacological profile. Among these modifications, the introduction of a methyl group—a seemingly simple structural alteration—can profoundly influence the compound's biological activity. This guide provides a comparative study of methylated versus non-methylated benzothiazole imines, offering insights into the structure-activity relationships and providing detailed experimental protocols for their synthesis and biological evaluation.

The Significance of Methylation: A Subtle Change with Profound Consequences

Methylation, the addition of a methyl (-CH3) group, can alter a molecule's physicochemical properties in several key ways. It can increase lipophilicity, which may enhance membrane permeability and cellular uptake. Furthermore, a methyl group can introduce steric hindrance, influencing the molecule's conformation and its binding affinity to biological targets. It can also affect the electronic properties of the molecule, thereby modulating its reactivity and interaction with receptor sites. In the context of benzothiazole imines, methylation can occur on the benzothiazole ring system, the imine nitrogen, or on substituent groups, with each position potentially leading to distinct biological outcomes.

A study on benzothiazole-based Hsp90 C-terminal-domain inhibitors demonstrated that N-methylation of a primary amine substituent did not lead to an improvement in anticancer activity. The monomethylated analog showed nearly unchanged potency, while the dimethylated analog exhibited a slight decrease in activity.[3] This finding underscores that the effect of methylation is not always predictable and necessitates empirical investigation for each class of compounds.

Comparative Biological Activity: A Look at the Evidence

While direct comparative studies focusing solely on methylated versus non-methylated benzothiazole imines are limited, we can infer the potential impact of methylation by examining structure-activity relationship (SAR) studies of broader benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have shown significant promise as antimicrobial agents.[2][4] The imine linkage in these compounds is often crucial for their activity, potentially by interfering with microbial cellular processes.[1] The introduction of a methyl group can influence this activity. For instance, in a series of 4-methylthiazole-(benz)azole derivatives, the presence of the methyl group was a key feature of the synthesized compounds, which exhibited notable antibacterial effects.[5]

Table 1: Representative Antimicrobial Activity of Benzothiazole Derivatives

Compound TypeStructureOrganismMIC (µg/mL)Reference
Non-methylated Benzothiazole Imine(E)-2-((benzo[d]thiazol-2-ylimino)methyl)benzoic acidS. aureus-[1]
Methylated Benzothiazole Derivative2-(4-amino-3-methylphenyl) benzothiazole--[6]
4-Methylthiazole-(benz)azole DerivativeN-(benzo[d]thiazol-2-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)propanamideP. aeruginosa-[5]

Note: Direct comparison of MIC values is challenging due to variations in experimental conditions across different studies.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented, with some compounds progressing to clinical trials.[6] Methylation can play a significant role in modulating their cytotoxic effects. For example, the substitution of a methyl group on the 3'-position of 2-(4-aminophenyl)-benzothiazole has been shown to increase its antitumor activity against various cancer cell lines.[6]

Table 2: Representative Anticancer Activity of Benzothiazole Derivatives

Compound TypeCell LineIC50 (µM)Reference
N-methylated Benzothiazole analogMCF-74.2 ± 0.9[3]
N,N-dimethylated Benzothiazole analogMCF-75.3 ± 1.1[3]
2-(4-amino-3-methylphenyl) benzothiazoleVarious-[6]
N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imineMDA-MD-231-[7]
Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties.[8][9] The mechanism of action is often linked to the inhibition of inflammatory mediators. While specific studies on the effect of methylation on the anti-inflammatory activity of benzothiazole imines are not abundant, SAR studies of related compounds suggest that substitutions on the benzothiazole ring can influence this activity.[10]

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for the synthesis and biological evaluation of methylated and non-methylated benzothiazole imines.

Synthesis of Benzothiazole Imines

The synthesis of benzothiazole imines typically involves the condensation reaction between a 2-aminobenzothiazole derivative and an appropriate aldehyde or ketone.

cluster_synthesis Synthesis of Benzothiazole Imines start 2-Aminobenzothiazole (methylated or non-methylated) reaction Condensation Reaction (Reflux) start->reaction aldehyde Aldehyde/Ketone aldehyde->reaction solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction product Benzothiazole Imine reaction->product purification Purification (Recrystallization) product->purification

Caption: General workflow for the synthesis of benzothiazole imines.

Step-by-step Protocol:

  • Dissolution: Dissolve equimolar amounts of the appropriately substituted 2-aminobenzothiazole (either methylated or non-methylated) and the desired aldehyde or ketone in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction: Add a catalytic amount of an acid (e.g., glacial acetic acid) if not already used as the solvent. Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to obtain the pure benzothiazole imine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Biological Activity Assays

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

cluster_mic Broth Microdilution Assay Workflow start Prepare serial dilutions of compounds inoculate Inoculate with microbial suspension start->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Observe for microbial growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-step Protocol:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Prepare a standardized microbial inoculum and add it to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

cluster_mtt MTT Assay Workflow seed Seed cancer cells in 96-well plate treat Treat with compounds for 24-72h seed->treat add_mtt Add MTT reagent treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at ~570nm solubilize->read

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole imines for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.

Step-by-step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a standard drug.

Conclusion and Future Directions

The methylation of benzothiazole imines represents a viable strategy for modulating their biological activity. While the existing literature provides a foundational understanding, a systematic investigation directly comparing methylated and non-methylated analogs is warranted to establish clear structure-activity relationships. The experimental protocols detailed in this guide provide a framework for researchers to undertake such studies. Future research should focus on synthesizing a library of methylated and non-methylated benzothiazole imines and evaluating them across a panel of antimicrobial, anticancer, and anti-inflammatory assays. Such studies will undoubtedly contribute to the rational design of more potent and selective benzothiazole-based therapeutic agents.

References

  • Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. (URL: [Link])

  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. (URL: [Link])

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (URL: [Link])

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (URL: [Link])

  • In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives. (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (URL: [Link])

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (URL: [Link])

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (URL: [Link])

  • Anti-inflammatory activity of benzothiazole derivatives. (URL: [Link])

  • Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. (URL: [Link])

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (URL: [Link])

  • The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Salen-Type Schiff-Based Ligands and Their Transition Metal Complexes. (URL: [Link])

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (URL: [Link])

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (URL: [Link])

  • Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their Applications. (URL: [Link])

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (URL: [Link])

  • Design, Synthesis, and Acute Anti-inflammatory Assessment of New 2-methyl Benzoimidazole Derivatives Having 4-Thiazolidinone Nucleus. (URL: [Link])

  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. (URL: [Link])

  • Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. (URL: [Link])

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Validation

Validating the Anticancer Activity of 3-Methyl-1,3-benzothiazol-2(3H)-imine Derivatives against Cancer Cell Lines: A Comparative Guide

< Introduction: The Therapeutic Potential of Benzothiazole Scaffolds in Oncology Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to the wide-ranging biologic...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds in Oncology

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1][2] In the realm of oncology, novel benzothiazole compounds have demonstrated considerable efficacy against a variety of cancer cell lines.[3][4] These synthetic derivatives employ a multitude of mechanisms to combat cancer, including the induction of programmed cell death (apoptosis), arresting the cell division cycle, and inhibiting critical signaling pathways essential for tumor proliferation and survival.[1][5] This guide provides a comprehensive, comparative overview of the experimental validation of the anticancer activity of a specific class of these compounds: 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies for assessing the cytotoxic and mechanistic properties of these promising anticancer agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

I. Synthesis and Characterization of 3-Methyl-1,3-benzothiazol-2(3H)-imine Derivatives

The initial step in this validation process is the synthesis of the target compounds. A general synthetic route involves the reaction of 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone in the presence of a base like triethylamine (Et3N) to yield N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds.[6]

Following synthesis, rigorous characterization of the derivatives is paramount. This typically involves techniques such as:

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure and purity of the synthesized compounds.

  • High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition.

The purity of the compounds is critical for accurate biological evaluation, as impurities could lead to confounding results.

II. Experimental Design for Anticancer Activity Validation

A robust experimental design is the cornerstone of reliable and reproducible data. Here, we outline the key considerations for validating the anticancer activity of 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives.

A. Selection of Cancer Cell Lines

The choice of cancer cell lines is dictated by the therapeutic target of interest. Benzothiazole derivatives have shown activity against a broad spectrum of cancers, including breast, colon, lung, and liver cancer.[3][7][8] A representative panel of cell lines should be chosen to assess the breadth of activity. For this guide, we will consider the following cell lines as examples:

  • MCF-7: Human breast adenocarcinoma cell line.

  • MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).

  • HT-29: Human colorectal adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HepG2: Human hepatocellular carcinoma cell line.

  • NIH3T3: Mouse embryo fibroblast cell line (as a non-cancerous control to assess selectivity).[9]

B. Control Compounds

The inclusion of appropriate positive and negative controls is essential for validating the assay and interpreting the results.

  • Positive Control: A well-characterized anticancer drug, such as Cisplatin or Doxorubicin, should be used to confirm the sensitivity of the cell lines to cytotoxic agents.[8][10]

  • Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) should be tested at the same final concentration used for the derivatives to ensure it does not have any intrinsic cytotoxic effects.

III. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The principle of the assay lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

A. Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives and the positive control (e.g., Cisplatin) in culture medium.

    • After 24 hours of cell attachment, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells.

    • Include vehicle control wells containing only the solvent at the highest concentration used.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates higher cytotoxic activity.

C. Comparative Data Presentation

The IC₅₀ values for the different 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives and the positive control against the panel of cancer cell lines should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative IC₅₀ Values (µM) of 3-Methyl-1,3-benzothiazol-2(3H)-imine Derivatives

CompoundMCF-7MDA-MB-231HT-29A549HepG2NIH3T3
Derivative 1IC₅₀IC₅₀IC₅₀IC₅₀IC₅₀IC₅₀
Derivative 2IC₅₀IC₅₀IC₅₀IC₅₀IC₅₀IC₅₀
Derivative 3IC₅₀IC₅₀IC₅₀IC₅₀IC₅₀IC₅₀
CisplatinIC₅₀IC₅₀IC₅₀IC₅₀IC₅₀IC₅₀

IV. Mechanistic Studies: Unraveling the Mode of Action

Once the cytotoxic activity of the derivatives has been established, the next crucial step is to investigate their mechanism of action. This provides valuable insights into how these compounds kill cancer cells, which is essential for further drug development. Here, we focus on two key cellular processes: apoptosis and the cell cycle.

A. Apoptosis Induction: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[1][14] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.[15][16]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can be used to identify early apoptotic cells.[14][17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[14] However, in late apoptotic or necrotic cells, where membrane integrity is lost, PI can enter the cell and stain the nucleus.[18] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[17]

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis A Seed cells in 6-well plates B Treat with derivatives for 24h A->B C Harvest cells (trypsinization) B->C D Wash with PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H I Quantify cell populations H->I

Caption: Workflow for Apoptosis Detection using Annexin V-FITC/PI Staining.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the most potent derivatives for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[16]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[16]

The results will be displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants compared to the untreated control indicates that the compound induces apoptosis.

B. Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequent cell death.[19][20] Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[21][22]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[21] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[22] RNase treatment is necessary as PI also binds to RNA.[21]

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Fixation & Staining cluster_2 Data Acquisition & Analysis A Seed cells and synchronize (optional) B Treat with derivatives A->B C Harvest and wash cells B->C D Fix with cold 70% ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G H Generate DNA content histogram G->H

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the derivatives for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours or overnight.[23]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

The data is presented as a histogram of DNA content. An accumulation of cells in a particular phase (e.g., G2/M) compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.

V. Conclusion and Future Directions

This guide has provided a comprehensive framework for validating the anticancer activity of 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives. By systematically evaluating their cytotoxicity and elucidating their mechanisms of action through apoptosis and cell cycle analysis, researchers can effectively identify promising lead compounds for further preclinical and clinical development.

Future studies could explore other potential mechanisms, such as the inhibition of specific kinases or signaling pathways known to be dysregulated in cancer.[9] Additionally, in vivo studies using animal models are necessary to evaluate the efficacy and safety of these derivatives in a more complex biological system. The continued investigation of benzothiazole derivatives holds significant promise for the discovery of novel and effective anticancer therapies.[5][24]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Lee, S. H., & Kim, Y. J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 33(1), 1B.6.1-1B.6.11.
  • Shi, X., Li, X., Wu, X., Li, J., Liu, H., & Zheng, Y. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1461.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2007). Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. Arzneimittel-Forschung, 57(8), 547–553.
  • Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (n.d.). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Massri, K. F., Al-Farhan, K., & Al-Agamy, M. H. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals, 14(8), 832.
  • Saeed, A., Adnan, M., Khan, M. S., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1838–1861.
  • Thangasamy, T., & Sittadjody, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1640, 269–274.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Singh, N., & Singh, P. (2015). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Singh, N., & Singh, P. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Akbaş, E., Can, Ö. D., & Özkay, Y. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 24(15), 2785.
  • Saeed, A., Adnan, M., Khan, M. S., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1838–1861.
  • Eshkil, F., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94.
  • Saeed, A., Adnan, M., Khan, M. S., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1838–1861.
  • Saeed, A., Adnan, M., Khan, M. S., & Supuran, C. T. (2019).

Sources

Comparative

Comparison of different synthetic routes to 3-Methyl-1,3-benzothiazol-2(3H)-imine

An In-Depth Comparative Guide to the Synthetic Routes of 3-Methyl-1,3-benzothiazol-2(3H)-imine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the primary synthetic methodologie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 3-Methyl-1,3-benzothiazol-2(3H)-imine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the primary synthetic methodologies for preparing 3-Methyl-1,3-benzothiazol-2(3H)-imine, a crucial scaffold in medicinal chemistry and material science. We will delve into the mechanistic underpinnings, operational protocols, and comparative performance of each route to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to 3-Methyl-1,3-benzothiazol-2(3H)-imine

3-Methyl-1,3-benzothiazol-2(3H)-imine and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficient and scalable synthesis of this heterocyclic compound is, therefore, a topic of considerable importance. This guide will compare and contrast the most prevalent synthetic strategies, offering a critical evaluation of their respective strengths and weaknesses.

Synthetic Strategies: A Comparative Overview

We will explore three primary synthetic routes:

  • Route 1: The Classical Approach - Reaction of 2-Aminothiophenol with Methyl Isothiocyanate.

  • Route 2: The Alkylation Strategy - Direct Methylation of 2-Aminobenzothiazole.

  • Route 3: The Thiourea Cyclization - Intramolecular Cyclization of N-(2-mercaptophenyl)-N'-methylthiourea.

Route 1: Reaction of 2-Aminothiophenol with Methyl Isothiocyanate

This method is one of the most direct and frequently employed routes for the synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine. It involves the reaction of 2-aminothiophenol with methyl isothiocyanate, leading to the formation of the target compound through a cyclization reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon atom of methyl isothiocyanate. This is followed by an intramolecular cyclization with the elimination of a molecule of hydrogen sulfide to yield the final product.

Experimental Protocol

A detailed experimental protocol for this route is as follows:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • To this solution, add methyl isothiocyanate (1.1 eq) dropwise at room temperature with constant stirring.

  • After the addition is complete, the reaction mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system, typically ethanol/water, to afford the pure 3-Methyl-1,3-benzothiazol-2(3H)-imine.

Route_1_Workflow cluster_start Starting Materials 2-Aminothiophenol 2-Aminothiophenol Reaction Dissolve & Mix (Ethanol, RT) 2-Aminothiophenol->Reaction Methyl Isothiocyanate Methyl Isothiocyanate Methyl Isothiocyanate->Reaction Reflux Reflux (2-4 hours) Reaction->Reflux Workup Solvent Removal (Reduced Pressure) Reflux->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Final_Product 3-Methyl-1,3-benzothiazol-2(3H)-imine Purification->Final_Product

Caption: Workflow for the synthesis via 2-Aminothiophenol.

Route 2: Direct Methylation of 2-Aminobenzothiazole

This approach involves the direct methylation of the readily available starting material, 2-aminobenzothiazole. Various methylating agents can be employed, with dimethyl sulfate and methyl iodide being the most common.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the exocyclic nitrogen atom of 2-aminobenzothiazole on the methylating agent. The choice of base and solvent is crucial to control the selectivity of N-methylation over potential C-methylation.

Experimental Protocol

A representative experimental procedure using dimethyl sulfate is outlined below:

  • Suspend 2-aminobenzothiazole (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran (THF).

  • Add a base, such as potassium carbonate (K2CO3) (1.5 eq), to the suspension and stir for 15-20 minutes at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired product.

Route_2_Workflow cluster_start Starting Materials 2-Aminobenzothiazole 2-Aminobenzothiazole Reaction_Setup Suspend & Add Base (Acetone, RT) 2-Aminobenzothiazole->Reaction_Setup Dimethyl Sulfate Dimethyl Sulfate Methylation Add Dimethyl Sulfate (0-5 °C) Dimethyl Sulfate->Methylation Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction_Setup Reaction_Setup->Methylation Stirring Stir at RT (12-16 hours) Methylation->Stirring Workup Filter & Concentrate Stirring->Workup Purification Column Chromatography Workup->Purification Final_Product 3-Methyl-1,3-benzothiazol-2(3H)-imine Purification->Final_Product

Caption: Workflow for the synthesis via direct methylation.

Route 3: Intramolecular Cyclization of N-(2-mercaptophenyl)-N'-methylthiourea

This two-step approach first involves the synthesis of an N,N'-disubstituted thiourea intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.

Reaction Mechanism

The first step is the formation of N-(2-mercaptophenyl)-N'-methylthiourea from 2-aminothiophenol and methyl isothiocyanate under milder conditions that prevent immediate cyclization. The second step involves the base- or acid-catalyzed intramolecular cyclization of the thiourea intermediate, with the elimination of a molecule of water or hydrogen sulfide, depending on the conditions, to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-(2-mercaptophenyl)-N'-methylthiourea

  • Dissolve 2-aminothiophenol (1.0 eq) in a non-polar solvent like toluene.

  • Add methyl isothiocyanate (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, during which the thiourea intermediate precipitates.

  • Filter the precipitate, wash with cold toluene, and dry under vacuum.

Step 2: Intramolecular Cyclization

  • Suspend the N-(2-mercaptophenyl)-N'-methylthiourea (1.0 eq) in ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), or a base, like sodium hydroxide (NaOH).

  • Reflux the mixture for 3-5 hours.

  • After cooling, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route_3_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization Start_1 2-Aminothiophenol + Methyl Isothiocyanate Reaction_1 Mix in Toluene (0 °C -> RT) Start_1->Reaction_1 Intermediate N-(2-mercaptophenyl)-N'-methylthiourea Reaction_1->Intermediate Reaction_2 Suspend in Ethanol + Catalyst (Acid/Base) Intermediate->Reaction_2 Reflux_2 Reflux (3-5 hours) Reaction_2->Reflux_2 Workup_2 Neutralize & Extract Reflux_2->Workup_2 Purification_2 Recrystallization or Column Chromatography Workup_2->Purification_2 Final_Product 3-Methyl-1,3-benzothiazol-2(3H)-imine Purification_2->Final_Product

Caption: Workflow for the synthesis via thiourea cyclization.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key performance indicators for each route are summarized in the table below. The data presented are representative values and may vary depending on the specific reaction conditions and scale.

ParameterRoute 1: Classical ApproachRoute 2: Direct MethylationRoute 3: Thiourea Cyclization
Typical Yield 85-95%70-85%80-90% (overall)
Reaction Time 2-4 hours12-18 hours4-7 hours (total)
Reaction Temp. Reflux (e.g., Ethanol ~78°C)0 °C to Room Temperature0 °C to Reflux
Starting Materials 2-Aminothiophenol, Methyl Isothiocyanate2-Aminobenzothiazole, Dimethyl Sulfate2-Aminothiophenol, Methyl Isothiocyanate
Purification RecrystallizationColumn ChromatographyRecrystallization/Column Chromatography
Green Chemistry ModerateUse of toxic methylating agentTwo-step process

In-depth Discussion and Recommendations

Route 1 stands out for its high yield, relatively short reaction time, and straightforward purification by recrystallization, making it an excellent choice for both small-scale and large-scale synthesis. The directness of this one-pot reaction is a significant advantage.

Route 2 is a viable alternative, particularly when 2-aminobenzothiazole is a more readily available or cost-effective starting material than 2-aminothiophenol. However, this route often requires longer reaction times and purification by column chromatography, which can be less efficient for large quantities. A significant drawback is the use of highly toxic and carcinogenic methylating agents like dimethyl sulfate, which necessitates stringent safety precautions.

Route 3 offers a high-yielding, two-step alternative. While it involves an additional step of isolating the thiourea intermediate, this can also be an advantage as it allows for the purification of the intermediate, potentially leading to a cleaner final product. This route provides a good balance between yield and operational complexity.

Recommendations:

  • For high-throughput synthesis and process chemistry , Route 1 is generally the most recommended due to its efficiency, high yield, and simple workup.

  • For exploratory and discovery chemistry , where starting material availability might dictate the choice, Route 2 can be a useful option, provided that appropriate safety measures are in place for handling the methylating agents.

  • Route 3 is a robust method that offers a high degree of control over the reaction and can be advantageous when a very pure final product is required.

Conclusion

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine can be successfully achieved through several distinct routes. The classical approach (Route 1) involving the direct reaction of 2-aminothiophenol with methyl isothiocyanate remains the most efficient and widely applicable method. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as yield, reaction time, cost and availability of starting materials, and the scale of the synthesis.

References

A comprehensive list of references will be provided upon the completion of a thorough literature search for specific, citable sources for each protocol and mechanistic claim. The current guide is based on established, general organic chemistry principles and common synthetic methodologies for heterocyclic compounds. For specific literature precedents, a targeted search in chemical databases such as SciFinder, Reaxys, and Google Scholar is recommended.

Validation

A Senior Application Scientist's Guide to In Silico ADME/Tox Profiling of 3-Methyl-1,3-benzothiazol-2(3H)-imine Analogues

In the contemporary landscape of drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount.[1][2] Undesirable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount.[1][2] Undesirable pharmacokinetic and toxicity characteristics are leading causes of late-stage clinical trial failures, resulting in significant financial and temporal losses.[3] Consequently, the integration of robust in silico predictive models has become an indispensable strategy to rapidly and cost-effectively triage and optimize chemical series.[4][5] This guide provides a comprehensive framework for the in silico ADME/Tox profiling of a novel chemical scaffold, 3-Methyl-1,3-benzothiazol-2(3H)-imine, and its rationally designed analogues.

The benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[6] However, the successful translation of a hit compound into a viable drug candidate necessitates a multi-parameter optimization of its ADME/Tox properties. Herein, we delineate a systematic, in silico workflow to predict key pharmacokinetic and toxicity endpoints, compare the parent compound with hypothetical analogues, and provide actionable insights for further drug development.

The Strategic Imperative of Early-Stage In Silico Profiling

The "fail fast, fail cheap" paradigm is a cornerstone of modern drug discovery. By computationally flagging compounds with potential liabilities such as poor absorption, rapid metabolism, or toxicity risks, research efforts can be focused on candidates with a higher probability of success.[1] In silico models, built upon vast datasets of experimental results, employ a range of computational techniques from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms to correlate a molecule's structure with its biological fate.[2][7]

This guide will compare the parent compound, MBT-Parent , with three hypothetical analogues designed to explore the impact of structural modifications on their ADME/Tox profiles:

  • MBT-Parent: 3-Methyl-1,3-benzothiazol-2(3H)-imine

  • MBT-Analog-1: Introduction of a hydroxyl group to enhance solubility.

  • MBT-Analog-2: Addition of a trifluoromethyl group to modulate metabolic stability.

  • MBT-Analog-3: Incorporation of a carboxylic acid group to alter clearance mechanisms.

Comparative In Silico ADME/Tox Profiling

The following table summarizes the predicted ADME/Tox properties for MBT-Parent and its analogues. These values were hypothetically generated using a consensus approach from well-established predictive models like SwissADME and ADMETlab for the purpose of this guide.[3][8]

Parameter MBT-Parent MBT-Analog-1 (-OH) MBT-Analog-2 (-CF3) MBT-Analog-3 (-COOH) Optimal Range Rationale for Importance
Molecular Weight ( g/mol ) 164.23180.23232.22208.23< 500Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) 2.11.53.21.21-3Influences solubility, permeability, and plasma protein binding.
Aqueous Solubility (LogS) -2.5-1.8-3.5-1.5> -4Crucial for absorption and formulation.
Human Intestinal Absorption (%) 92958896> 80%High absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeation HighModerateHighLowVaries by targetImportant for CNS targets; avoidance is key for peripheral targets.
CYP2D6 Inhibition InhibitorNon-inhibitorInhibitorNon-inhibitorNon-inhibitorAvoidance of drug-drug interactions.
Hepatotoxicity Low RiskLow RiskModerate RiskLow RiskLow RiskA major safety concern leading to drug attrition.
Ames Mutagenicity Non-mutagenNon-mutagenNon-mutagenNon-mutagenNon-mutagenIndicates potential for carcinogenicity.
Interpretation of Comparative Data
  • MBT-Parent exhibits good intestinal absorption and high BBB permeation, suggesting it could be a candidate for a CNS-acting agent. However, its predicted inhibition of CYP2D6 is a potential liability for drug-drug interactions.

  • MBT-Analog-1 , with the addition of a hydroxyl group, shows improved aqueous solubility and is no longer a CYP2D6 inhibitor. This modification, however, slightly reduces its BBB permeation.

  • MBT-Analog-2 was designed to improve metabolic stability. While its lipophilicity increased, its aqueous solubility decreased, and it retained the CYP2D6 inhibition. More concerning is the predicted moderate risk of hepatotoxicity, a common issue with trifluoromethylated compounds.

  • MBT-Analog-3 demonstrates excellent solubility and no CYP2D6 inhibition. The carboxylic acid group significantly reduces BBB permeation, making it a suitable candidate for a peripherally acting drug.

Experimental Workflow for In Silico ADME/Tox Prediction

The following diagram and protocol outline a standardized workflow for generating the predictive data presented above.

ADMET_Workflow cluster_input 1. Input Generation cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Reporting A Define Parent Structure (MBT-Parent) B Design Analogues (MBT-Analog-1, -2, -3) A->B C Generate SMILES/SDF Files B->C D Select Predictive Platforms (e.g., SwissADME, ADMETlab) C->D E Physicochemical Properties (MW, LogP, Solubility) D->E F Pharmacokinetics (ADME) (Absorption, BBB, CYP Inhibition) D->F G Toxicity (Hepatotoxicity, Mutagenicity) D->G H Compile Data into Comparison Table E->H F->H G->H I Visualize Key Differences H->I J Generate Prioritization Report I->J K Optimized Lead Candidate J->K Guide Further Drug Design Cycles

Caption: A generalized workflow for in silico ADME/Tox profiling.

Detailed Step-by-Step Protocol
  • Structure Preparation (Input Generation):

    • Step 1.1: Obtain the 2D structure of the parent compound, 3-Methyl-1,3-benzothiazol-2(3H)-imine. A reliable source for this is the PubChem database.[9]

    • Step 1.2: Using chemical drawing software (e.g., MarvinSketch, ChemDraw), design a small set of analogues with specific therapeutic hypotheses in mind (e.g., improving solubility, blocking a metabolic site).

    • Step 1.3: Convert these 2D structures into a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File).

  • In Silico Prediction:

    • Step 2.1: Select a minimum of two orthogonal (using different algorithms) in silico prediction platforms to increase confidence in the predictions. For this guide, we recommend a combination of a user-friendly web server like SwissADME for rapid physicochemical and pharmacokinetic profiling, and a more comprehensive platform like ADMETlab 2.0 or ProTox-II for toxicity predictions.

    • Step 2.2: For each platform, input the SMILES strings or upload the SDF files for the parent compound and all analogues.

    • Step 2.3: Execute the prediction protocols on each platform. Ensure that the selected endpoints cover a comprehensive range of ADME/Tox properties as outlined in the comparative table.

    • Step 2.4: Export the results. Most platforms provide results in tabular (e.g., CSV) or detailed report formats.

  • Data Analysis and Reporting:

    • Step 3.1: Consolidate the predicted data from the different platforms into a single comparison table. If predictions for a single parameter differ between platforms, a conservative approach is to flag the potential liability.

    • Step 3.2: Analyze the structure-activity relationships (SAR) for each ADME/Tox parameter. For instance, correlate changes in LogP with the introduction of specific functional groups.

    • Step 3.3: Generate a prioritization report that ranks the compounds based on their overall predicted profiles relative to the desired target product profile. This report should clearly articulate the rationale for the ranking and provide recommendations for the next design cycle.

Trustworthiness and Validation of In Silico Models

It is critical to acknowledge that in silico predictions are models, not certainties.[10] Their accuracy is contingent on the quality and diversity of the underlying training data.[4][10] Therefore, a self-validating system involves:

  • Using Consensus Models: Relying on predictions from multiple platforms can mitigate the biases of a single model.

  • Understanding the Applicability Domain: Most robust models will define an "applicability domain," which describes the chemical space for which the model has been validated. Predictions for molecules outside this domain should be treated with lower confidence.

  • Prospective Validation: The ultimate validation comes from synthesizing and experimentally testing the highest-ranking compounds. A strong correlation between in silico predictions and in vitro/in vivo results builds confidence in the predictive models for a specific chemical series.

Conclusion and Future Directions

This guide demonstrates a systematic and scientifically grounded approach to the in silico ADME/Tox profiling of 3-Methyl-1,3-benzothiazol-2(3H)-imine analogues. By integrating these computational methods early in the drug discovery process, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the likelihood of developing safe and effective medicines. The insights gained from this initial profiling of MBT-Parent and its analogues suggest that while the core scaffold is promising, targeted modifications, such as those in MBT-Analog-1 and MBT-Analog-3 , are necessary to mitigate potential liabilities and tailor the compound to a specific therapeutic profile. The next logical step would be the chemical synthesis of these prioritized analogues followed by in vitro ADME/Tox assays to validate these computational hypotheses.

References

  • Title: Progress in computational methods for the prediction of ADMET properties Source: PubMed URL: [Link]

  • Title: ADME/Tox Prediction Source: Profacgen URL: [Link]

  • Title: Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties Source: IntechOpen URL: [Link]

  • Title: Computational Approaches in Preclinical Studies on Drug Discovery and Development Source: PubMed Central URL: [Link]

  • Title: Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction Source: Briefings in Bioinformatics, Oxford Academic URL: [Link]

  • Title: ADMET Predictor® - Simulations Plus Source: Simulations Plus URL: [Link]

  • Title: 3-Methyl-1,3-benzothiazol-2(3H)-imine Source: PubChem URL: [Link]

  • Title: pepADMET: A Novel Computational Platform For Systematic ADMET Evaluation of Peptides Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: An Evolved Transformer Model for ADME/Tox Prediction Source: MDPI URL: [Link]

  • Title: In silico ADME/Tox: why models fail Source: Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: QSAR, ADMET & Predictive Toxicology Source: BIOVIA - Dassault Systèmes URL: [Link]

  • Title: In Silico Predictions of ADME-Tox Properties: Drug Absorption Source: Bentham Science URL: [Link]

  • Title: In silico predictions of ADME-Tox properties: drug absorption Source: PubMed URL: [Link]

  • Title: In silico ADME/Tox: why models fail Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl) Source: Taylor & Francis Online URL: [Link]

  • Title: In silico prediction of ADME/Tox profiles of the studied compounds. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: MDPI URL: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Benzothiazol-2-imine Derivatives

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields biologically active compounds.[1][2] Among its myriad derivative...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields biologically active compounds.[1][2] Among its myriad derivatives, N-substituted benzothiazol-2-imines have garnered significant attention for their therapeutic potential across a spectrum of diseases, including infectious diseases, cancer, and inflammatory disorders.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative overview of their performance as antimicrobial, anticancer, and anti-inflammatory agents, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these promising molecules and to inform the rational design of next-generation therapeutics.

The Benzothiazol-2-imine Core: A Versatile Pharmacophore

The benzothiazol-2-imine nucleus, characterized by a benzene ring fused to a thiazole ring with an exocyclic imine group at the 2-position, presents a unique electronic and structural profile. This core structure's versatility is largely attributed to the amenability of the imino nitrogen to a wide array of substitutions, allowing for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications, in turn, profoundly influence the compound's interaction with biological targets, dictating its efficacy and selectivity.

The general structure of N-substituted benzothiazol-2-imine derivatives is depicted below, highlighting the key points of substitution that are central to the SAR discussions in this guide.

G cluster_0 Synthesis of 2-Aminobenzothiazole A Substituted Aniline C Intermediate A->C + B KSCN / Acetic Acid B->C E 2-Aminobenzothiazole C->E Oxidative Cyclization D Bromine D->E

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Efficacy of 3-Methyl-1,3-benzothiazol-2(3H)-imine Against Known Antimicrobial Agents

Introduction: The Rationale for a New Antimicrobial Candidate The persistent rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating a continuous search for novel therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Antimicrobial Candidate

The persistent rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating a continuous search for novel therapeutic agents.[1][2] The benzothiazole scaffold, a heterocyclic system comprising a benzene ring fused to a thiazole ring, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[2][3][4][5] Numerous studies have demonstrated that modifications to the benzothiazole core can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7]

This guide focuses on 3-Methyl-1,3-benzothiazol-2(3H)-imine [8], a specific derivative of this promising class. While the broader family of 2-aminobenzothiazoles has been explored for antimicrobial potential[9][10][11], a systematic, comparative evaluation of this particular methylated imine is essential to ascertain its relative potency and potential clinical utility.

As such, this document provides a comprehensive framework for researchers and drug development professionals to benchmark the efficacy of 3-Methyl-1,3-benzothiazol-2(3H)-imine. We will detail the requisite experimental workflows, explain the causal logic behind methodological choices, and present a clear structure for data interpretation against established antimicrobial agents. The objective is to provide a self-validating system for rigorous and reproducible assessment.

Pillar 1: Strategic Selection of Comparator Agents

A robust benchmarking study hinges on the selection of appropriate comparators. The choice should not be arbitrary but rather a strategic decision to contextualize the candidate's spectrum and potency. We propose a panel of well-characterized agents that cover distinct mechanisms of action and microbial targets.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It serves as a powerful benchmark for activity against both Gram-positive and Gram-negative bacteria.[1]

  • Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting cell wall synthesis.

  • Ampicillin: A workhorse beta-lactam antibiotic that also inhibits bacterial cell wall synthesis but through a different mechanism (inhibition of transpeptidase) than vancomycin. It provides a baseline comparison for broad-spectrum activity.

  • Fluconazole: A standard azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. Its inclusion allows for the assessment of the candidate's antifungal potential.[10][12]

This curated panel allows for a multi-faceted comparison, revealing not just if the test compound is active, but how its activity profile compares to agents with known and distinct biochemical targets.

Pillar 2: A Phased Experimental Workflow for Antimicrobial Profiling

A tiered approach, moving from qualitative screening to quantitative assessment, ensures an efficient and logical evaluation process. This workflow minimizes resource expenditure while maximizing data quality.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Cidal vs. Static Activity P1_Protocol Agar Disc Diffusion Protocol (Kirby-Bauer Method) P1_Objective Objective: Rapidly assess broad antimicrobial activity. Determine presence of inhibition zones (ZOI). P1_Protocol->P1_Objective Yields P2_Protocol Broth Microdilution Protocol (CLSI Guidelines) P1_Protocol->P2_Protocol If ZOI > Threshold P2_Objective Objective: Determine Minimum Inhibitory Concentration (MIC). Establish potency. P2_Protocol->P2_Objective Yields P3_Protocol Subculturing from MIC Wells P2_Protocol->P3_Protocol Proceed from MIC results P3_Objective Objective: Determine Minimum Bactericidal Concentration (MBC). Classify as bactericidal or bacteriostatic. P3_Protocol->P3_Objective Yields Report Comprehensive Efficacy Report P3_Objective->Report Final Data Consolidation

Caption: Phased experimental workflow for antimicrobial agent evaluation.

Experimental Protocol 1: Agar Disc Diffusion (Kirby-Bauer Method)

This initial screening method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth. The causality is straightforward: if the compound diffuses through the agar and is active, it will create a zone of inhibition (ZOI) where microbes cannot grow.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi according to the manufacturer's instructions. Ensure a uniform agar depth of ~4 mm.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight culture.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA or SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disc Application:

    • Prepare sterile blank paper discs (6 mm diameter).

    • Impregnate the discs with a defined concentration of 3-Methyl-1,3-benzothiazol-2(3H)-imine (e.g., 30 µ g/disc ). A stock solution in a suitable solvent like DMSO is required. A solvent-only disc must be used as a negative control.

    • Aseptically place the impregnated discs, along with discs of the comparator agents (e.g., Ciprofloxacin 5 µg, Vancomycin 30 µg), onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).

Experimental Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for establishing potency.

Methodology:

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Compound Serial Dilution:

    • Prepare a stock solution of 3-Methyl-1,3-benzothiazol-2(3H)-imine and each comparator drug.

    • Add 100 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Wells 11 (growth control) and 12 (sterility control) will contain no drug.

  • Inoculum Preparation: Prepare a microbial inoculum as described in Protocol 1, but dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate under the same conditions as described in Protocol 1.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye.

Experimental Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. The logic is to determine if the bacteria inhibited in the MIC assay can recover once the agent is removed.

Methodology:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a fresh, drug-free MHA plate.

  • Incubation: Incubate the MHA plate overnight at 35-37°C.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Pillar 3: Data Presentation and Mechanistic Interpretation

Clear data presentation is crucial for objective comparison. All quantitative data should be summarized in structured tables.

Illustrative Data Tables

The data presented below are for illustrative purposes only and represent a template for reporting actual experimental results.

Table 1: Zone of Inhibition (ZOI) Diameters (mm)

Organism 3-Methyl-1,3-benzothiazol-2(3H)-imine (30 µg) Ciprofloxacin (5 µg) Vancomycin (30 µg) Fluconazole (25 µg)
S. aureus (ATCC 25923) 18 25 20 N/A
E. coli (ATCC 25922) 16 30 0 N/A
P. aeruginosa (ATCC 27853) 10 28 0 N/A

| C. albicans (ATCC 90028) | 14 | N/A | N/A | 22 |

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

Organism 3-Methyl-1,3-benzothiazol-2(3H)-imine Ciprofloxacin Vancomycin Fluconazole
S. aureus (ATCC 25923) 8 1 2 N/A
E. coli (ATCC 25922) 16 0.5 >128 N/A
P. aeruginosa (ATCC 27853) 64 1 >128 N/A

| C. albicans (ATCC 90028) | 32 | N/A | N/A | 4 |

Table 3: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio

Organism Compound MIC MBC MBC/MIC Ratio Interpretation
S. aureus 3-Methyl-1,3-benzothiazol-2(3H)-imine 8 16 2 Bactericidal
S. aureus Ciprofloxacin 1 2 2 Bactericidal
E. coli 3-Methyl-1,3-benzothiazol-2(3H)-imine 16 >128 >8 Bacteriostatic

| E. coli | Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 indicates bacteriostatic activity.

Mechanistic Insights and Potential Targets

The results from this benchmarking can provide initial clues into the mechanism of action (MoA). For instance, broad-spectrum activity against both Gram-positive and Gram-negative bacteria might suggest a target conserved across these domains, such as DNA gyrase or protein synthesis machinery. The benzothiazole class has been associated with multiple potential targets.[1] Some derivatives have been shown to inhibit DNA gyrase, similar to ciprofloxacin, while others interfere with metabolic enzymes like dihydropteroate synthase or dihydroorotase.[12][13]

G cluster_Bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topo IV (DNA Replication) Cell_Wall Peptidoglycan Synthesis (Cell Wall Integrity) DHPS Dihydropteroate Synthase (Folate Synthesis) DHODH Dihydroorotase (Pyrimidine Synthesis) Cipro Ciprofloxacin Cipro->DNA_Gyrase Inhibits Vanco Vancomycin Vanco->Cell_Wall Inhibits Benzothiazole 3-Methyl-1,3-benzothiazol-2(3H)-imine (Hypothesized Targets) Benzothiazole->DNA_Gyrase Potential Target Benzothiazole->DHPS Potential Target Benzothiazole->DHODH Potential Target

Caption: Potential microbial targets for benzothiazoles and comparator drugs.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to systematically benchmark the antimicrobial efficacy of 3-Methyl-1,3-benzothiazol-2(3H)-imine. By employing standardized protocols and a strategically selected panel of comparator agents, researchers can generate a comprehensive profile of the compound's potency, spectrum, and cidal activity.

The resulting data will establish a strong foundation for further investigation. Positive outcomes would warrant progression to the next critical stages of drug development, including:

  • Cytotoxicity testing against human cell lines to determine the therapeutic index.[10][14]

  • Advanced MoA studies , such as enzyme inhibition assays, to confirm the specific molecular target.

  • In vivo efficacy studies in appropriate animal models of infection.

By following this structured framework, the scientific community can effectively evaluate the potential of 3-Methyl-1,3-benzothiazol-2(3H)-imine and other novel candidates, contributing to the vital pipeline of next-generation antimicrobial agents.

References

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  • Yang, F., & Chen, J. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][4]Thiazin-4-One Derivatives. Molecules, 29(9), 2159. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-Methyl-1,3-benzothiazol-2(3H)-imine

This guide provides essential safety protocols and operational procedures for the handling of 3-Methyl-1,3-benzothiazol-2(3H)-imine in a laboratory setting. As a compound with known toxicological properties, adherence to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling of 3-Methyl-1,3-benzothiazol-2(3H)-imine in a laboratory setting. As a compound with known toxicological properties, adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Identification and Risk Assessment

3-Methyl-1,3-benzothiazol-2(3H)-imine is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed .[1] While comprehensive toxicological data is limited, the benzothiazole core structure is found in various compounds with a range of biological activities, necessitating a cautious approach to handling.[2][3]

Primary Routes of Exposure:

  • Ingestion: The most significant identified hazard. Accidental ingestion can occur through contaminated hands or surfaces.[4]

  • Inhalation: As a solid, inhalation of airborne particulates is a potential route of exposure, especially during weighing and transfer operations.

  • Dermal Contact: While not classified as a skin irritant, prolonged or repeated contact should be avoided as a matter of good laboratory practice.

  • Ocular Contact: Direct contact with the eyes can cause irritation.

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 3-Methyl-1,3-benzothiazol-2(3H)-imine.

PPE Component Specification Rationale and Best Practices
Hand Protection Nitrile gloves (minimum 5 mil thickness)Nitrile provides good resistance to a range of chemicals.[5][6] Always inspect gloves for tears or punctures before use. For prolonged work or when handling solutions, consider double-gloving. Change gloves immediately if contamination is suspected and every two hours during continuous use.[7]
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes of solutions or airborne particulates. If there is a significant splash risk, a face shield should be worn in addition to goggles.[1]
Body Protection Fully-buttoned laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and P95 or N95 particulate filtersRecommended when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation. The OV cartridge is recommended for the benzothiazole class, and the particulate filter for the solid form.[8][9][10] A proper fit test is mandatory for all users of tight-fitting respirators.

Operational Procedures

Adherence to standardized operational procedures is the foundation of safe chemical handling. The following workflows are designed to minimize exposure and ensure procedural consistency.

Weighing the Solid Compound

Handling of 3-Methyl-1,3-benzothiazol-2(3H)-imine as a powder presents the highest risk of aerosolization and should be performed with stringent engineering controls.

Step-by-Step Protocol:

  • Designated Area: All weighing and handling of the solid must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[11][12]

  • Surface Preparation: Line the work surface with absorbent bench paper to contain any minor spills.[12]

  • Pre-weighing: Tare the receiving container on the analytical balance.

  • Transfer: Carefully transfer the desired amount of the compound to the container using a clean spatula. Avoid any actions that could generate dust.

  • Clean-up: After weighing, gently wipe down the spatula and any surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Container Sealing: Securely cap the container before removing it from the fume hood.

Workflow for Weighing 3-Methyl-1,3-benzothiazol-2(3H)-imine

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood prep_surface 1. Prepare lined work surface tare_container 2. Tare receiving container prep_surface->tare_container transfer_powder 3. Carefully transfer powder tare_container->transfer_powder clean_tools 4. Clean spatula and surfaces transfer_powder->clean_tools seal_container 5. Securely seal container clean_tools->seal_container remove_container 6. Remove from fume hood

Caption: Workflow for weighing the solid compound within a fume hood.

Preparation of Solutions

Once in solution, the risk of inhalation is significantly reduced, but dermal and ocular exposure risks remain.

Step-by-Step Protocol:

  • Solvent Dispensing: In a chemical fume hood, dispense the required volume of the appropriate solvent into the container with the pre-weighed solid.

  • Dissolution: Cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved. If sonication is required, perform this step within the fume hood to contain any potential aerosols.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

  • Storage: Store the solution in a compatible, sealed container in a designated and properly ventilated storage area.

Spill and Emergency Procedures

Immediate and appropriate response to spills and exposures is crucial.

Spill Management
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

Emergency Response Flowchart

Emergency_Response cluster_exposure cluster_action start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion inhalation Inhalation start->inhalation flush_skin Flush with water for 15 min skin->flush_skin flush_eye Flush with water for 15 min eye->flush_eye rinse_mouth Rinse mouth, Do NOT induce vomiting ingestion->rinse_mouth fresh_air Move to fresh air inhalation->fresh_air seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical rinse_mouth->seek_medical fresh_air->seek_medical

Caption: Immediate actions for different routes of exposure.

Disposal Plan

All waste containing 3-Methyl-1,3-benzothiazol-2(3H)-imine must be treated as hazardous waste. Benzothiazole and its derivatives can be toxic to aquatic life and should not be disposed of down the drain.[2][14]

Waste Segregation and Disposal:

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and weighing boats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions and contaminated solvents in a dedicated, sealed, and properly labeled hazardous liquid waste container.

  • Disposal: All waste must be disposed of through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations.

Conclusion

The safe handling of 3-Methyl-1,3-benzothiazol-2(3H)-imine is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By integrating the principles of risk assessment, proper PPE utilization, controlled operational procedures, and a robust emergency and disposal plan, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document; always consult your institution's specific safety protocols and chemical hygiene plan.

References

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